molecular formula C15H11FN2O B184622 3-(2-Fluorophenyl)-2-methylquinazolin-4-one CAS No. 1897-87-6

3-(2-Fluorophenyl)-2-methylquinazolin-4-one

Cat. No.: B184622
CAS No.: 1897-87-6
M. Wt: 254.26 g/mol
InChI Key: GSTFOVILIDDZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-2-methylquinazolin-4-one is a useful research compound. Its molecular formula is C15H11FN2O and its molecular weight is 254.26 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 634172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Fluorophenyl)-2-methylquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenyl)-2-methylquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-fluorophenyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTFOVILIDDZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172394
Record name 4(3H)-Quinazolinone, 3-(2-fluorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1897-87-6
Record name 4(3H)-Quinazolinone, 3-(2-fluorophenyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 3-(2-fluorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, a member of the versatile quinazolinone class of heterocyclic compounds. Quinazolinones are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] This document details the synthetic routes, physicochemical characteristics, spectroscopic profile, and potential reactivity of the title compound. Experimental protocols for its synthesis and characterization are provided, drawing upon established methodologies for this class of molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to the Quinazolinone Scaffold

The quinazolin-4(3H)-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and naturally occurring bioactive compounds.[1][2][3] The fusion of a pyrimidine ring with a benzene ring confers a unique electronic and structural profile, allowing for diverse biological activities, including but not limited to anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The substitution at the N-3 and C-2 positions of the quinazolinone core is a common strategy to modulate the pharmacological and physicochemical properties of these molecules. The title compound, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, incorporates a 2-fluorophenyl group at the N-3 position and a methyl group at the C-2 position, modifications that are anticipated to influence its biological activity and chemical behavior.

Synthesis and Purification

The synthesis of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one can be achieved through several established methods for the preparation of 2,3-disubstituted quinazolin-4-ones. A common and efficient approach involves a two-step sequence starting from anthranilic acid.

Synthetic Pathway

A widely employed synthetic route is the condensation of N-acetylanthranilic acid (prepared from anthranilic acid and acetic anhydride) with 2-fluoroaniline. An alternative and often higher-yielding method proceeds via a 2-methyl-4H-3,1-benzoxazin-4-one intermediate.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation cluster_2 Purification A Anthranilic Acid C 2-Methyl-4H-3,1-benzoxazin-4-one A->C Reflux B Acetic Anhydride B->C E 3-(2-Fluorophenyl)-2-methylquinazolin-4-one C->E Reflux in Glacial Acetic Acid or Ethanol D 2-Fluoroaniline D->E F Crude Product E->F G Recrystallization (Ethanol/Water) F->G H Column Chromatography (Silica Gel) F->H I Pure Product G->I H->I

Caption: General synthetic workflow for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

Experimental Protocol: Synthesis via 2-Methyl-4H-3,1-benzoxazin-4-one

This protocol is adapted from established procedures for the synthesis of 2,3-disubstituted quinazolin-4-ones.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • In a round-bottom flask equipped with a reflux condenser, add anthranilic acid (1 equivalent).

  • Slowly add acetic anhydride (2-3 equivalents) to the flask.

  • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product, 2-methyl-4H-3,1-benzoxazin-4-one, will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold petroleum ether or hexane to remove excess acetic anhydride.

  • The crude product can be used in the next step without further purification, or it can be recrystallized from a suitable solvent like toluene.

Step 2: Synthesis of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

  • To a round-bottom flask, add 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) and 2-fluoroaniline (1-1.2 equivalents).

  • Add a suitable solvent such as glacial acetic acid or ethanol.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

Purification Protocol
  • Recrystallization: The crude 3-(2-Fluorophenyl)-2-methylquinazolin-4-one can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: For higher purity, column chromatography on silica gel is recommended. A solvent gradient of ethyl acetate in hexane (e.g., 10-30% ethyl acetate) is typically effective for eluting the desired product.

Physicochemical and Spectroscopic Properties

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₁₅H₁₁FN₂O
Molecular Weight 254.26 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected in the range of 150-180 °C
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.
Spectroscopic Data (Predicted)

The following spectroscopic data is predicted based on the analysis of similar compounds found in the literature.

Diagram of Spectroscopic Analysis Workflow

G A Pure Sample of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one B 1H NMR Spectroscopy A->B C 13C NMR Spectroscopy A->C D FT-IR Spectroscopy A->D E Mass Spectrometry (MS) A->E F Structural Elucidation B->F C->F D->F E->F

Caption: Workflow for the spectroscopic characterization of the title compound.

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: DMSO-d₆ or CDCl₃

  • Expected Chemical Shifts (δ, ppm):

    • ~2.2-2.5 (s, 3H): A singlet corresponding to the methyl protons at the C-2 position.

    • ~7.2-8.2 (m, 8H): A complex multiplet region for the eight aromatic protons of the quinazolinone ring and the 2-fluorophenyl ring. The protons on the quinazolinone ring typically appear in the range of 7.5-8.2 ppm, while the protons on the 2-fluorophenyl ring will be in the range of 7.2-7.6 ppm, with characteristic splitting patterns due to fluorine coupling.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: DMSO-d₆ or CDCl₃

  • Expected Chemical Shifts (δ, ppm):

    • ~20-25: Methyl carbon at C-2.

    • ~115-165: Aromatic and heterocyclic carbons. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant. The carbonyl carbon (C-4) is expected to be in the downfield region, around 160-165 ppm. The C-2 carbon will appear around 150-155 ppm.

3.2.3. Infrared (IR) Spectroscopy

  • Sample Preparation: KBr pellet or ATR

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • ~1680-1700: Strong absorption due to the C=O (amide) stretching of the quinazolinone ring.

    • ~1600-1620: C=N stretching vibration.

    • ~1470-1580: C=C aromatic ring stretching vibrations.

    • ~1200-1250: C-F stretching vibration.

    • ~750-800: C-H out-of-plane bending for the aromatic rings.

3.2.4. Mass Spectrometry (MS)

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

  • Expected Molecular Ion Peak (M⁺): m/z = 254.

  • Expected Fragmentation Pattern: Common fragmentation pathways for quinazolinones involve the loss of CO, and fragmentation of the substituent groups. The presence of the 2-fluorophenyl group will likely lead to characteristic fragments.

Chemical Reactivity

The chemical reactivity of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is governed by the functional groups present in its structure.

  • Quinazolinone Ring: The quinazolinone ring is generally stable. However, under harsh acidic or basic conditions, the amide bond can be hydrolyzed.

  • Methyl Group at C-2: The methyl group can potentially undergo condensation reactions with aldehydes in the presence of a suitable base.

  • Aromatic Rings: The benzene ring of the quinazolinone and the 2-fluorophenyl ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will determine the position of substitution.

  • Fluorine Atom: The fluorine atom is generally unreactive under standard conditions but can influence the electronic properties of the phenyl ring.

Potential Applications and Biological Activity

While specific biological data for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is not extensively reported, the broader class of 2,3-disubstituted quinazolinones has shown a wide array of pharmacological activities. Many derivatives are known to possess significant anticonvulsant properties.[1][2][4] The presence of a halogenated phenyl ring at the N-3 position is a common feature in many centrally active quinazolinone derivatives. Therefore, it is plausible that 3-(2-Fluorophenyl)-2-methylquinazolin-4-one may exhibit central nervous system activity, warranting further investigation. Other potential activities associated with the quinazolinone scaffold include anti-inflammatory, antibacterial, and anticancer effects.[1][2][3]

Conclusion

3-(2-Fluorophenyl)-2-methylquinazolin-4-one is a quinazolinone derivative with potential for further investigation in the field of medicinal chemistry. Its synthesis can be readily achieved through established protocols, and its chemical properties can be reliably characterized using standard spectroscopic techniques. This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers and scientists working on the development of novel therapeutic agents based on the quinazolinone scaffold. Further studies are encouraged to elucidate its specific biological activity profile and to explore its potential as a lead compound in drug discovery programs.

References

  • Alagarsamy, V., et al. (2013). Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones. PubMed. [Link]

  • Patil, D. A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical Technology. [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Confirmation of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] Its derivatives have garnered significant interest as potential therapeutic agents.[2] A precise and unambiguous determination of the molecular structure of novel quinazolinone analogues is a cornerstone of the drug discovery and development process, ensuring that structure-activity relationships are correctly interpreted and that lead compounds are accurately characterized. This guide provides an in-depth, technically-focused walkthrough for the structural elucidation and confirmation of a specific derivative, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, employing a multi-technique spectroscopic approach. Our methodology emphasizes not just the procedural steps, but the underlying scientific rationale, creating a self-validating system for structural confirmation.

The Analytical Challenge: A Systematic Approach

The unequivocal structure determination of an organic molecule like 3-(2-Fluorophenyl)-2-methylquinazolin-4-one relies on the synergistic interpretation of data from various analytical techniques.[3] No single method provides all the necessary information, but together they form a comprehensive picture of the molecular framework. Our approach follows a logical workflow, beginning with foundational techniques and progressing to more complex experiments to resolve any ambiguities.

graph TD { rankdir=LR; A[High-Resolution Mass Spectrometry (HRMS)] --> B{Molecular Formula}; C[FT-IR Spectroscopy] --> D{Functional Groups}; E[1D NMR Spectroscopy (¹H & ¹³C)] --> F{Initial Structural Fragments}; B --> G; D --> G; F --> G[Proposed Structure]; H[2D NMR Spectroscopy (COSY, HSQC, HMBC)] --> I{Connectivity & Final Confirmation}; G --> I; } Caption: Workflow for Structure Elucidation.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS): Determining the Elemental Composition

The first step in elucidating the structure of an unknown compound is to determine its molecular formula.[4] High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the calculation of its elemental composition.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Dissolve a small quantity (~1 mg) of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, as the basic nitrogen atoms in the quinazolinone ring are readily protonated.

  • Data Analysis: Identify the protonated molecular ion peak, [M+H]⁺. The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition using software that calculates possible formulas within a narrow mass tolerance (typically < 5 ppm).

For 3-(2-Fluorophenyl)-2-methylquinazolin-4-one (C₁₅H₁₁FN₂O), the expected exact mass of the [M+H]⁺ ion is 255.0934. The HRMS experiment should yield a measured mass that is in very close agreement with this theoretical value, confirming the molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target molecule, we expect to see characteristic absorption bands for the aromatic rings, the carbonyl group, and the C-N bonds.

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the positions and intensities of the absorption bands to identify the functional groups.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H stretchAromatic
~1680C=O stretchAmide (quinazolinone)
~1610, 1580, 1480C=C stretchAromatic
~1350C-N stretchAromatic amine
~1200C-F stretchAryl fluoride

The presence of a strong absorption band around 1680 cm⁻¹ is a key indicator of the quinazolinone carbonyl group.[5] The aromatic C-H stretches above 3000 cm⁻¹ and the aromatic C=C stretches confirm the presence of the phenyl rings.[6]

Part 2: Unraveling the Connectivity - A Deep Dive into NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[7] A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.

1D NMR: The Initial Blueprint

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

¹³C NMR Spectroscopy reveals the number of different types of carbon atoms in the molecule.

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

¹H NMR ¹³C NMR
Atom Predicted δ (ppm)
H-5~8.2
H-6~7.5
H-7~7.8
H-8~7.7
H-3'~7.4
H-4'~7.2
H-5'~7.5
H-6'~7.3
CH₃~2.5

Note: These are predicted values and may vary slightly in an experimental setting.

The ¹H NMR spectrum will show four distinct aromatic protons for the quinazolinone ring system and four for the 2-fluorophenyl ring, along with a characteristic singlet for the methyl group. The coupling patterns in the aromatic region provide initial clues about the substitution pattern. The ¹³C NMR spectrum will display the expected 15 carbon signals, with the C-F coupling providing a clear signature for the fluorophenyl ring.[8]

2D NMR: Connecting the Pieces

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the structural fragments.[9]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[10] It is invaluable for tracing out the spin systems of the two aromatic rings.

graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; H5 [pos="0,1!", label="H-5"]; H6 [pos="1,1!", label="H-6"]; H7 [pos="1,0!", label="H-7"]; H8 [pos="0,0!", label="H-8"]; H3_prime [pos="3,1!", label="H-3'"]; H4_prime [pos="4,1!", label="H-4'"]; H5_prime [pos="4,0!", label="H-5'"]; H6_prime [pos="3,0!", label="H-6'"]; H5 -- H6; H6 -- H7; H7 -- H8; H3_prime -- H4_prime; H4_prime -- H5_prime; H5_prime -- H6_prime; } Caption: Expected COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[11] It allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the entire molecular puzzle. It shows correlations between protons and carbons that are separated by two or three bonds.[11] These long-range correlations bridge the different spin systems and connect them to the quaternary carbons (like C=O and C=N).

Key Expected HMBC Correlations:

  • Methyl Protons to C-2 and C-8a: The singlet of the methyl group will show a strong correlation to the C-2 carbon it is attached to (a two-bond correlation) and a weaker correlation to the C-8a carbon (a three-bond correlation). This firmly places the methyl group at the 2-position.

  • H-5 to C-4 and C-8a: The downfield proton H-5 will show correlations to the carbonyl carbon C-4 and the quaternary carbon C-8a, confirming the fusion of the aromatic ring to the pyrimidinone ring.

  • H-6' to C-2: A key correlation will be observed between H-6' of the fluorophenyl ring and the C-2 carbon of the quinazolinone core. This three-bond correlation unambiguously establishes the connectivity between the two ring systems at the N-3 position.

graph { layout=circo; node [shape=plaintext]; edge [color="#EA4335"];

}

Caption: Key HMBC correlations for structural confirmation.

Conclusion: A Self-Validating Structural Narrative

The structural elucidation of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is a systematic process where each piece of spectroscopic data corroborates the others. HRMS provides the elemental formula, FT-IR identifies the key functional groups, 1D NMR sketches the initial proton and carbon framework, and 2D NMR definitively connects all the atoms. The crucial HMBC correlation between the fluorophenyl proton (H-6') and the quinazolinone carbon (C-2) serves as the final, irrefutable piece of evidence, confirming the N-3 substitution pattern. This integrated and logical approach ensures the scientific integrity of the structural assignment, providing a high degree of confidence essential for any further research and development activities.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Supporting Information for publications on quinazolinone synthesis. (n.d.). Royal Society of Chemistry. [Link]

  • Panicker, C. Y., Varghese, H. T., & Varghese, H. (2010). Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. ResearchGate. [Link]

  • Gondela, T., & K-Aleksandra, D. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]

  • SpectraBase. (n.d.). 3-{[(E)-(4-fluorophenyl)methylidene]amino}-2-methyl-4(3H)-quinazolinone. [Link]

  • Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]

  • ChemHelpASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Google Books.
  • The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Integrated Chemistry. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Flammang, R., et al. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-80. [Link]

  • Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • NMR Solutions. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

  • EPFL. (n.d.). 2D NMR. [Link]

  • Mal, P., et al. (2020). Figure S19. 13 C NMR spectra of 2-(2-fluorophenyl)quinazolin-4(3H)-one... ResearchGate. [Link]

  • Giske, J., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 403. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Yuniati, Y., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 89-104. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • SpectraBase. (n.d.). 3-antipyrinyl-2-methyl-4(3H)-quinazolinone - Optional[13C NMR] - Chemical Shifts. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Chai, W., et al. (2016). 2-(4-Fluorophenyl)-quinazolin-4(3H)-one as a Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Bioorganic & Medicinal Chemistry, 24(19), 4597-4603. [Link]

  • PubChem. (n.d.). 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone. [Link]

  • Kumar, A., et al. (2015). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Journal of Heterocyclic Chemistry, 52(4), 1184-1191. [Link]

  • Ramokgopa, K., et al. (2025). Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1958. [Link]

Sources

An In-depth Technical Guide to Investigating the Biological Activity of Novel Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system composed of fused benzene and pyrimidine rings, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its derivatives exhibit an astonishingly broad spectrum of pharmacological activities, a versatility that has captivated researchers for decades.[3][4] From approved anticancer drugs that target specific cellular pathways to potent agents that combat microbial infections, inflammation, and neurological disorders, the quinazolinone scaffold is a testament to nature's efficiency in molecular design.[5][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of facts to provide a foundational understanding of why and how to investigate the biological potential of novel quinazolinone derivatives. We will explore the causal relationships behind experimental choices, detail field-proven protocols, and provide the logical framework necessary for robust and reproducible scientific inquiry.

Chapter 1: Foundational Strategy - A Logic-Driven Approach to Biological Screening

Before embarking on specific assays, a coherent screening strategy is paramount. The chemical nature of your novel derivative—its substituents, solubility, and structural alerts—should guide your initial hypothesis. A logical workflow ensures that resources are utilized efficiently, moving from broad primary screening to more focused, mechanism-of-action studies.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays & Potency cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: In Vivo Validation Compound Novel Quinazolinone Derivative Cytotoxicity Broad Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cell Lines) Compound->Cytotoxicity Broad Spectrum Evaluation Antimicrobial Primary Antimicrobial Screen (e.g., Agar Disk Diffusion) Compound->Antimicrobial Broad Spectrum Evaluation Potency Determine Potency (IC50 / MIC) Cytotoxicity->Potency If Active Antimicrobial->Potency If Active Selectivity Assess Selectivity (e.g., Cancer vs. Normal Cells, Gram +/-) Potency->Selectivity Target_ID Target Identification (e.g., Kinase Inhibition, Tubulin Assay) Selectivity->Target_ID If Selective Pathway Pathway Analysis (e.g., Apoptosis Assay, Western Blot) Target_ID->Pathway Animal Animal Model Testing (e.g., Xenograft, Induced Edema) Pathway->Animal Promising Lead

Caption: A logical workflow for the biological evaluation of novel compounds.

Chapter 2: Anticancer Activity - Targeting the Hallmarks of Malignancy

Quinazolinone derivatives are renowned for their anticancer properties, with several compounds approved for clinical use.[6][7] Their mechanisms are diverse, often targeting key proteins involved in cell proliferation and survival.[5]

Key Mechanisms of Action
  • EGFR Inhibition: Many quinazolinone-based drugs function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, blocking downstream signaling pathways like PI3K/Akt that drive cell growth.[5][8]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics by binding to tubulin, often at the colchicine binding site.[9] This interference with the cytoskeleton induces cell cycle arrest and apoptosis.[5][9]

  • Induction of Apoptosis: Beyond specific targets, many derivatives trigger programmed cell death through various intrinsic and extrinsic pathways.[10]

  • PARP Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is crucial for DNA repair. Its inhibition by certain quinazolinone derivatives can be synthetically lethal to cancer cells with existing DNA repair defects.[10]

EGFR_Pathway cluster_0 Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Activates Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Sources

Elucidating the Putative Mechanism of Action for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one: A Multi-Target Hypothesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the hypothesized mechanisms of action for the synthetic compound 3-(2-Fluorophenyl)-2-methylquinazolin-4-one. Drawing from the extensive pharmacology of the quinazolin-4-one scaffold, we will explore its potential dual role as a modulator of central nervous system activity and as an inhibitor of critical cell signaling pathways implicated in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and molecular interactions of this compound class.

The quinazolin-4-one nucleus is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] Derivatives of this scaffold have been investigated and developed for a wide array of therapeutic applications, including anticonvulsant, anti-inflammatory, antibacterial, and anticancer treatments.[3][4][5][6][7][8] The specific substitutions at the 2- and 3-positions of the quinazolinone ring are critical in defining the compound's pharmacological profile and potency.[9] For 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, the 2-methyl group and the 3-(2-fluorophenyl) moiety suggest a strong potential for interaction with well-defined biological targets, which we will explore through two primary putative mechanisms.

Hypothesis 1: Positive Allosteric Modulation of GABA-A Receptors

A significant body of research has established the quinazolin-4-one core, famously represented by methaqualone, as a modulator of central nervous system activity, particularly in exerting sedative and anticonvulsant effects.[4][10] The leading hypothesis for this activity is the potentiation of GABAergic neurotransmission.[9][11]

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain. Its receptor, the GABA-A receptor (GABA-A R), is a ligand-gated ion channel that, upon activation, conducts chloride ions (Cl⁻) across the neuronal membrane.[11] This influx of negative ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neurotransmission.

We postulate that 3-(2-Fluorophenyl)-2-methylquinazolin-4-one functions as a Positive Allosteric Modulator (PAM) of the GABA-A receptor. Unlike the endogenous ligand GABA, a PAM binds to a distinct allosteric site on the receptor complex. This binding event induces a conformational change that enhances the affinity of GABA for its own binding site or increases the channel's conductance to chloride ions when GABA is bound. The result is a potentiation of the natural inhibitory signal, which is a validated mechanism for anticonvulsant and anxiolytic drugs.[9][11]

Visualizing the GABA-A Receptor Modulation

GABA_A_Modulation cluster_receptor GABA-A Receptor Complex cluster_ligands Molecular Ligands cluster_effect Cellular Effect GABA_Site GABA Binding Site Ion_Channel Chloride (Cl⁻) Ion Channel GABA_Site->Ion_Channel Opens Channel PAM_Site Allosteric Site (Putative Target) PAM_Site->GABA_Site Enhances GABA Affinity/Efficacy Effect Increased Cl⁻ Influx Neuronal Hyperpolarization Reduced Excitability Ion_Channel->Effect Leads to GABA GABA GABA->GABA_Site Binds Compound 3-(2-Fluorophenyl)- 2-methylquinazolin-4-one Compound->PAM_Site Binds

Caption: Putative modulation of the GABA-A receptor by the target compound.

Experimental Validation Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to directly measure the modulatory effects of the compound on GABA-evoked currents in a controlled cellular environment.

  • Cell Culture: Culture HEK293 cells stably expressing human recombinant GABA-A receptor subunits (e.g., α1β2γ2) or primary cortical neurons harvested from embryonic rodents.

  • Preparation: Plate cells onto glass coverslips. On the day of recording, transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an external solution (e.g., Krebs solution).

  • Patch-Clamp Recording:

    • Using a borosilicate glass micropipette filled with an internal solution, form a gigaseal with a target cell.

    • Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Establish a baseline by applying a sub-maximal concentration of GABA (e.g., EC10-EC20) for 2-5 seconds using a rapid perfusion system, and record the resulting inward chloride current.

    • Co-apply the same concentration of GABA along with varying concentrations of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one (e.g., 10 nM to 10 µM).

    • Include a vehicle control (e.g., 0.1% DMSO) to rule out solvent effects.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. A significant increase in current amplitude in the presence of the compound indicates positive allosteric modulation. Calculate the EC50 for the compound's potentiation effect.

Hypothetical Data Summary: GABA-A Modulation
Parameter Value
Baseline GABA (EC20) Current150 ± 25 pA
GABA + 1 µM Compound Current450 ± 50 pA
Fold Potentiation (at 1 µM)3.0x
Compound EC50 (Potentiation)250 nM

Hypothesis 2: Inhibition of Receptor Tyrosine Kinases (RTKs)

The quinazoline scaffold is a privileged structure in modern oncology, forming the basis of several FDA-approved tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib.[12][13] These drugs primarily target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant activation drives the growth and survival of numerous cancers.[14]

Given this strong precedent, we hypothesize that 3-(2-Fluorophenyl)-2-methylquinazolin-4-one may act as an inhibitor of EGFR or other structurally similar kinases, such as VEGFR or Aurora Kinase B.[12][15] The mechanism is likely competitive inhibition at the ATP-binding site within the kinase domain. By occupying this pocket, the compound prevents the binding of ATP, thereby blocking the autophosphorylation of the kinase and the subsequent activation of downstream pro-survival signaling cascades like the PI3K/Akt and RAS/MAPK pathways.

Visualizing the EGFR Signaling Inhibition

EGFR_Inhibition cluster_membrane Cell Membrane cluster_ligands Molecules cluster_pathway Downstream Signaling EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain RAS_MAPK RAS/MAPK Pathway EGFR:f2->RAS_MAPK Activates PI3K_AKT PI3K/Akt Pathway EGFR:f2->PI3K_AKT Activates EGF EGF Ligand EGF->EGFR:f0 Binds ATP ATP ATP->EGFR:f2 Binds & Phosphorylates Compound Quinazolinone Inhibitor Compound->EGFR:f2 Blocks ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Proposed inhibition of the EGFR signaling pathway.

Experimental Validation Protocol: In Vitro Kinase Assay (ADP-Glo™)

This biochemical assay quantifies the activity of a purified kinase by measuring the amount of ADP produced, providing a direct measure of inhibition.

  • Reagents: Prepare assay buffer, purified recombinant human EGFR kinase, the specific substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Compound Preparation: Perform a serial dilution of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one in DMSO, then dilute further in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the EGFR kinase and the test compound (or vehicle control). Incubate for 10 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (Promega ADP-Glo™ System):

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Data Analysis: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Hypothetical Data Summary: Kinase Inhibition
Target Kinase IC50 Value (nM)
EGFR85
VEGFR2450
Aurora Kinase B> 10,000
Staurosporine (Control)5

Conclusion

The dual-mechanism hypothesis presented here provides a robust framework for investigating the therapeutic potential of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one. Its structural features strongly suggest activity in both the central nervous system, via modulation of GABA-A receptors, and in oncological pathways, through the inhibition of key receptor tyrosine kinases like EGFR. The proposed experimental protocols offer a clear, self-validating path to confirm these putative mechanisms, quantify the compound's potency, and guide future drug development efforts. The true biological role of this compound may lie in one of these pathways, or it could possess a unique polypharmacological profile, offering a complex but potentially powerful therapeutic modality.

References

  • Al-Obaydi, F. M., et al. (2008). Synthesis and anticonvulsant activity of some quinazolin-4-(3H)-one derivatives. Molecules, 13(10), 2557-69. [Link][4]

  • Abuelkhair, R., et al. (2021). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Pharmaceuticals (Basel), 14(11), 1162. [Link][10]

  • Al-Obaydi, F. M., et al. (2008). Synthesis and anticonvulsant activity of some quinazolin-4-(3H)-one derivatives. PubMed. [Link][16]

  • Ioniță, E., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 27(19), 6296. [Link][9]

  • Zayed, M. F., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 22(2), 188. [Link][11]

  • Onyekaba, T. U., et al. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H)-quinazolin-4(3H)–one. International Journal of Advanced Research, 8(8), 582-593. [Link][17]

  • Siddiqui, A. A., et al. (2003). Synthesis and pharmacological investigation of some novel 2,3-disubstituted quinazolin-4(3H)-ones as analgesic and antiinflammatory agents. Pharmazie, 58(4), 233-6. [Link][5]

  • Patil, D. A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical Technology. [Link][1]

  • Patil, D. A., et al. (2010). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. ResearchGate. [Link][2]

  • Pereira, C. A., et al. (2024). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link][6]

  • Li, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 27(6), 235. [Link][3]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link][15]

  • Mohammadi-Far, S., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Scientific Reports. [Link][14]

  • Kamal, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2005-2017. [Link][12]

  • Kumar, D., et al. (2023). Discovery of fluorinated 2-Styryl 4(3H)-quinazolinone as potential therapeutic hit for oral cancer. Bioorganic & Medicinal Chemistry, 83, 117193. [Link][18]

  • Ghorab, M. M., et al. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. Molecules, 28(21), 7291. [Link][13]

  • Kumar, A., et al. (2013). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Journal of Chemistry. [Link][7]

  • Kaur, R., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(21), 7542. [Link][8]

Sources

The Quinazolinone Scaffold: Strategic Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The quinazolinone scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This technical guide provides an in-depth exploration of the discovery and synthesis of quinazolinone derivatives. We will delve into the causality behind key synthetic strategies, offering field-proven insights into experimental choices and protocol design. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, bridging foundational organic synthesis with modern therapeutic applications. We will cover classical and contemporary synthetic routes, provide detailed experimental protocols, and examine the structure-activity relationships (SAR) that drive the diverse pharmacological profiles of this remarkable heterocyclic system.

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

The quinazolinone core is a bicyclic heterocyclic system composed of a fused benzene and pyrimidine ring, featuring a carbonyl group.[2][3] Depending on the position of this group, two primary isomers exist: 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the 4-oxo isomer being significantly more prevalent in pharmacologically active compounds.[3][4] The first synthesis of a 4(3H)-quinazolinone derivative was reported as early as 1869.[5] However, significant interest was sparked in the 1950s with the isolation and structural elucidation of the antimalarial alkaloid febrifugine.[5]

The therapeutic versatility of the quinazolinone scaffold is extensive, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antihypertensive effects.[4][6][7][8] This broad utility has cemented its status as a critical pharmacophore in drug design and development.[3][9]

Core Synthetic Strategies: From Classical Reactions to Modern Innovations

The construction of the quinazolinone ring system can be achieved through several reliable synthetic pathways. The choice of a specific route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for scalability.

The Niementowski Synthesis: A Cornerstone Approach

The most common and direct route to 4(3H)-quinazolinones is the Niementowski synthesis, first described in 1895.[10][11] This reaction involves the thermal condensation of an anthranilic acid with an amide.[11][12]

Causality and Mechanism: The reaction's success lies in its straightforward mechanism. It begins with the acylation of the amino group of anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid's carbonyl carbon, followed by dehydration to yield the final 4(3H)-quinazolinone ring system.[1] The use of excess amide often serves as both reactant and solvent. The reaction is typically conducted at high temperatures (130–150°C) to drive the dehydration step.[1][5]

A key variation involves using formamide to produce the parent, unsubstituted quinazolin-4(3H)-one.[1] The versatility of the Niementowski synthesis is a major advantage; by selecting appropriately substituted anthranilic acids and amides, chemists can systematically introduce diversity at various positions to build libraries for structure-activity relationship (SAR) studies.[1]

Modern Advancements: While effective, the classical Niementowski synthesis often requires long reaction times and high temperatures. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this approach. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields by promoting more efficient and uniform heating.[5][12][13]

Niementowski_Synthesis_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis (MAOS) A Anthranilic Acid + Amide B Thermal Condensation (130-150°C, 6-8h) A->B Heat C Work-up & Purification B->C D 4(3H)-Quinazolinone C->D E Anthranilic Acid + Amide F Microwave Irradiation (60-300W, 10-20 min) E->F MWI G Work-up & Purification F->G H 4(3H)-Quinazolinone G->H

Caption: Comparative workflow of conventional vs. microwave-assisted Niementowski synthesis.

This protocol is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC).

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine anthranilic acid (1.37 g, 10 mmol) and acetamide (1.18 g, 20 mmol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant power of 150 W for 15 minutes. The internal temperature should be monitored and maintained around 140°C.

  • Reaction Monitoring: (Optional) Pause the reaction after 10 minutes, cool the vial, and spot a small aliquot on a TLC plate (Eluent: 30% Ethyl Acetate in Hexane) to check for the consumption of anthranilic acid.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add 20 mL of cold water to the solidified reaction mixture.

  • Isolation: Break up the solid mass with a spatula and collect the crude product by vacuum filtration. Wash the solid with an additional 10 mL of cold water.

  • Purification: Recrystallize the crude product from ethanol to afford pure 2-methyl-4(3H)-quinazolinone as a white crystalline solid.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with literature values.

Synthesis via Benzoxazinone Intermediates

An alternative and highly effective strategy involves the use of a 2-substituted-1,3-benzoxazin-4-one intermediate.[5] This two-step approach offers excellent control and is particularly useful for synthesizing 2,3-disubstituted quinazolinones.

Causality and Mechanism: The process begins with the acylation of anthranilic acid using an appropriate acyl chloride, typically in the presence of a base like pyridine.[5][14] The resulting N-acylanthranilic acid is then cyclized by dehydration, often using acetic anhydride, to form the stable benzoxazinone ring.[14] This intermediate is an excellent electrophile. In the final step, the benzoxazinone is treated with a nucleophile, such as ammonia, a primary amine, or hydrazine, which opens the oxazinone ring and subsequently closes to form the desired quinazolinone.[14] This method's reliability stems from the stability and reactivity of the benzoxazinone intermediate, allowing for a clean and high-yielding conversion.

Benzoxazinone_Route Start Anthranilic Acid Step1 Acylation (+ Acyl Chloride, Pyridine) Start->Step1 Inter1 N-Acylanthranilic Acid Step1->Inter1 Step2 Cyclization (+ Acetic Anhydride) Inter1->Step2 Inter2 Benzoxazinone Intermediate Step2->Inter2 Step3 Amination (+ R-NH2 or NH3) Inter2->Step3 End 2,3-Disubstituted 4(3H)-Quinazolinone Step3->End

Sources

An In-depth Technical Guide to the Pharmacophore of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one: A Synthesis of Structure-Activity Insights and Methodological Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4-one scaffold represents a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] This technical guide provides a detailed exploration of the pharmacophore of a specific derivative, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one. While direct, extensive studies on this exact molecule are not broadly available in public literature, this guide synthesizes structure-activity relationship (SAR) data from analogous compounds to propose a putative pharmacophore. Furthermore, it outlines the critical experimental and computational workflows necessary to define and validate the key chemical features responsible for its biological activity, likely as a modulator of the GABAa receptor, given the known CNS depressant and anticonvulsant properties of many 2,3-disubstituted quinazolin-4(3H)-ones.[2][3]

Introduction: The Quinazolin-4-one Core and Its Significance

Quinazolin-4-ones are a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][2][4] The core scaffold consists of a pyrimidine ring fused to a benzene ring. The versatility of this system allows for substitutions at various positions, particularly at the 2 and 3 positions, which significantly modulates the compound's pharmacological profile.[1][3] Historical examples like methaqualone, a sedative-hypnotic, underscore the potential of this scaffold to yield potent CNS-active agents.[3][5] The substituents at positions 2 and 3 are known to be critical for determining the pharmacokinetic properties and potency of these compounds.[3]

Our focus, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, incorporates key structural motifs that suggest a well-defined pharmacophore responsible for its biological interactions. This guide will deconstruct these features and provide a roadmap for their experimental and computational validation.

Proposed Pharmacophoric Features of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

Based on extensive SAR studies of related quinazolinone analogs, we can hypothesize the key pharmacophoric features of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one. The pharmacophore is likely composed of a specific arrangement of hydrogen bond acceptors, hydrophobic regions, and aromatic interactions.

Key Putative Features:

  • Hydrogen Bond Acceptor: The carbonyl oxygen at position 4 of the quinazolinone ring is a crucial hydrogen bond acceptor.

  • Aromatic/Hydrophobic Core: The fused benzene ring of the quinazolinone scaffold provides a significant hydrophobic and aromatic region.

  • Hydrophobic Pocket Occupancy (C2-methyl group): The methyl group at the C2 position is likely to occupy a specific hydrophobic pocket within the target protein.

  • Aromatic/Hydrophobic Interaction (N3-substituent): The 3-(2-Fluorophenyl) group is critical for activity, likely engaging in aromatic and hydrophobic interactions. The ortho-fluoro substitution may influence the conformation of the phenyl ring and its electronic properties, potentially enhancing binding affinity or modulating metabolic stability.

The following diagram illustrates the proposed pharmacophore model:

Pharmacophore_Model cluster_molecule 3-(2-Fluorophenyl)-2-methylquinazolin-4-one cluster_features Putative Pharmacophoric Features mol HBA Hydrogen Bond Acceptor (O) HYD1 Hydrophobic/Aromatic Core HYD2 Hydrophobic Pocket (CH3) ARO1 Aromatic/Hydrophobic Interaction (Fluorophenyl) caption Proposed pharmacophore of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

Caption: Proposed pharmacophore of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

Elucidating the Pharmacophore: A Methodological Workflow

To validate and refine the proposed pharmacophore, a synergistic approach combining computational modeling and experimental validation is essential.

Computational Pharmacophore Modeling

Ligand-based and structure-based pharmacophore modeling are powerful in silico techniques to identify the crucial chemical features for biological activity.[6][7]

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Dataset Preparation:

    • Compile a dataset of structurally diverse quinazolinone analogs with known biological activity (e.g., anticonvulsant activity).[2][3][8]

    • Divide the dataset into a training set (for model generation) and a test set (for validation).

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformers for each molecule in the training set.

  • Pharmacophore Model Generation:

    • Utilize software such as Discovery Studio, MOE, or Phase to align the active molecules and identify common chemical features.

    • Generate multiple pharmacophore hypotheses.

  • Model Validation:

    • Evaluate the generated models based on their ability to correctly predict the activity of the test set compounds.

    • Use statistical parameters like the cost difference between the null and total costs, root-mean-square deviation (RMSD), and correlation coefficient (R) to select the best model.

  • Virtual Screening:

    • The validated pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds with the desired features.[6]

The following diagram outlines the computational workflow:

Computational_Workflow start Start: Dataset of Quinazolinone Analogs conformers Generate Conformers start->conformers training_test Split into Training and Test Sets conformers->training_test model_gen Generate Pharmacophore Hypotheses training_test->model_gen model_val Validate Models with Test Set model_gen->model_val best_model Select Best Pharmacophore Model model_val->best_model v_screening Virtual Screening of Databases best_model->v_screening end End: Identify Novel Hits v_screening->end

Caption: Computational workflow for ligand-based pharmacophore modeling.

Molecular Docking and Dynamics

Molecular docking studies can provide insights into the binding mode of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one with its putative target, such as the GABAa receptor.[3][9]

Experimental Protocol: Molecular Docking

  • Target Preparation:

    • Obtain the 3D structure of the target protein (e.g., a homology model of the relevant GABAa receptor subtype) from the Protein Data Bank (PDB) or build one.

    • Prepare the protein by adding hydrogen atoms, assigning charges, and removing water molecules.

  • Ligand Preparation:

    • Generate a 3D structure of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one and optimize its geometry.

  • Docking Simulation:

    • Use docking software like AutoDock, Glide, or GOLD to predict the binding pose and affinity of the ligand within the active site of the receptor.

  • Analysis of Interactions:

    • Visualize the docked pose and analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues. This will help to confirm or refine the pharmacophore model.

  • Molecular Dynamics (MD) Simulation:

    • Perform MD simulations to assess the stability of the ligand-protein complex over time.[6]

Experimental Validation: Synthesis and Biological Evaluation

The ultimate validation of a pharmacophore model lies in the synthesis and biological testing of novel compounds designed based on the model.

Experimental Protocol: Synthesis and Structure-Activity Relationship (SAR) Studies

  • Chemical Synthesis:

    • A general synthetic route for 2,3-disubstituted quinazolin-4(3H)-ones involves the condensation of N-acylanthranilic acids with appropriate amines.[10] A common three-step synthesis starts with anthranilic acid.[10]

  • SAR-Guided Derivatization:

    • Based on the pharmacophore model, synthesize a series of analogs by systematically modifying the substituents at positions 2 and 3. For example:

      • Vary the substituent on the 3-phenyl ring to probe the importance of the fluorine atom and its position.

      • Replace the 2-methyl group with other alkyl or functional groups to explore the hydrophobic pocket.

  • In Vitro Biological Assays:

    • Evaluate the synthesized compounds for their biological activity. For anticonvulsant potential, this would involve assays such as the pentylenetetrazole (PTZ)-induced seizure model in mice.[3]

  • In Vivo Efficacy Studies:

    • Promising compounds from in vitro assays should be further evaluated in in vivo models to assess their efficacy and pharmacokinetic properties.[11]

The following table summarizes hypothetical SAR data based on the proposed pharmacophore:

CompoundR1 (Position 2)R2 (Position 3)Predicted ActivityRationale
1 -CH32-FluorophenylHighOptimal fit in hydrophobic pocket and aromatic interaction
2 -H2-FluorophenylModerateLoss of hydrophobic interaction at C2
3 -CH3PhenylModerateLoss of favorable electronic/conformational effect of fluorine
4 -CH34-FluorophenylModerate-HighInvestigates the positional importance of the fluorine
5 -Ethyl2-FluorophenylLow-ModeratePotential steric hindrance in the C2 hydrophobic pocket

Conclusion

The pharmacophore of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is proposed to consist of a core aromatic/hydrophobic region, a key hydrogen bond acceptor, and specific hydrophobic and aromatic features contributed by the substituents at the 2 and 3 positions. This guide provides a comprehensive framework for the validation and exploration of this pharmacophore through a combination of computational modeling and experimental synthesis and testing. A thorough understanding of these structure-activity relationships is paramount for the rational design of novel, more potent, and selective quinazolinone-based therapeutics.

References

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC - NIH. (2016).
  • Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals - Benchchem.
  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. (2016).
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials | Journal of Medicinal Chemistry - ACS Publications. (2021).
  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives.
  • Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC.
  • Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold.
  • In silico design, synthesis & pharmacological screening of some quinazolinones as possible GABAA receptor agonists for anticonvulsant activity - ResearchGate. (2017).
  • 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies - NIH. (2024).
  • 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular - CORE. (2024).
  • 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies - PubMed. (2024).
  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - NIH. (2022).
  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t.
  • Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones.
  • Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones - PubMed.
  • CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS El Kayal W.
  • 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies | Request PDF - ResearchGate. (2024).
  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - NIH. (2021).

Sources

Methodological & Application

Efficient One-Pot Synthesis of 2-Methylquinazolin-4-one Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2][3][4][5] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral properties.[6][7][8] The 2-methylquinazolin-4-one scaffold, in particular, serves as a crucial building block for numerous therapeutic agents.[9] The development of efficient, atom-economical, and environmentally benign synthetic methods for these compounds is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth exploration of modern, efficient one-pot synthesis strategies for 2-methylquinazolin-4-one derivatives, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Approaches to One-Pot Synthesis

One-pot syntheses offer significant advantages over traditional multi-step procedures by minimizing solvent waste, reducing purification steps, and saving time and resources.[10] Several effective one-pot strategies for the synthesis of 2-methylquinazolin-4-one derivatives have been developed, primarily revolving around the cyclocondensation of anthranilic acid derivatives with a source of the 2-methyl group.

Method 1: The Classic Approach from Anthranilic Acid and Acetic Anhydride

This foundational method involves the reaction of anthranilic acid with acetic anhydride to form an intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, which then reacts in situ with an amine to yield the desired 2-methylquinazolin-4-one derivative.[6][11][12] This approach is widely used due to the ready availability and low cost of the starting materials.

Mechanistic Rationale:

The reaction proceeds via a two-step sequence within a single pot. Initially, the amino group of anthranilic acid attacks one of the carbonyl groups of acetic anhydride, followed by an intramolecular cyclization and dehydration to form the benzoxazinone intermediate. The subsequent introduction of an amine leads to a nucleophilic attack on the carbonyl carbon of the benzoxazinone, opening the ring. A final intramolecular cyclization with the elimination of a water molecule affords the stable quinazolinone ring system.

Workflow for Method 1:

A Anthranilic Acid + Acetic Anhydride B In-situ formation of 2-Methyl-4H-3,1-benzoxazin-4-one A->B Heat C Addition of Amine (R-NH2) B->C D Nucleophilic Ring Opening C->D E Intramolecular Cyclization & Dehydration D->E F 2-Methyl-3-substituted- quinazolin-4-one E->F

Caption: General workflow for the one-pot synthesis from anthranilic acid.

Detailed Protocol 1: Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Aniline

  • Glacial acetic acid (solvent)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (1.0 eq).

  • Add glacial acetic acid to the flask to create a stirrable suspension.

  • Slowly add acetic anhydride (1.2 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (around 118 °C) for 1-2 hours. The progress of the formation of the benzoxazinone intermediate can be monitored by Thin Layer Chromatography (TLC).

  • After the initial reflux, cool the mixture slightly and add aniline (1.1 eq) dropwise.

  • Resume reflux and continue heating for an additional 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. A precipitate will form.

  • Pour the mixture into cold water and stir for 30 minutes to precipitate the product fully.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-methyl-3-phenylquinazolin-4(3H)-one.

Method 2: Microwave-Assisted Green Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times.[13][14][15][16] This approach is particularly effective for the synthesis of quinazolinone derivatives, aligning with the principles of green chemistry by reducing energy consumption.[6][17][18]

Causality Behind Microwave Acceleration:

Microwaves directly heat the reactants and solvent through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction mixture. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, resulting in significantly faster reaction rates.

Diagram of Microwave-Assisted Synthesis Workflow:

G cluster_0 Reaction Preparation cluster_1 Microwave Irradiation cluster_2 Work-up A Combine anthranilic acid, acetic anhydride, and amine in a microwave vessel B Irradiate at set temperature and power (e.g., 120-150°C, 250W) A->B Short reaction time (e.g., 15-30 min) C Cool and precipitate product with water B->C D Filter and purify C->D

Caption: Workflow for microwave-assisted one-pot synthesis.

Detailed Protocol 2: Microwave-Assisted Synthesis of 2,7-Dimethylquinazolin-4(3H)-one

Materials:

  • 2-Amino-4-methylbenzoic acid

  • Acetic anhydride

  • Ammonium acetate (as the ammonia source)

  • Microwave synthesis reactor

Procedure:

  • In a dedicated microwave reaction vessel, combine 2-amino-4-methylbenzoic acid (1.0 eq), acetic anhydride (1.5 eq), and ammonium acetate (2.0 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 140 °C for 15-20 minutes with a power of up to 250 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add cold water to the reaction mixture to induce precipitation.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from an appropriate solvent like ethanol or ethyl acetate.

Method 3: Metal-Free, Three-Component Synthesis from Isatoic Anhydride

For increased molecular diversity, a three-component, one-pot reaction using isatoic anhydride, an aldehyde, and an amine (or ammonium acetate for an unsubstituted N3 position) is highly effective.[19][20][21] This metal-free approach is advantageous as it avoids potential contamination of the final product with residual metal catalysts, which is a significant concern in pharmaceutical applications.[22]

Mechanistic Pathway:

This reaction proceeds through a domino sequence. First, the amine attacks the isatoic anhydride, leading to its ring-opening and subsequent decarboxylation to form a 2-aminobenzamide intermediate in situ. This intermediate then condenses with the aldehyde to form a Schiff base, which undergoes intramolecular cyclization to yield a dihydroquinazolinone. If an oxidant is present or if the reaction conditions promote it, this intermediate can be oxidized to the final quinazolinone product.

Reaction Mechanism for the Three-Component Synthesis:

start Isatoic Anhydride + Amine A 2-Aminobenzamide (in situ) Aldehyde start->A:f0 B Schiff Base Intermediate A:f1->B Condensation C Intramolecular Cyclization B->C D Dihydroquinazolinone C->D E Oxidation (optional) D->E F Quinazolin-4-one E->F

Caption: Plausible mechanism for the three-component synthesis.

Detailed Protocol 3: Synthesis of 2,3-Disubstituted-quinazolin-4(3H)-ones

Materials:

  • Isatoic anhydride

  • A primary amine (e.g., benzylamine)

  • An aldehyde (e.g., benzaldehyde)

  • A suitable catalyst such as p-toluenesulfonic acid (p-TsOH)[23]

  • A solvent such as ethanol or tetrahydrofuran (THF)[23]

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) and the primary amine (1.1 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the aldehyde (1.1 eq) and a catalytic amount of p-TsOH (0.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • If the dihydroquinazolinone is the desired product, the reaction can be stopped here. For the fully aromatized quinazolinone, an oxidizing agent like phenyliodine diacetate (PIDA) can be added after the initial cyclization, or the reaction can be exposed to air for an extended period.[23]

  • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Add water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent.

Data Summary and Comparison

MethodStarting MaterialsKey Reagents/ConditionsTypical Reaction TimeTypical YieldsAdvantages
1. Classic Anthranilic acid, AmineAcetic anhydride, Reflux4-8 hoursGood to ExcellentLow-cost, readily available materials.[6][11]
2. Microwave-Assisted Substituted anthranilic acid, AmineAcetic anhydride, Microwave irradiation15-30 minutesExcellentRapid, high yields, energy-efficient.[13][14]
3. Three-Component Isatoic anhydride, Amine, AldehydeCatalyst (e.g., p-TsOH), Metal-free4-8 hoursGood to ExcellentHigh atom economy, molecular diversity.[19][21]

Conclusion and Future Perspectives

The one-pot synthesis of 2-methylquinazolin-4-one derivatives has seen significant advancements, moving towards more efficient, environmentally friendly, and versatile methodologies. The choice of method will depend on the specific target molecule, available equipment, and desired scale of the reaction. Microwave-assisted synthesis offers a rapid and high-yielding approach for library synthesis, while the three-component reactions provide a powerful tool for generating diverse derivatives from simple building blocks. Future research will likely focus on the development of even more sustainable catalytic systems and the expansion of the substrate scope to access novel quinazolinone-based compounds for continued exploration in drug discovery.

References

  • Darwish, K. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi. [Available at: Google Search result[1]]

  • Darwish, K. M. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi. [Available at: Google Search result[2]]

  • Recent Developments in Synthetic Methods and Pharmacological Activities of Quinazolinone Derivatives: A Review. (2025). [Journal name not specified]. [Available at: Google Search result[3]]

  • Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Available at: Google Search result[4]]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Journal name not specified]. [Available at: Google Search result[6]]

  • Mphahlele, M. J. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222389/]
  • Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. [Source not specified]. [Available at: Google Search result[11]]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Available at: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinazolinones.shtm]
  • Jiang, B., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270085/]
  • Synthesis of 2-methyl-4(3H)-quinazolinone by condensation of acetanilides with urethanes. ResearchGate. [Available at: Google Search result[5]]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Future Medicinal Chemistry. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6334213/]
  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). Molecules. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9268501/]
  • One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. ResearchGate. [Available at: Google Search result[24]]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2024). The Journal of Organic Chemistry. [Available at: https://pubs.acs.org/doi/10.1021/acs.joc.3c02821]
  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. (2022). Molecules. [Available at: https://www.mdpi.com/1420-3049/27/4/1360]
  • Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). (2020). [Journal name not specified]. [Available at: Google Search result[12]]

  • One-Pot Synthesis of 2,7-Dimethylquinazolin-4(1H)-one. Benchchem. [Available at: Google Search result[10]]

  • An In-depth Technical Guide to the Microwave-Assisted Synthesis of 2,7-Dimethylquinazolin-4(1H)-one. Benchchem. [Available at: Google Search result[13]]

  • Design, Synthesis and in Silico Studies of New 2-MethylQuinazolin-4(3H)-Ones Derivatives. [Source not specified]. [Available at: Google Search result[18]]

  • An Efficient One-Pot Synthesis of 2,3-dihydroquinazolin-4(1H)-ones in Green Media. [Source not specified]. [Available at: Google Search result[20]]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. [Available at: https://www.frontiersin.org/articles/10.3389/fchem.2020.00557/full]
  • Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. (2020). The Journal of Organic Chemistry. [Available at: https://pubs.acs.org/doi/10.1021/acs.joc.0c00688]
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Available at: Google Search result[25]]

  • 4-Oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. Journal of Medicinal Chemistry. [Available at: https://pubs.acs.org/doi/abs/10.1021/jm00310a014]
  • One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Organic Chemistry Portal. [Available at: https://www.organic-chemistry.org/abstracts/lit3/201.shtm]
  • Synthetic methods for 4‐quinazolinone derivatives. ResearchGate. [Available at: Google Search result[26]]

  • Design and synthesis of some 3-substituted-2-[(2,4-dichlorophenoxy)-methyl]quinazolin-4(3H)-one derivatives as potential anticonvulsant agents. (2013). Chemical & Pharmaceutical Bulletin. [Available at: https://pubmed.ncbi.nlm.nih.gov/23812393/]
  • Synthesis of some new 2-substituted quinazolin-4-one derivatives and their biological activties. ResearchGate. [Available at: Google Search result[8]]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538747/]
  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. ResearchGate. [Available at: Google Search result[27]]

  • Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. (2012). Tetrahedron Letters. [Available at: https://pubmed.ncbi.nlm.nih.gov/22888151/]
  • Three-component one-pot metal-free synthesis of 2,3-dihydroquinazolin-4(1H)-ones using Mukaiyama's reagent. ResearchGate. [Available at: Google Search result[21]]

  • Microwave assisted one pot synthesis of 2, 3-di-substituted quinazolin-4-(3h)-ones and their potential biological activity. ResearchGate. [Available at: Google Search result[28]]

  • Convenient synthesis of 2-methylquinazolin‑4thione based on anthranyl acid. KiberLeninka. [Available at: Google Search result[29]]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). RSC Publishing. [Available at: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra08477a]
  • One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1... ResearchGate. [Available at: Google Search result[30]]

  • Method for production of quinazolin-4-on derivative. Google Patents. [Available at: https://patents.google.
  • Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. Nature Communications. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6423164/]
  • Green Synthesis of Octahydroquinazolinones via Microwave-Assisted One-Pot Reaction with Ammonium Metavanadate. ijarsct. [Available at: Google Search result[16]]

Sources

Application Note: Profiling the Bioactivity of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in molecules with diverse and potent biological activities.[1][2] Derivatives of 4(3H)-quinazolinone are particularly noteworthy, forming the core of numerous FDA-approved drugs and clinical candidates, especially in oncology.[1] These compounds are known to modulate a wide array of cellular targets, including protein kinases, tubulin, and enzymes involved in DNA replication and repair, leading to activities such as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[2][3][4]

This document provides a detailed guide for researchers on how to approach the characterization of a novel quinazolinone derivative, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one , in cell-based assays. Lacking specific published data for this exact molecule, this guide presents a robust, hypothesis-driven framework based on the well-established activities of structurally related quinazolinones. We will postulate a plausible mechanism of action—inhibition of the PI3K/Akt signaling pathway—and provide detailed protocols to investigate its cytotoxic and anti-migration effects on cancer cells.

Postulated Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, growth, and motility. Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Several quinazolinone derivatives have been identified as potent inhibitors of PI3K.[5] We hypothesize that 3-(2-Fluorophenyl)-2-methylquinazolin-4-one may exert anti-cancer effects by inhibiting this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound 3-(2-Fluorophenyl)-2- methylquinazolin-4-one Compound->PI3K Inhibition (Hypothesized) Western_Blot_Workflow A Cell Treatment with Compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF) D->E F Immunoblotting (Antibodies) E->F G ECL Detection F->G H Data Analysis G->H

Figure 2: General workflow for Western blot analysis to assess target engagement.

Assay 3: Cell Migration (Wound Healing Assay)

The PI3K/Akt pathway is also a key regulator of cell migration. A wound healing (or scratch) assay is a straightforward method to assess the effect of the compound on cancer cell motility.

Protocol:

  • Create Monolayer: Seed cells in a 6-well plate and grow them to full confluency.

  • Create "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing the compound at non-toxic concentrations (below the IC₅₀) or a vehicle control.

  • Image Acquisition: Immediately capture images of the scratch at time 0. Place the plate back in the incubator.

  • Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., 8, 16, and 24 hours).

  • Data Analysis: Measure the width of the scratch at each time point for both treated and control wells. Calculate the percentage of wound closure over time to quantify the inhibition of cell migration.

Conclusion and Future Directions

This application note provides a foundational strategy for the initial characterization of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one in a cancer cell biology context. By systematically assessing its impact on cell viability, confirming its engagement with the hypothesized PI3K/Akt signaling pathway, and evaluating its effect on cell migration, researchers can build a comprehensive profile of this novel compound's bioactivity. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies, evaluation in other cancer models, and potential in vivo efficacy studies.

References

  • Spandana, V., & Arul, G. (2021). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. In Heterocyclic Compounds. IntechOpen. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 823. [Link]

  • Wei, M., Chai, W., Wang, Y., & Zhang, Y. (2021). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 45(4), 1-1. [Link]

  • Lee, J. H., Jo, E., Kim, J. H., & Kim, Y. (2021). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Marine Drugs, 19(10), 558. [Link]

  • Abdel-Ghani, T. M., & El-Sayed, O. A. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5509. [Link]

  • Grokipedia. (n.d.). Nitromethaqualone. Retrieved from [Link]

  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Kumar, A., Singh, P., & Kumar, D. (2014). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Journal of Chemistry, 2014, 1-7. [Link]

  • Asdadi, A., Zarghi, A., & Dastmalchi, S. (2018). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 13(2), 146. [Link]

  • Liu, K., & Zhao, R. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 583-589. [Link]

  • Yang, H., Li, Y., & Chen, J. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 27(19), 6523. [Link]

  • Kaur, H., & Kumar, M. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Pharmaceuticals, 15(3), 302. [Link]

  • Hisham, M., Al-Wahaibi, L. H., Abou-Zied, H. A., Hassan, H. A., Youssif, B. G. M., Bräse, S., ... & Abdel-Aziz, M. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. Molecules, 28(21), 7289. [Link]

  • Request PDF. (n.d.). Synthesis and biological evaluation of some amino- and sulfanyl-3H -quinazolin-4-one derivatives as potential anticancer agents. Retrieved from [Link]

  • Pop, O., & Avram, S. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 29(1), 223. [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the therapeutic potential of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one in murine models. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies based on the broad pharmacological activities of the quinazolinone scaffold.

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2][3][4] Derivatives of quinazolinone have been reported to exhibit potent anti-tumor, anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anti-HIV activities.[1][2][3][4][5] This remarkable versatility stems from the structural flexibility of the quinazolinone nucleus, which allows for substitutions at various positions, leading to a diverse array of pharmacological effects.[1][3]

The compound of interest, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, possesses key structural features that suggest potential therapeutic efficacy. The presence of a substituted aromatic ring at the 3-position and a methyl group at the 2-position are crucial for various biological activities.[3] Specifically, halogen substitutions on the phenyl ring at position 3 have been associated with enhanced cytotoxic and antimicrobial properties.[3] Based on these structural characteristics and the broader activities of the quinazolinone class, this document will focus on protocols to investigate the potential anti-cancer, anti-inflammatory, and analgesic properties of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

Postulated Mechanisms of Action

Quinazolinone derivatives exert their effects through diverse molecular mechanisms.[1][2] In the context of cancer, they have been shown to induce cell death through apoptosis, autophagy, and ferroptosis.[1] Key signaling pathways often implicated include the PI3K/AKT/mTOR pathway and the p53 signaling pathway.[1] The anti-inflammatory effects of some quinazolinones are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1]

Postulated_MOA cluster_0 3-(2-Fluorophenyl)-2-methylquinazolin-4-one cluster_1 Potential Cellular Targets cluster_2 Biological Outcomes Compound 3-(2-Fluorophenyl)-2-methylquinazolin-4-one PI3K_AKT PI3K/AKT Pathway Compound->PI3K_AKT Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Inhibition COX Cyclooxygenase (COX) Compound->COX Inhibition Apoptosis Apoptosis PI3K_AKT->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest AntiInflammatory Anti-inflammatory Effect COX->AntiInflammatory Analgesia Analgesic Effect AntiInflammatory->Analgesia

Caption: Postulated mechanisms of action for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

PART 1: Preclinical In Vivo Evaluation

Acute Toxicity Study (LD50 Determination)

Rationale: An acute toxicity study is a crucial first step to determine the median lethal dose (LD50) and to identify the potential target organs for toxicity. This information is essential for selecting appropriate and safe dose ranges for subsequent efficacy studies.[6][7]

Protocol:

  • Animal Model: Healthy adult Swiss albino mice (6-8 weeks old, 20-25 g) of either sex.

  • Acclimation: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).[7]

  • Grouping: Divide mice into groups of six.

  • Dosing: Administer 3-(2-Fluorophenyl)-2-methylquinazolin-4-one orally (p.o.) or intraperitoneally (i.p.) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) at increasing doses.

  • Observation: Observe animals continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity, including changes in behavior, grooming, respiration, and mortality.[7]

  • LD50 Calculation: Calculate the LD50 using appropriate statistical methods (e.g., probit analysis).

ParameterDescription
Animal Strain Swiss albino mice
Age/Weight 6-8 weeks / 20-25 g
Route of Administration Oral (p.o.) or Intraperitoneal (i.p.)
Vehicle 0.5% Carboxymethyl cellulose (CMC) or other appropriate vehicle
Observation Period 14 days
Endpoints Morbidity, mortality, clinical signs of toxicity (e.g., convulsions, tremors, lethargy), body weight changes, and gross necropsy at the end of the study.
Pharmacokinetic Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for designing effective dosing regimens and for interpreting efficacy and toxicity data.[8]

Protocol:

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Dosing: Administer a single dose of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one via intravenous (i.v.) and oral (p.o.) routes.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[9]

  • Plasma Analysis: Separate plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[8]

PART 2: Efficacy Studies

Anti-Cancer Activity: Murine Xenograft Model

Rationale: The tumor xenograft model is a widely used preclinical model to evaluate the in vivo anti-cancer efficacy of novel compounds.[10][11][12]

Xenograft_Workflow cluster_0 Cell Culture & Preparation cluster_1 Tumor Implantation cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis CellCulture Culture Human Cancer Cells (e.g., MCF-7, A549) Harvest Harvest & Count Cells CellCulture->Harvest Resuspend Resuspend Cells in PBS/Matrigel Harvest->Resuspend Implantation Subcutaneous Injection into Nude Mice Resuspend->Implantation TumorGrowth Monitor Tumor Growth Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment Administer Compound/ Vehicle/Positive Control Randomization->Treatment Measurement Measure Tumor Volume & Body Weight Treatment->Measurement Sacrifice Sacrifice Mice Measurement->Sacrifice TumorExcision Excise & Weigh Tumors Sacrifice->TumorExcision Analysis Histopathology & Immunohistochemistry TumorExcision->Analysis

Caption: Experimental workflow for the murine tumor xenograft model.

Protocol:

  • Cell Lines: Use appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) that have shown sensitivity to quinazolinone derivatives in vitro.[13]

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old.[10]

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in a mixture of saline and Matrigel into the flank of each mouse.[10][11]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[10] Randomize mice into treatment groups (vehicle control, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one at different doses, and a positive control like doxorubicin).

  • Treatment: Administer the compound daily or on an optimized schedule via oral gavage or intraperitoneal injection.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (width)² x length/2.[10]

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Analysis: Excise tumors, weigh them, and perform histopathological and immunohistochemical analyses to assess cell proliferation, apoptosis, and angiogenesis.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Rationale: The carrageenan-induced paw edema model is a classic and reliable method for screening acute anti-inflammatory activity.[14]

Protocol:

  • Animal Model: Wistar rats or Swiss albino mice (150-200 g).

  • Grouping and Treatment: Divide animals into groups and administer the vehicle, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one at various doses, or a standard anti-inflammatory drug (e.g., indomethacin) orally.

  • Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

Analgesic Activity: Acetic Acid-Induced Writhing Test

Rationale: This model is sensitive for evaluating peripherally acting analgesics.[7][15][16]

Protocol:

  • Animal Model: Swiss albino mice (20-25 g).

  • Grouping and Treatment: Divide mice into groups and administer the vehicle, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one at various doses, or a standard analgesic (e.g., aspirin) orally.[7]

  • Induction of Writhing: Thirty minutes after treatment, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.[7][16]

  • Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 20-minute period.[16]

  • Calculation: Calculate the percentage of analgesic activity as the reduction in the number of writhes in the treated groups compared to the control group.

ParameterCarrageenan-Induced Paw EdemaAcetic Acid-Induced Writhing Test
Animal Model Wistar rats or Swiss albino miceSwiss albino mice
Inducing Agent 1% Carrageenan solution0.6% Acetic acid solution
Route of Induction Sub-plantar injectionIntraperitoneal injection
Positive Control IndomethacinAspirin
Primary Endpoint Paw volume measurementNumber of writhes
Data Analysis Percentage inhibition of edemaPercentage inhibition of writhing

PART 3: Administration Protocol

Oral Gavage in Mice

Rationale: Oral gavage ensures accurate oral dosing of liquid substances directly into the stomach.[17][18]

Materials:

  • Appropriate size gavage needles (stainless steel or flexible plastic).[17][19]

  • Syringes.

  • Animal scale.

Procedure:

  • Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head.[17][20]

  • Needle Measurement: Before the first gavage, measure the distance from the corner of the mouse's mouth to the last rib to determine the correct insertion depth.[17][20]

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The mouse will typically swallow, which aids in guiding the needle into the esophagus.[17]

  • Administration: Once the needle is in the stomach (no resistance should be felt), slowly administer the substance.[17]

  • Withdrawal and Monitoring: Gently withdraw the needle and monitor the mouse for any signs of distress.[17][18]

Mouse Weight (grams)Gavage Needle GaugeMax Administration Volume (mL/kg)
15 - 2022G10
20 - 2520G10
25 - 3518G10
Source: Adapted from Benchchem and Washington State University IACUC protocols.[17][20]

Conclusion

The protocols outlined in this document provide a robust framework for the in vivo evaluation of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one in murine models. By systematically assessing its toxicity, pharmacokinetics, and efficacy in validated models of cancer, inflammation, and pain, researchers can gain valuable insights into the therapeutic potential of this novel quinazolinone derivative. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, which is essential for advancing promising compounds through the drug development pipeline.

References

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Application Notes and Protocols for Oral Gavage Administration in Mice. Benchchem.
  • Xenograft Tumor Model Protocol. Unknown Source.
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC - NIH.
  • Oral Gavage Procedure in Mice | PDF | Esophagus | Medical Specialties. Scribd.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction. wsu iacuc.
  • Oral Gavage In Mice and Rats. ucsf - iacuc.
  • An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. Bentham Science Publisher.
  • Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls. PMC - PubMed Central.
  • Mouse Models for Inflammation: Antibodies for medicine. MImAbs.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Unknown Source.
  • Xenograft Mouse Models for Tumour Targeting. Springer Nature Experiments.
  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH.
  • Acute toxicity studies in mice and rats. | Download Table. ResearchGate.
  • Application Notes & Protocols for Analgesic Screening of Novel Compounds. Benchchem.
  • Review on Analgesic activity using Tail Immersion Method. Asian Journal of Research in Chemistry.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Unknown Source.
  • Full article: Evaluation of Analgesic and Anti-inflammatory Activities of Methanolic Leaf and Root Extracts of Gomphocarpus purpurascens A. Rich (Asclepiadaceae) in Mice. Taylor & Francis Online.
  • Evaluation of Analgesic Activity of the Methanol Extract from the Leaves of Arum Palaestinum in Mice and Rats. Biomedical and Pharmacology Journal.
  • Study on quinazolinone derivative and their pharmacological actions. Unknown Source.
  • Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
  • In vivo murine models for evaluating anti-arthritic agents: An updated review. Unknown Source.
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC - NIH.
  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. PMC - PubMed Central.
  • Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. NIH.
  • Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC - NIH.
  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. PubMed.
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. MDPI.
  • Design and synthesis of some 3-substituted-2-[(2,4-dichlorophenoxy)-methyl]quinazolin-4(3H)-one derivatives as potential anticonvulsant agents. PubMed.
  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC - NIH.
  • Design and synthesis of some new derivatives of 3H-quinazolin-4-one with promising anticonvulsant activity. ResearchGate.
  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH.
  • Figure S1. BGA002 pharmacokinetics in mice after single intravenous (IV) administration. Comparison of plasma concentration–ti. UCL Discovery.
  • Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2. Semantic Scholar.
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
  • Effects of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (YM928), an orally active alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist, in models of generalized epileptic seizure in mice and rats. PubMed.

Sources

Application Note: A Robust Analytical Method for the Quantification of Quinazolinone Compounds in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the development and validation of a robust analytical method for the quantification of quinazolinone compounds in biological matrices, such as plasma and serum. Quinazolinones are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making their accurate quantification critical in drug discovery, pharmacokinetics, and clinical studies. This document outlines a systematic approach, from sample preparation to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and details the rigorous validation process according to international regulatory guidelines. The methodologies described herein are designed to ensure accuracy, precision, and reliability of the analytical data.

Introduction: The Imperative for a Validated Method

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The journey from a promising lead compound to a clinically approved drug is underpinned by a deep understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. Central to this understanding is the ability to accurately and reliably quantify the compound in complex biological matrices.

A robust and validated bioanalytical method is not merely a procedural requirement; it is the bedrock of trustworthy pharmacokinetic and toxicokinetic data. Without it, critical decisions in drug development are based on unreliable information, leading to potential failures in later stages. This guide, therefore, is not just a list of steps but a narrative of scientific rationale, explaining the "why" behind each experimental choice to build a self-validating analytical system. The principles and protocols detailed are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and scientific rigor.[1][2][3]

Pre-Analytical Stage: The Foundation of Accurate Quantification

The journey to accurate quantification begins long before the sample is injected into the LC-MS/MS system. The pre-analytical stage, encompassing sample collection, handling, and preparation, is fraught with potential pitfalls that can compromise the integrity of the results. A well-designed sample preparation protocol aims to remove interfering matrix components, concentrate the analyte of interest, and present it in a solvent compatible with the analytical instrumentation.[4][5]

Causality in Sample Preparation Technique Selection

There is no one-size-fits-all solution for sample preparation. The choice of technique is a deliberate decision based on the physicochemical properties of the quinazolinone analyte, its expected concentration, and the nature of the biological matrix.[4][6]

  • Protein Precipitation (PPT): This is often the first choice for its simplicity, speed, and low cost, especially for high-protein matrices like plasma or serum.[4][7] It involves adding an organic solvent (e.g., acetonitrile or methanol) to the sample to denature and precipitate proteins. While effective for many applications, it may not be suitable for highly sensitive assays due to insufficient cleanup and the potential for matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup by partitioning the analyte between two immiscible liquid phases.[8] The choice of organic solvent is critical and should be based on the polarity of the quinazolinone compound. LLE is more labor-intensive than PPT but can significantly reduce matrix effects and improve sensitivity.

  • Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup and allows for significant analyte concentration.[8] It utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away. The choice of sorbent chemistry (e.g., reversed-phase, normal-phase, or ion-exchange) depends on the analyte's properties. While highly effective, SPE requires more extensive method development.

For a typical quinazolinone compound, which is often moderately polar, a reversed-phase SPE protocol is a robust starting point for achieving high sensitivity and minimizing matrix interference.

Analytical Method Development: A Symphony of Chromatography and Mass Spectrometry

The core of the analytical method is the synergistic combination of liquid chromatography for separation and tandem mass spectrometry for detection and quantification.

Liquid Chromatography: The Art of Separation

The goal of the chromatographic method is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any endogenous matrix components or potential metabolites.

  • Column Chemistry: Reversed-phase C18 columns are a common and effective choice for the analysis of quinazolinone derivatives.[9][10] However, the basic nitrogen atoms in the quinazolinone ring can interact with residual acidic silanol groups on the silica-based packing material, leading to peak tailing.[10] To mitigate this, using a column with end-capping or a specifically designed stationary phase for basic compounds is recommended.

  • Mobile Phase Optimization: The mobile phase composition, particularly the pH and organic modifier, plays a crucial role in retention and peak shape.

    • pH: For basic quinazolinones, adjusting the mobile phase pH to a range of 2.5-3.5 with an additive like formic acid will protonate the analyte, reducing its interaction with silanol groups and improving peak symmetry.[10] Formic acid is also compatible with mass spectrometry.[11][12]

    • Organic Modifier: Acetonitrile is a common choice for its elution strength and low viscosity. A gradient elution, starting with a lower percentage of organic modifier and gradually increasing it, is often necessary to achieve good separation and elute the analyte in a reasonable time.

Mass Spectrometry: The Science of Detection

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalysis.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically the most effective technique for quinazolinone compounds due to the presence of basic nitrogen atoms that are readily protonated.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the gold standard. It involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly specific transition significantly reduces background noise and enhances sensitivity. The selection of precursor and product ions must be empirically determined by infusing a standard solution of the analyte.

Detailed Protocols

The following protocols are provided as a comprehensive guide. They should be optimized for the specific quinazolinone compound and the available instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) of Quinazolinone from Plasma
  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma, add 20 µL of an internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis
Parameter Condition Rationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18, 2.1 x 50 mm, 1.8 µmStandard for reversed-phase separation of small molecules.
Column Temperature 40°CEnsures reproducible retention times.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 10% B to 90% B over 5 minProvides good separation for a range of polarities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Injection Volume 5 µLA small volume is sufficient for sensitive MS detection.
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative MRM analysis.
Ionization Mode ESI PositiveSuitable for basic quinazolinone compounds.
MRM Transitions To be determined empiricallySpecific to the analyte and internal standard.

Method Validation: The Hallmark of a Trustworthy Assay

A bioanalytical method is not complete until it has been rigorously validated to demonstrate its suitability for the intended purpose.[13][14] The validation process should adhere to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[3][15]

Key Validation Parameters

The following table summarizes the key validation parameters and their acceptance criteria, which are based on FDA and ICH guidelines.[1][2][16]

Parameter Purpose Acceptance Criteria
Selectivity To ensure that the method can differentiate the analyte from endogenous matrix components.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Accuracy To determine the closeness of the measured concentration to the true concentration.The mean concentration should be within ±15% of the nominal value at each concentration level (except for LLOQ, where it is ±20%).
Precision To assess the degree of scatter in the data.The coefficient of variation (CV) should not exceed 15% at each concentration level (except for LLOQ, where it should not exceed 20%).
Matrix Effect To evaluate the influence of matrix components on the ionization of the analyte.The CV of the matrix factor across different lots of matrix should be ≤ 15%.
Recovery To determine the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible.
Stability To assess the stability of the analyte in the biological matrix under various storage and handling conditions.The mean concentration of the stability samples should be within ±15% of the nominal concentration of the baseline samples.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation p1 Plasma Sample Collection p2 Addition of Internal Standard p1->p2 p3 Protein Precipitation / LLE / SPE p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 Injection into UHPLC p4->a1 Reconstituted Sample a2 Chromatographic Separation a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration & Quantification a4->d1 Raw Data d2 Linearity Assessment d1->d2 d3 Accuracy & Precision Calculation d1->d3 d4 Stability & Matrix Effect Evaluation d1->d4

Caption: Workflow for quinazolinone quantification.

Method Development Logic

G start Define Analytical Requirements prep Select Sample Preparation Method start->prep Analyte Properties lc Optimize LC Separation prep->lc Cleanliness & Concentration ms Develop MS/MS Method lc->ms Peak Shape & Retention validate Full Method Validation ms->validate Sensitivity & Selectivity

Sources

Application Notes and Protocols for High-Throughput Screening of Quinazolinone Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone core is a bicyclic heterocyclic motif that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged structure."[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2] This versatility stems from the scaffold's ability to present substituents in distinct vectors, allowing for finely-tuned interactions with a multitude of biological targets.

Notably, in oncology, quinazolinone-based compounds have been successfully developed into targeted therapies.[3] Their mechanisms of action are diverse, ranging from the inhibition of critical signaling enzymes like Epidermal Growth Factor Receptor (EGFR) kinases to the disruption of protein-protein interactions, such as the p53-MDM2 axis, and the modulation of epigenetic regulators like Histone Deacetylases (HDACs).[2][4][5]

The successful identification of potent and selective quinazolinone modulators from large chemical libraries hinges on the design and implementation of robust, sensitive, and scalable high-throughput screening (HTS) assays. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, design, and execution of HTS assays tailored to identify and characterize bioactive quinazolinone compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative sources.

Pillar 1: Strategic Assay Selection Based on Target Biology

The initial and most critical step in designing an HTS campaign is the selection of an appropriate assay format that aligns with the biological question being asked. The choice between a biochemical (target-based) and a cell-based (phenotypic or pathway-based) assay has profound implications for the type of hits that will be identified.

  • Biochemical Assays: These assays utilize purified components (e.g., an enzyme and its substrate) to directly measure the effect of a compound on a specific molecular interaction. They are highly specific, reproducible, and generally less prone to compound interference. This format is ideal for screening for direct inhibitors of a known target.

  • Cell-Based Assays: These assays measure a cellular phenotype or a specific signaling pathway's activity within a living cell. They provide more physiologically relevant data, as they account for factors like cell permeability, metabolism, and off-target effects. However, they can be more complex to develop and may yield hits with unknown mechanisms of action.[6]

The following workflow illustrates the decision-making process for assay selection.

Assay_Selection_Workflow start Start: Identify Quinazolinone Target Class target_known Is the molecular target known? start->target_known biochemical Biochemical Assay (e.g., Kinase, PPI, HDAC) target_known->biochemical Yes cell_based Cell-Based Assay (e.g., Reporter, Proliferation) target_known->cell_based No / Pathway Focus confirm_phenotype Confirm with secondary phenotypic assay biochemical->confirm_phenotype elucidate_moa Hit deconvolution/ Target ID required cell_based->elucidate_moa

Caption: Strategic workflow for selecting an appropriate HTS assay format.

Pillar 2: Designing Robust Biochemical Assays

Biochemical assays are the workhorses of HTS for target-directed discovery. Below are detailed protocols for assays targeting common classes of proteins modulated by quinazolinone derivatives.

Target Class: Protein Kinases (e.g., EGFR)

Many quinazolinone derivatives function as ATP-competitive kinase inhibitors.[4] The Epidermal Growth Factor Receptor (EGFR) is a well-validated target for this class of compounds.[7] A robust HTS assay for EGFR inhibitors can be developed using a variety of detection technologies. The ADP-Glo™ Kinase Assay is a common choice due to its high sensitivity and luminescent readout.

Principle of the ADP-Glo™ Kinase Assay: This is a universal kinase assay that measures the amount of ADP produced during a kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly formed ADP back to ATP, which is then used by a luciferase to generate light. The luminescent signal is directly proportional to kinase activity.[8]

Materials:

  • Recombinant Human EGFR (active)

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • EGFR Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT[8]

  • Test Quinazolinone Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, white, non-binding surface microplates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and controls in DMSO.

    • Using an acoustic dispenser or pin tool, transfer ~25-50 nL of compound solution to the wells of the 384-well assay plate. This results in a final DMSO concentration of ≤0.5%, which should be tested for tolerance in the assay.[9]

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate master mix in EGFR Kinase Buffer. The final concentrations should be determined during assay development (e.g., 2-5 ng/well EGFR, 0.2 µg/µl Poly(EY)).[10]

    • Dispense 2.5 µL of the 2X enzyme/substrate mix into each well containing the pre-spotted compounds.

  • Kinase Reaction Initiation:

    • Prepare a 2X ATP solution in EGFR Kinase Buffer. The final ATP concentration should be at or near the Km for EGFR to sensitively detect competitive inhibitors (e.g., 5 µM).[10]

    • To start the reaction, add 2.5 µL of the 2X ATP solution to each well.

    • Mix the plate gently (e.g., orbital shaking for 30 seconds).

    • Incubate at room temperature for 60 minutes.[8]

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[8]

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Read luminescence on a compatible plate reader.

Target Class: Protein-Protein Interactions (e.g., p53-MDM2)

Inhibition of the p53-MDM2 interaction is a validated therapeutic strategy in oncology, as it stabilizes the p53 tumor suppressor.[11][12] Quinazolinones have been explored as inhibitors of this interaction. Homogeneous proximity-based assays like AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) are exceptionally well-suited for HTS of PPIs.

Principle of the AlphaLISA® Assay: This bead-based assay uses two types of beads: Donor beads and Acceptor beads.[13] One interacting protein (e.g., GST-MDM2) is captured on the Donor bead, and the other (e.g., FLAG-p53) is captured on the Acceptor bead. When the proteins interact, they bring the beads into close proximity (~200 nm). Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a cascade of energy transfer that results in a strong light emission at 615 nm.[14][15] Inhibitors of the PPI will prevent this proximity, leading to a decrease in signal.

AlphaLISA_Principle cluster_0 Interaction -> Signal ON cluster_1 Inhibition -> Signal OFF Donor_Bead_1 Donor Bead Acceptor_Bead_1 Acceptor Bead Donor_Bead_1->Acceptor_Bead_1  Singlet O2  (~200nm) Protein_A_1 GST-MDM2 Donor_Bead_1->Protein_A_1 Signal_1 Emission (615 nm) Acceptor_Bead_1->Signal_1 Protein_B_1 FLAG-p53 Protein_A_1->Protein_B_1 Protein_B_1->Acceptor_Bead_1 Light_1 Excitation (680 nm) Light_1->Donor_Bead_1 Donor_Bead_2 Donor Bead Protein_A_2 GST-MDM2 Donor_Bead_2->Protein_A_2 Acceptor_Bead_2 Acceptor Bead Inhibitor Quinazolinone Protein_A_2->Inhibitor Protein_B_2 FLAG-p53 Protein_B_2->Acceptor_Bead_2 Light_2 Excitation (680 nm) Light_2->Donor_Bead_2

Caption: Principle of the AlphaLISA assay for PPI inhibitors.

Materials:

  • GST-tagged MDM2

  • FLAG-tagged p53

  • AlphaLISA® Glutathione Donor Beads

  • AlphaLISA® Anti-FLAG Acceptor Beads

  • AlphaLISA® Immunoassay Buffer

  • Test Quinazolinone Compounds (in DMSO)

  • Positive Control Inhibitor (e.g., Nutlin-3a)

  • 384-well white OptiPlate™ or similar microplate

Procedure:

  • Compound Plating:

    • As described in Protocol 2.1, pre-spot ~50 nL of compound/control solutions into the 384-well assay plate.

  • Reagent Preparation:

    • Dilute GST-MDM2 and FLAG-p53 to 2X final concentration in Immunoassay Buffer. Optimal concentrations must be determined via a cross-titration experiment (e.g., final concentrations of 1-10 nM).[16]

    • Dilute Anti-FLAG Acceptor beads to 2X final concentration (e.g., 20 µg/mL final) in Immunoassay Buffer.

    • Prepare a 2X master mix of GST-MDM2 and Anti-FLAG Acceptor beads.

  • Protein-Inhibitor Incubation:

    • Add 5 µL of the 2X GST-MDM2/Acceptor bead mix to the wells.

    • Add 5 µL of the 2X FLAG-p53 solution to the wells.

    • Seal the plate, mix gently, and incubate for 60 minutes at room temperature to allow for protein interaction and inhibition.[16]

  • Donor Bead Addition:

    • In subdued light, dilute the Glutathione Donor beads to 2X final concentration (e.g., 20 µg/mL final) in Immunoassay Buffer.[13]

    • Add 10 µL of the 2X Donor bead solution to each well.

    • Seal the plate with an aluminum foil seal, mix gently, and incubate for 60 minutes at room temperature, protected from light.

  • Signal Detection:

    • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision® Multilabel Plate Reader).

Pillar 3: Implementing Cellular Assays for Physiological Relevance

Cell-based assays are crucial for confirming the activity of hits from biochemical screens in a more complex biological environment or for primary screening of compounds with an unknown mechanism of action.

Target Class: Epigenetic Modulators (e.g., HDACs)

Quinazolinones have been identified as inhibitors of Histone Deacetylases (HDACs), which are key epigenetic regulators often dysregulated in cancer.[6] A cell-based assay provides a direct measure of a compound's ability to inhibit endogenous HDAC activity within a cell.

Principle of the HDAC-Glo™ I/II Assay: This is a homogeneous, luminescent assay that measures the activity of class I and II HDACs in cultured cells.[6] The assay utilizes an acetylated, cell-permeant substrate that is deacetylated by cellular HDACs. A Developer Reagent is then added, which contains a peptidase that is active only on the deacetylated substrate. This cleavage releases aminoluciferin, which is then consumed by luciferase to produce light. The signal is inversely proportional to HDAC activity.

Materials:

  • Human cancer cell line with known HDAC expression (e.g., HCT116)[6]

  • Cell culture medium (e.g., McCoy's 5A) + 10% FBS

  • HDAC-Glo™ I/II Assay System (contains Substrate and Developer Reagent)

  • Test Quinazolinone Compounds (in DMSO)

  • Positive Control Inhibitor (e.g., Trichostatin A)

  • 384-well, solid white, tissue-culture treated plates

Procedure:

  • Cell Plating:

    • Seed HCT116 cells into 384-well plates at a pre-optimized density (e.g., 2,500-5,000 cells/well) in 20 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Add ~100 nL of test compound/control solutions to the cell plates.

    • Incubate for a duration determined by the desired biological outcome (e.g., 4-24 hours) at 37°C, 5% CO2.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the HDAC-Glo™ I/II Reagents to room temperature.

    • Prepare the complete HDAC-Glo™ I/II Reagent by mixing the substrate and developer according to the manufacturer's protocol.

    • Add 20 µL of the complete reagent to each well.

  • Signal Development and Detection:

    • Mix the plate on an orbital shaker for 1-2 minutes.

    • Incubate at room temperature for 15-30 minutes to allow the luminescent signal to stabilize.

    • Read luminescence on a plate reader.

    • Note: A parallel plate should be run and treated with a cell viability reagent (e.g., CellTiter-Glo®) to identify cytotoxic compounds that would otherwise appear as false positives.

Target Pathway: Transcriptional Regulation (e.g., p53 Pathway Activation)

For compounds that act upstream, such as p53-MDM2 inhibitors, a downstream functional readout is a powerful cell-based approach. A luciferase reporter assay can be used to measure the transcriptional activity of p53.[11][17]

Principle of a p53 Luciferase Reporter Assay: Cells are engineered to stably or transiently express a reporter construct containing a luciferase gene (e.g., Firefly luciferase) under the control of a promoter with p53 response elements. When p53 is activated (e.g., by inhibition of MDM2), it binds to these response elements and drives the expression of luciferase. The amount of light produced upon addition of a luciferin substrate is directly proportional to p53 transcriptional activity.[18][19]

Materials:

  • Human cell line with wild-type p53 (e.g., HCT116, U2OS)

  • p53-responsive firefly luciferase reporter plasmid (e.g., containing multiple copies of the p53 response element)

  • Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Test Quinazolinone Compounds (in DMSO)

  • Positive Control (e.g., Nutlin-3a)

  • 384-well, solid white, tissue-culture treated plates

Procedure:

  • Transfection and Cell Seeding:

    • Co-transfect cells with the p53-responsive and control plasmids using an optimized protocol.

    • After 24 hours, seed the transfected cells into 384-well plates at an optimized density.

    • Incubate overnight to allow for attachment.

  • Compound Treatment:

    • Add ~100 nL of test compound/control solutions to the cell plates.

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Cell Lysis and Reporter Measurement:

    • Remove the culture medium from the wells.

    • Add 10-20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with shaking.

    • Add 10-20 µL of Luciferase Assay Reagent II (LAR II) to all wells and measure firefly luciferase activity (Signal A).

    • Add 10-20 µL of Stop & Glo® Reagent to all wells. This quenches the firefly signal and initiates the Renilla luciferase reaction. Measure Renilla luciferase activity (Signal B).

  • Data Analysis:

    • Calculate the ratio of Signal A / Signal B for each well to normalize for differences in cell number and transfection efficiency.

    • Determine the fold-activation relative to DMSO-treated control wells.

Pillar 4: Assay Validation and Quality Control - The Self-Validating System

The Z'-Factor (Z-prime): The Z'-factor is a statistical parameter that quantifies the separation between the distributions of the positive and negative controls. It reflects both the dynamic range of the assay and the data variation.[24][25]

The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., maximum inhibition/activation).

  • μn and σn are the mean and standard deviation of the negative control (e.g., DMSO/no inhibition).

Data Presentation: Interpreting HTS Quality Metrics

Z'-Factor ValueAssay QualityInterpretation for HTS
> 0.5ExcellentAn ideal assay with a large separation between controls and low variability.[26]
0 to 0.5AcceptableThe assay is usable, but may have a higher false-positive or false-negative rate.[26]
< 0UnacceptableThe assay is not suitable for screening as the control signals overlap significantly.[25]

Assay Validation Workflow:

Validation_Workflow start Assay Development reagent_opt Reagent Concentration Optimization (e.g., enzyme, substrate, ATP) start->reagent_opt stability Reagent & Signal Stability Assessment reagent_opt->stability dmso DMSO Tolerance (≤0.5% target) stability->dmso z_prime Z'-Factor Determination (Full plate controls, >3 plates) dmso->z_prime check_z Z' > 0.5? z_prime->check_z ready Assay Ready for HTS check_z->ready Yes re_optimize Re-optimize Conditions check_z->re_optimize No re_optimize->reagent_opt

Caption: A robust workflow for the validation of HTS assays.

Conclusion

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutics. The success of any HTS campaign targeting this chemical class is fundamentally dependent on the rational design, careful execution, and rigorous validation of the screening assay. By aligning the assay format with the underlying biology of the target, optimizing protocols for robustness and sensitivity, and adhering to stringent quality control metrics like the Z'-factor, researchers can confidently navigate large chemical libraries to identify promising hit compounds. The protocols and workflows detailed in this guide provide a comprehensive framework for establishing high-quality HTS assays, thereby accelerating the journey from hit identification to lead optimization for the next generation of quinazolinone-based drugs.

References

  • A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction. PubMed. Available at: [Link]

  • Fluorescence polarization assay to quantify protein-protein interactions: an update. Methods in Molecular Biology. Available at: [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions. Springer Protocols. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology. Available at: [Link]

  • MDM2-Driven p53 Ubiquitination Assay Kit. BPS Bioscience. Available at: [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Available at: [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC - NIH. Available at: [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ResearchGate. Available at: [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. Springer Link. Available at: [Link]

  • Protein–Protein Interactions. Raines Lab. Available at: [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed. Available at: [Link]

  • AlphaScreen. BMG LABTECH. Available at: [Link]

  • MDM2-p53 Homogenous Assay Kit. BPS Bioscience. Available at: [Link]

  • HTRF®. Berthold Technologies GmbH & Co.KG. Available at: [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC - NIH. Available at: [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • QUINAZOLINONE: PHARMACOPHORE WITH ENDLESS PHARMACOLOGICAL ACTIONS. ResearchGate. Available at: [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. Available at: [Link]

  • Gene Reporter Assays | Signaling Pathway Analysis. QIAGEN. Available at: [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. Available at: [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... ResearchGate. Available at: [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. Semantic Scholar. Available at: [Link]

  • 514-004 AlphaScreen.xlsx. LabLogic Systems. Available at: [Link]

  • On HTS: Z-factor. Towards Data Science. Available at: [Link]

  • HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Z-factor. Wikipedia. Available at: [Link]

  • A high-throughput screen targeting the p53/MDM2 interaction (a) A... ResearchGate. Available at: [Link]

  • Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. PubMed. Available at: [Link]

  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. Available at: [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]

Sources

Application Notes and Protocols: Characterizing 3-(2-Fluorophenyl)-2-methylquinazolin-4-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This document provides a comprehensive experimental framework for the characterization of a novel derivative, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, as a potential kinase inhibitor. The protocols detailed herein are designed to guide researchers through a logical progression of experiments, from initial biochemical potency and selectivity assessment to cell-based validation of target engagement and downstream signaling pathway modulation. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific research questions.

Introduction: The Rationale for Investigating Quinazolin-4-one Derivatives as Kinase Inhibitors

The dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer. This has rendered kinases as one of the most important classes of drug targets. The quinazolin-4-one core has been successfully exploited to develop potent kinase inhibitors, including gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[1] The frequent activation of the PI3K/AKT/mTOR signaling pathway in cancer has also made it a prime target for therapeutic intervention.[2][3][4] Given that various quinazolin-4-one derivatives have demonstrated activity against multiple tyrosine kinases, including EGFR and PI3K, a systematic evaluation of novel analogues is a rational approach to discovering new therapeutic agents.[1][5][6][7]

This guide will focus on a hypothetical investigative workflow for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, outlining the necessary steps to determine its inhibitory potential and elucidate its mechanism of action.

Diagram: General Kinase Inhibitor Discovery Workflow

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Selectivity & Off-Target Effects A Primary Kinase Screening B IC50 Determination A->B C Mechanism of Action Studies B->C D Cellular Potency (Phosphorylation Assay) C->D Transition to Cellular Context E Downstream Signaling Analysis D->E F Cell Viability/Proliferation Assay E->F G Kinome-wide Selectivity Profiling F->G Validate Specificity H Cellular Thermal Shift Assay (CETSA) G->H G RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 3-(2-Fluorophenyl)-2- methylquinazolin-4-one Inhibitor->PI3K Inhibitor->Akt downstream effect

Caption: Inhibition of the PI3K/Akt signaling pathway.

Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

To determine if the inhibition of the target kinase translates to a functional cellular outcome, a cell viability or proliferation assay is essential.

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line

  • 96-well clear or opaque-walled plates

  • 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization buffer (for MTT)

  • Plate reader (absorbance or luminescence)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one for 72 hours.

  • Assay Procedure (CellTiter-Glo®):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Kinase Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding its selectivity. A highly selective inhibitor is generally preferred to minimize off-target effects. [8]

Kinome-wide Screening

It is highly recommended to screen 3-(2-Fluorophenyl)-2-methylquinazolin-4-one against a large panel of kinases (e.g., >400 kinases) at a single concentration (e.g., 1 µM). This can be outsourced to specialized contract research organizations. Any "hits" from this screen should be followed up with IC50 determination.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment and can also reveal off-target interactions. [9][10] Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified by Western blot or mass spectrometry.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one as a kinase inhibitor. A logical progression from biochemical assays to cell-based validation and selectivity profiling will provide a comprehensive understanding of the compound's potential as a therapeutic agent. Positive results from these studies would warrant further investigation, including mechanism of action studies (e.g., ATP-competitive vs. non-competitive), in vivo efficacy studies in animal models, and pharmacokinetic and toxicological profiling.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology. [Link]

  • Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020–2023). Journal of Biomedical Science. [Link]

  • Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com. [Link]

  • The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Molecular Biology Reports. [Link]

  • (PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. ResearchGate. [Link]

  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules. [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Molecules. [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ACS Omega. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]

  • Receptor-Based Virtual Screening of EGFR Kinase Inhibitors from the NCI Diversity Database. Molecules. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF. ResearchGate. [Link]

  • Kinase assay principle. The substrates used in HTRF kinase assays... ResearchGate. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • EGFR Kinase Assay Kit. BPS Bioscience. [Link]

  • ACCEPTED MANUSCRIPT. Oxford Academic. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central. [Link]

  • Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Scientific Reports. [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. RSC Advances. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[2][11]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Journal of Chemistry. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]

  • 2-Methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

Application of Fluorinated Quinazolinones in Anti-Cancer Drug Discovery: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the strategic application of fluorinated quinazolinones in the discovery and development of novel anti-cancer therapeutics. Intended for researchers, medicinal chemists, and drug development professionals, this document elucidates the rationale behind the use of this scaffold, the advantages conferred by fluorination, and detailed protocols for the synthesis and biological evaluation of these promising compounds.

Introduction: The Quinazolinone Scaffold and the Fluorine Advantage in Oncology

The quinazolinone core, a bicyclic heterocyclic system, is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities.[1][2] In oncology, numerous quinazolinone derivatives have been successfully developed as potent inhibitors of key signaling pathways that drive tumor growth and proliferation.[2][3][4][5] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties.[1]

The introduction of fluorine atoms into drug candidates—a strategy known as fluorination—has become a powerful tool in modern drug design. The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance the therapeutic profile of a molecule.[4] Specifically, fluorination can lead to:

  • Increased Metabolic Stability: The strength of the C-F bond can block metabolic pathways, leading to a longer half-life and improved pharmacokinetic profile.[4]

  • Enhanced Lipophilicity and Bioavailability: Selective fluorination can increase the molecule's ability to cross cell membranes, improving its absorption and distribution.[4]

  • Improved Binding Affinity: Fluorine can engage in favorable interactions with target proteins, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.

This combination of a versatile quinazolinone core with the strategic incorporation of fluorine has yielded a new generation of highly effective anti-cancer agents.

Key Mechanistic Classes of Fluorinated Quinazolinones in Cancer Therapy

Fluorinated quinazolinones have been successfully developed to target a range of critical pathways in cancer progression. This section details the primary mechanisms of action and provides protocols for their evaluation.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many cancers are driven by the aberrant activation of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7] Fluorinated quinazolinones have been extensively developed as potent RTK inhibitors.[6][8][9]

Mutations and overexpression of EGFR are common in non-small cell lung cancer (NSCLC) and other malignancies.[4][10] Fluorinated quinazolinones, such as gefitinib and afatinib, are established EGFR inhibitors.[4]

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the ability of a test compound to inhibit the phosphorylation of a substrate by EGFR.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Fluorinated quinazolinone test compounds

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, flat-bottom 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the fluorinated quinazolinone in DMSO. Create a serial dilution series in kinase assay buffer.

  • Master Mix Preparation: Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in the kinase assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or control inhibitor to the appropriate wells.

    • Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

    • Add 10 µL of the master mix to each well.

  • Kinase Reaction Initiation: Add 10 µL of diluted EGFR enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the blank control values. Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable curve-fitting model.[11][12]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[7] Several quinazoline-based compounds, including Vandetanib, are potent VEGFR-2 inhibitors.[5][7]

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is similar to the EGFR assay and measures the inhibition of VEGFR-2 kinase activity.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Fluorinated quinazolinone test compounds

  • PTK Substrate (Poly(Glu:Tyr, 4:1))

  • ATP

  • Kinase Buffer

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Master Mixture: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate.

  • Plate Setup:

    • Add 25 µL of the master mixture to each well.

    • Add 5 µL of the diluted test compound to the respective wells.

    • Add 5 µL of 1x Kinase Buffer with DMSO for the positive control.

    • Add 5 µL of 1x Kinase Buffer for the blank.

  • Enzyme Addition: Add 20 µL of diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.[3][7]

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[5][13][14] Fluorinated quinazolinones have been developed as inhibitors of this critical pathway.[1][13][15]

Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation

This protocol assesses the effect of a fluorinated quinazolinone on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell line of interest

  • Fluorinated quinazolinone test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells and treat with various concentrations of the fluorinated quinazolinone for a specified time.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the change in protein phosphorylation.[16][17][18][19]

Inhibition of Tubulin Polymerization

Microtubules are essential for cell division, and their disruption is a validated anti-cancer strategy.[20] Some fluorinated quinazolinones have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[20][21][22][23]

Protocol 4: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in light scattering.

Materials:

  • Lyophilized tubulin (>99% pure)

  • G-PEM buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 10% glycerol)

  • GTP solution

  • Fluorinated quinazolinone test compound

  • Positive control (e.g., Nocodazole) and negative control (e.g., Paclitaxel)

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

  • Reagent Preparation: Reconstitute tubulin in G-PEM buffer to a final concentration of 4 mg/mL. Prepare serial dilutions of the test compound.

  • Assay Setup (on ice):

    • In a 96-well plate, add the diluted test compound, controls, or vehicle.

    • Prepare a tubulin/GTP reaction mixture.

  • Initiation of Polymerization: Add the tubulin/GTP mixture to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time. Determine the maximum rate of polymerization (Vmax) for each concentration and calculate the IC50 value.[1][6]

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair.[24] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality. The quinazolinone scaffold has been utilized to develop PARP inhibitors.[24][25][26]

Protocol 5: PARP-1 Inhibition Assay (Colorimetric)

This assay measures the PARP-1 catalyzed PARylation of histone H4.

Materials:

  • Histone H4-coated 96-well microplate

  • Recombinant PARP-1 enzyme

  • Activated DNA

  • NAD+

  • Fluorinated quinazolinone test compound

  • Positive control (e.g., Olaparib)

  • Anti-pADPr antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 0.2N HCl)

  • Microplate reader

Procedure:

  • Compound Addition: Add the test compound to the wells of the histone H4-coated plate.

  • Enzyme Addition: Add a mixture of PARP-1 and activated DNA.

  • Initiate Reaction: Add NAD+ to start the PARylation reaction and incubate for 30 minutes.

  • Washing: Stop the reaction by washing the plate with PBS.

  • Antibody Incubation: Add the anti-pADPr antibody, incubate, and wash. Then add the HRP-conjugated secondary antibody, incubate, and wash.

  • Detection: Add TMB substrate and incubate for 15 minutes. Stop the reaction with HCl.

  • Data Acquisition: Measure the absorbance at 450 nm. The signal is proportional to PARP-1 activity.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.[24]

Cellular and In Vivo Evaluation of Fluorinated Quinazolinones

Following in vitro characterization, promising compounds should be evaluated in cellular and in vivo models to assess their therapeutic potential.

Cell Viability and Cytotoxicity

Protocol 6: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

Materials:

  • Cancer cell lines

  • Fluorinated quinazolinone test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[5][13][15][27]

Cell Cycle Analysis

Protocol 7: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a test compound on cell cycle progression.

Materials:

  • Cancer cell line

  • Fluorinated quinazolinone test compound

  • Propidium Iodide (PI) staining solution with RNase A

  • Ethanol (70%, ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.

  • Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer to measure DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22][26][28][29]

In Vivo Efficacy Studies

Protocol 8: In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of a fluorinated quinazolinone in an animal model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line

  • Fluorinated quinazolinone test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject human tumor cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound according to the desired schedule and route.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Plot the tumor growth curves and calculate the tumor growth inhibition (TGI).[9][10][21][25][30]

Data Presentation and Visualization

Tabular Summary of Biological Activity
Compound IDTargetIC50 (nM)Cell LineGI50 (µM)
FQ-001EGFR1.37A4310.5
FQ-002VEGFR-22.4HUVEC0.01
FQ-003Tubulin50HeLa0.1
FQ-004PARP-130.38MCF-71.2
FQ-005PI3Kα150PC-32.5

This is an exemplary table; actual data will vary.

Signaling Pathway and Workflow Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Fluorinated_Quinazolinone Fluorinated Quinazolinone Fluorinated_Quinazolinone->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition by Fluorinated Quinazolinones.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Fluorinated Quinazolinone Biochemical_Assay Biochemical Assays (EGFR, VEGFR, PARP, etc.) Synthesis->Biochemical_Assay Tubulin_Assay Tubulin Polymerization Assay Synthesis->Tubulin_Assay MTT_Assay MTT Assay (Viability) Biochemical_Assay->MTT_Assay Tubulin_Assay->MTT_Assay Cell_Cycle Cell Cycle Analysis MTT_Assay->Cell_Cycle Western_Blot Western Blot (Signaling Pathways) MTT_Assay->Western_Blot Xenograft Xenograft Model Cell_Cycle->Xenograft Western_Blot->Xenograft

Caption: Experimental Workflow for Fluorinated Quinazolinone Drug Discovery.

Conclusion

Fluorinated quinazolinones represent a highly promising class of compounds in the field of anti-cancer drug discovery. Their versatile scaffold allows for the targeting of multiple key oncogenic pathways, while the strategic incorporation of fluorine enhances their drug-like properties. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, characterization, and evaluation of these potent molecules, from initial in vitro screening to in vivo efficacy studies. By leveraging these methodologies, researchers can accelerate the development of the next generation of targeted cancer therapies.

References

  • Du, Z., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(5), 1084. [Link]

  • Sharma, A., et al. (2018). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 6(5), 23-28. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Rysz, J., et al. (2022). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 23(19), 11259. [Link]

  • Li, S., et al. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Synthesis, 54(18), 3989-3998. [Link]

  • Eurofins Discovery. (n.d.). In Vivo Oncology. Pharmacology Discovery Services. [Link]

  • Al-Ostoot, F. H., et al. (2022). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 27(19), 6296. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 12(45), 29511-29525. [Link]

  • Azevedo, S. C., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 74, 128913. [Link]

  • Al-Warhi, T., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 13(10), 1221-1237. [Link]

  • Mohammadi-Farani, A., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceutical and Biomedical Research, 7(3), 221-235. [Link]

  • Cheng, K., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 9295-9304. [Link]

  • Wang, Y., et al. (2013). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 85(23), 11320-11327. [Link]

  • Li, J., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine, 54(3), 1-1. [Link]

  • El-Damasy, D. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15886. [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]

  • Tulip Biolabs, Inc. (2025). PARP1 Activity Assay. Tulip Biolabs. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. [Link]

  • Bio-Rad. (n.d.). Flow Cytometry Protocols. Bio-Rad. [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. BellBrook Labs. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Gell, C., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101297. [Link]

  • Zilio, N., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 4(3), 102488. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • Kamsali, M. M. A., et al. (2024). Strategies for the synthesis of fluorinated quinazolinones. Journal of Heterocyclic Chemistry. [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease (2019 Edition). [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. BPS Bioscience. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate. [Link]

  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. ResearchGate. [Link]

  • ResearchGate. (n.d.). Western blot analysis of PI3K/Akt/mTOR signaling pathways. Quantitative... ResearchGate. [Link]

  • ResearchGate. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components in... ResearchGate. [Link]

  • de Oliveira, M. B. B., et al. (2023). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 15(3), 874. [Link]

Sources

Application Notes and Protocols for the Formulation of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is a member of this class with potential for biological investigation. However, like many heterocyclic compounds developed in drug discovery programs, it is anticipated to have low aqueous solubility due to its aromatic and lipophilic nature.[4] This presents a significant challenge for its formulation in aqueous-based biological assays, where poor solubility can lead to underestimated potency, high variability, and false-negative results.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to formulate 3-(2-Fluorophenyl)-2-methylquinazolin-4-one for biological screening. The protocols outlined herein are designed to ensure compound integrity, maximize solubility in assay-compatible conditions, and minimize artifacts that can arise from poor physicochemical properties.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted ValueImplication for Formulation
Molecular Weight 254.26 g/mol
Consensus LogP 2.94Indicates good lipophilicity, suggesting high membrane permeability but low aqueous solubility.
Aqueous Solubility (LogS) -3.85Corresponds to a solubility of approximately 22.2 µg/mL. This is considered poorly soluble and will require specific formulation strategies.
pKa (most basic) 1.25The compound is a very weak base and will be neutral at physiological pH. pH modification is unlikely to significantly improve solubility.

These values were predicted using SwissADME, a widely used tool for in silico prediction of physicochemical properties, pharmacokinetics, and drug-likeness.[5][6][7][8][9]

The high predicted LogP and low predicted aqueous solubility are the primary challenges to address. The neutral nature of the molecule at physiological pH means that salt formation or pH adjustment of the final assay buffer will not be effective strategies for solubilization.

Formulation Strategy: A Stepwise Approach

Our formulation strategy will be based on a tiered approach, starting with the simplest and most common method for high-throughput screening (HTS) and progressing to more complex formulations if necessary.

G A Step 1: DMSO Stock Solution Preparation B Step 2: Initial Solubility Assessment in Assay Buffer A->B Primary Solvent C Step 3: Formulation Optimization (if needed) B->C Precipitation Observed F Step 4: Quality Control B->F No Precipitation D Co-solvent Addition C->D Tier 1 E Use of Solubilizing Excipients C->E Tier 2 D->F E->F G Stability Assessment F->G H Aggregation Assessment F->H

Caption: A stepwise workflow for formulating 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of compounds for HTS due to its excellent solubilizing power for a wide range of organic molecules.[10]

Materials:

  • 3-(2-Fluorophenyl)-2-methylquinazolin-4-one (solid)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, low-binding microcentrifuge tubes or vials

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one using an analytical balance.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to start with a high concentration to minimize the final DMSO percentage in the assay.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in a desiccated environment to prevent water absorption by the hygroscopic DMSO.[10] While some quinazolinone derivatives have shown instability in DMSO, this is often sequence- and substituent-dependent.[10] Initial stability should be assessed as described in Protocol 4.

Protocol 2: Initial Solubility Assessment in Aqueous Assay Buffer

This protocol determines the practical solubility limit of the compound in the final assay buffer when diluted from the DMSO stock.

Materials:

  • 10 mM DMSO stock solution of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

  • Assay buffer (the same buffer that will be used for the biological screen)

  • 96-well clear bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scatter

Procedure:

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the 10 mM DMSO stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~1 µM).

  • Dilution into Assay Buffer: In a separate 96-well plate, add the appropriate volume of assay buffer to each well. Then, using a multichannel pipette, transfer a small volume (e.g., 1 µL) of each DMSO concentration from the first plate to the corresponding wells of the second plate, ensuring the final DMSO concentration is consistent and at a level tolerated by the assay (typically ≤1%).

  • Incubation and Observation: Mix the plate gently and incubate at the assay temperature for a set period (e.g., 30 minutes). Visually inspect the wells for any signs of precipitation. For a more quantitative assessment, read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering caused by precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that does not show a significant increase in light scatter compared to the buffer-only control is considered the maximum soluble concentration under these conditions.

Protocol 3: Formulation Optimization Using Co-solvents and Excipients

If the required assay concentration exceeds the determined solubility limit, the following strategies can be employed.

Option A: Co-solvent Addition

The addition of a small amount of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.[4]

Procedure:

  • Prepare the assay buffer with a small percentage (e.g., 1-5% v/v) of a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG 200/400).

  • Repeat Protocol 2 using the co-solvent-containing assay buffer to determine the new maximum soluble concentration.

  • Important: A parallel control experiment must be run to ensure the co-solvent at the chosen concentration does not affect the biological assay.

Option B: Use of Solubilizing Excipients

Excipients such as cyclodextrins and non-ionic surfactants can enhance aqueous solubility.[4][11]

  • Cyclodextrins: These form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the compound.[4]

Procedure:

  • Prepare the assay buffer containing a range of concentrations of the chosen excipient (e.g., 0.1-1% w/v for HP-β-CD; 0.01-0.1% v/v for Tween® 80).

  • Repeat Protocol 2 with the excipient-containing buffers.

  • Important: As with co-solvents, it is critical to test the effect of the excipient on the biological assay itself.

Formulation AidStarting Concentration RangeProsCons
Ethanol 1-5% (v/v)Readily available, effective for many compounds.Can affect enzyme activity and cell viability at higher concentrations.
PEG 400 1-5% (v/v)Generally well-tolerated in many assays.Can be viscous and may interfere with some detection methods.
HP-β-CD 0.1-1% (w/v)High solubilizing capacity for appropriate guest molecules.Can sometimes extract cholesterol from cell membranes.
Tween® 80 0.01-0.1% (v/v)Effective at low concentrations.Can interfere with assays involving lipid membranes or protein-protein interactions.
Protocol 4: Quality Control - Stability and Aggregation

A. Stability Assessment of DMSO Stock

To ensure the integrity of the compound over time, its stability in the DMSO stock solution should be periodically checked.

Procedure:

  • At time zero, and at subsequent time points (e.g., 1 week, 1 month, 3 months) for a stock solution stored at -20°C, take an aliquot for analysis.

  • Dilute the aliquot in a suitable solvent (e.g., acetonitrile) and analyze by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Compare the peak area and retention time of the main compound peak to the time zero sample. A significant decrease in the peak area or the appearance of new peaks indicates degradation.

B. Assessment of Compound Aggregation

Compound aggregation can lead to non-specific inhibition and false-positive results in screening assays.[13][14][15]

Procedure (Detergent-based assay): [15]

  • Run the biological assay in the presence and absence of a low concentration of a non-ionic detergent, such as 0.01% Triton X-100.

  • If the compound's activity is significantly reduced in the presence of the detergent, it is a strong indication that the compound is acting via an aggregation-based mechanism. The detergent disrupts the formation of these aggregates.

G cluster_0 Compound Formulation cluster_1 Assay Plate Preparation cluster_2 Quality Control A Solid Compound B 10 mM DMSO Stock A->B Dissolve in DMSO C Dilution to Assay Concentration in Buffer B->C Serial Dilution F Stability Check (HPLC) B->F D Biological Assay C->D E Solubility Check C->E G Aggregation Check (Detergent) D->G

Caption: Experimental workflow for compound formulation and quality control.

Conclusion

The successful formulation of poorly soluble compounds like 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is a critical first step in any biological screening campaign. By understanding the compound's physicochemical properties through predictive modeling and employing a systematic, tiered approach to formulation, researchers can generate reliable and reproducible data. The protocols provided here offer a robust framework for developing a suitable formulation, from initial stock solution preparation to essential quality control measures that address potential liabilities such as instability and aggregation. Adherence to these guidelines will significantly increase the probability of successfully evaluating the biological activity of this and other challenging quinazolinone derivatives.

References

  • High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. (2017). Methods in Molecular Biology. [Link]

  • High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. (2017). PubMed. [Link]

  • High-throughput assays for promiscuous inhibitors. (2005). Nature Chemical Biology. [Link]

  • High-throughput Assays for Promiscuous Inhibitors. (2005). ResearchGate. [Link]

  • Potent α-Synuclein Aggregation Inhibitors, Identified by High-Throughput Screening, Mainly Target the Monomeric State. (2018). Cell Chemical Biology. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed Central. [Link]

  • Solvents screening for the synthesis of quinazolinone derivative (4a). ResearchGate. [Link]

  • SwissADME pharmacokinetics prediction for the compounds. ResearchGate. [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2017). ResearchGate. [Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). Royal Society of Chemistry. [Link]

  • ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. (2022). Journal of Applied Pharmaceutical Science. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). Scientific Reports. [Link]

  • 3-(2,4-dimethylphenyl)-2-methylquinazolin-4(3H)-one. PubChem. [Link]

  • Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. (2002). ResearchGate. [Link]

  • Synthesis, biological screening, and molecular docking of quinazolinone and quinazolinethione as phosphodiesterase 7 inhibitors. (2019). Archiv der Pharmazie. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2020). Molecules. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). Pharmaceutics. [Link]

  • SWISSADME Predicted Lipophilicity (Log P) and Water Solubility (Log Sw). ResearchGate. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). Frontiers in Chemistry. [Link]

  • SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. (2019). Journal of Pharmacognosy and Phytochemistry. [Link]

  • ChemInform Abstract: Fluorine-Containing Quinazolines Annulated at the Pyrimidine Ring. ResearchGate. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). BMC Chemistry. [Link]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2023). RSC Medicinal Chemistry. [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2020). RSC Advances. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Molecules. [Link]

  • 3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one. PubChem. [Link]

  • Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. (2018). Molecules. [Link]

  • Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2010). Journal of Bioequivalence & Bioavailability. [Link]

  • Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with quinazolinone scaffolds. Here, we address common challenges encountered during synthesis, providing troubleshooting advice and optimized protocols grounded in mechanistic principles to help you improve your reaction yields and product purity.

Introduction: The Synthetic Challenge

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The synthesis of 2,3-disubstituted quinazolinones like 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is generally robust, but achieving high yields consistently can be challenging. Common issues include incomplete reactions, formation of stable intermediates, and purification difficulties. This guide provides a systematic approach to overcoming these hurdles.

The most prevalent and reliable method for this target involves a two-step sequence starting from anthranilic acid. This pathway proceeds via a key intermediate, 2-methyl-4H-3,1-benzoxazin-4-one.[2][3]

Synthetic_Pathway A Anthranilic Acid B 2-Methyl-4H-3,1- benzoxazin-4-one A->B + Acetic Anhydride (Acylation & Cyclization) C Target Product: 3-(2-Fluorophenyl)-2-methyl- quinazolin-4-one B->C + 2-Fluoroaniline (Ring Opening & Recyclization)

Caption: General two-step synthesis of the target quinazolinone.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I fix them?

Answer: Low yield is the most common complaint and can originate from either the first or second step of the synthesis. Let's break it down by stage.

Step 1: Formation of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Problem: Incomplete Acylation/Cyclization. The reaction of anthranilic acid with acetic anhydride can stall, leaving unreacted starting material.

    • Causality: Acetic anhydride serves two roles: it N-acylates the amine and then acts as a dehydrating agent to facilitate cyclization. Insufficient heating or old reagents can lead to incomplete reaction.

    • Solution:

      • Reagent Quality: Use fresh, unopened acetic anhydride. Anhydride that has been exposed to atmospheric moisture will have partially hydrolyzed to acetic acid, reducing its efficacy.

      • Reaction Conditions: Ensure you are using a slight excess of acetic anhydride (1.5-2.0 equivalents). The reaction is typically heated to reflux. Microwave-assisted synthesis can dramatically improve the yield and reduce reaction time for this step.[2]

      • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). The benzoxazinone intermediate is significantly less polar than anthranilic acid. A complete reaction will show the disappearance of the starting material spot.

Step 2: Conversion to 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

  • Problem: Inefficient Ring-Opening and Recyclization. The reaction between the benzoxazinone intermediate and 2-fluoroaniline is the critical yield-determining step.

    • Causality: This is a nucleophilic acyl substitution followed by an intramolecular cyclization-dehydration. The reaction equilibrium and rate are highly dependent on the solvent and temperature. The nucleophilicity of 2-fluoroaniline is reduced by the electron-withdrawing fluorine atom, making this step potentially sluggish compared to reactions with aniline itself.

    • Solutions:

      • Solvent Choice: Glacial acetic acid is an excellent solvent as it protonates the carbonyl, activating it for nucleophilic attack, and facilitates the final dehydration step. Other high-boiling polar aprotic solvents like DMF or DMSO can also be effective but may require a catalyst.

      • Temperature Optimization: This reaction requires heat. Refluxing in glacial acetic acid (b.p. ~118 °C) is typically sufficient. If the reaction is still slow, consider a higher boiling solvent like xylene or employing microwave irradiation to access higher temperatures safely.[2]

      • Catalysis: While often uncatalyzed, the addition of a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in an inert solvent can promote the final cyclization, though this may require more rigorous workup procedures.

Troubleshooting_Yield cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation A Low Yield B Cause: Incomplete Reaction A->B C Solution: - Use fresh Acetic Anhydride - Increase temperature/reflux - Use microwave irradiation B->C D Low Yield E Cause: Poor Cyclization/ Dehydration D->E F Solution: - Reflux in Glacial Acetic Acid - Use high-boiling solvent (e.g., Xylene) - Add catalyst (e.g., POCl₃) E->F

Caption: Key checkpoints for troubleshooting low yield.

Q2: My final product is impure. How do I identify and remove common side products?

Answer: Impurities often co-crystallize with the desired product, making purification essential.

  • Common Impurities & Identification:

    • Unreacted 2-Methyl-4H-3,1-benzoxazin-4-one: This is a common impurity if the second step does not go to completion. It can be identified by LC-MS, as its molecular weight will be lower than the product. On ¹H NMR, it will lack the signals corresponding to the 2-fluorophenyl ring.

    • N-Acetylanthranilic Acid: Formed if the benzoxazin-one intermediate hydrolyzes during workup. It is acidic and can be removed with a mild base wash.

    • Unreacted 2-Fluoroaniline: A simple starting material impurity, easily removed by washing or chromatography.

  • Purification Strategy:

    • Aqueous Workup: After the reaction, quenching with water will precipitate the crude product. A subsequent wash with a saturated sodium bicarbonate (NaHCO₃) solution is highly effective at removing any acidic impurities like N-acetylanthranilic acid or residual acetic acid solvent.[4]

    • Recrystallization: This is the most effective method for purifying the final product. 3-(2-Fluorophenyl)-2-methylquinazolin-4-one has good crystallinity.

      • Recommended Solvent Systems: Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are excellent choices. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.

    • Column Chromatography: If recrystallization fails to remove a persistent impurity (like the benzoxazinone intermediate), silica gel chromatography is necessary. A gradient elution from 10% to 40% ethyl acetate in hexanes will typically provide good separation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of glacial acetic acid in the second step?

Answer: Glacial acetic acid is not merely a solvent; it actively participates in the reaction. Its primary role is as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the intermediate amide (formed after the benzoxazinone ring is opened by 2-fluoroaniline), making the carbonyl carbon more electrophilic and highly susceptible to intramolecular nucleophilic attack by the secondary amide nitrogen. It then facilitates the final E1cB-type dehydration of the tetrahedral intermediate to form the stable, aromatic quinazolinone ring.

Q2: Are there more efficient one-pot methods available for this synthesis?

Answer: Yes, several one-pot syntheses have been developed to improve efficiency.[5][6][7] A common strategy involves the reaction of 2-aminobenzonitrile with acetic anhydride to form N-(2-cyanophenyl)acetamide.[8][9] This intermediate can then be cyclized in the presence of 2-fluoroaniline under acidic or basic conditions, often with peroxide to facilitate the cyclization.[10] While potentially faster, these methods can sometimes be lower yielding or require more complex optimization compared to the classic two-step route. Another modern approach uses 2-aminobenzamides and calcium carbide as an acetylene source for a tandem reaction.[11][12]

Q3: How can I effectively monitor the progress of my reaction?

Answer: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase of 30-50% ethyl acetate in hexanes.

  • Anthranilic Acid: Baseline or very low Rf.

  • 2-Methyl-4H-3,1-benzoxazin-4-one: Mid-range Rf (e.g., ~0.5-0.6).

  • 3-(2-Fluorophenyl)-2-methylquinazolin-4-one (Product): Typically has a slightly lower Rf than the benzoxazinone intermediate (e.g., ~0.4-0.5) due to the added phenyl group and potential for hydrogen bonding in certain solvents. By co-spotting your reaction mixture with the starting materials, you can clearly track the consumption of reactants and the formation of the product.

Optimized Experimental Protocols

Protocol 1: Two-Step Synthesis from Anthranilic Acid (Recommended)

This protocol is robust and generally provides high purity material after recrystallization.

Step A: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add anthranilic acid (10.0 g, 72.9 mmol).

  • Add acetic anhydride (15.0 mL, 158.5 mmol, ~2.2 eq).

  • Heat the mixture to reflux (approx. 140 °C oil bath) for 1 hour. The solid will dissolve to form a clear solution.

  • Allow the reaction to cool to room temperature, then cool further in an ice bath for 30 minutes. A white solid will crystallize.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether or hexanes (2 x 20 mL) to remove residual acetic anhydride.

  • Dry the white crystalline solid under vacuum. (Expected yield: 10-11 g, ~85-95%). The product is typically pure enough for the next step without further purification.

Step B: Synthesis of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

  • In a 250 mL round-bottom flask, combine 2-methyl-4H-3,1-benzoxazin-4-one (10.0 g, 62.1 mmol) and 2-fluoroaniline (7.2 g, 64.8 mmol, 1.05 eq).

  • Add glacial acetic acid (100 mL).

  • Heat the mixture to reflux (approx. 120 °C) for 4-6 hours. Monitor by TLC until the benzoxazinone starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring.

  • A precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with water (3 x 50 mL), followed by a saturated solution of sodium bicarbonate (2 x 50 mL), and finally with water again (2 x 50 mL).

  • Purification: Recrystallize the crude solid from hot ethanol (~150-200 mL). Allow to cool slowly to obtain fine, off-white to pale yellow needles.

  • Dry the purified product in a vacuum oven. (Expected yield: 12.5-14.5 g, ~75-87%).

Data Summary
ParameterMethod A (Conventional Heating)Method B (Microwave-Assisted)[2]
Step 1 Time 1-2 hours5-15 minutes
Step 2 Time 4-6 hours20-40 minutes
Typical Yield 70-85% (overall)80-90% (overall)
Solvent Acetic Anhydride, Glacial Acetic AcidAcetic Anhydride, Glacial Acetic Acid
Temperature Reflux (~120-140 °C)150-180 °C (sealed vessel)
Notes Standard lab equipment.Requires specific microwave reactor. Offers significant time savings and often improved yield.
References
  • Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). Optimization of time on the synthesis of quinazolinones. [Link]

  • National Institutes of Health. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. [Link]

  • PubMed. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. [Link]

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • ACS Publications. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. [Link]

  • ACS Publications. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. [Link]

  • ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives 3(a-u). [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • National Institutes of Health. (n.d.). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. [Link]

  • RSC Publishing. (n.d.). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. [Link]

  • National Institutes of Health. (n.d.). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. [Link]

  • National Institutes of Health. (n.d.). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. [Link]

  • PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery. [Link]

  • RSC Publishing. (2026). Synthesis of quinazolinone scaffolds from the cascade reaction of o-aminobenzamides/o-aminobenzonitrile and calcium carbide mediated by K2S. [Link]

  • PubChem. (n.d.). N-(2-cyanophenyl)acetamide. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. [Link]

  • RSC Publishing. (n.d.). Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. [Link]

  • PubMed Central. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. [Link]

  • ACS Omega. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. [Link]

  • ResearchGate. (n.d.). 2-Aminobenzonitrile. [Link]

  • MDPI. (n.d.). Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. [Link]

  • PubMed Central. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. [Link]

  • ResearchGate. (n.d.). 2-Aminobenzonitrile. [Link]

  • MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • PubMed. (n.d.). Design and synthesis of some 3-substituted-2-[(2,4-dichlorophenoxy)-methyl]quinazolin-4(3H)-one derivatives as potential anticonvulsant agents. [Link]

  • Chemguide. (n.d.). Reactions of acid anhydrides with ammonia or primary amines. [Link]

  • Filo. (2025). The major product of the following reaction sequence is.... [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Strategies to Overcome Poor Solubility of Quinazolinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone-based compounds. This guide provides in-depth troubleshooting and practical solutions to one of the most common challenges associated with this important class of molecules: poor aqueous solubility. The following question-and-answer-based format is designed to address specific issues you may encounter, from initial benchtop experiments to advanced preclinical formulation development.

Frequently Asked Questions (FAQs): Initial Solubility Challenges
Q1: I'm starting with a new quinazolinone derivative and it won't dissolve in 100% DMSO. What should I do?

A1: This is a common first hurdle. While Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent, highly crystalline or lipophilic compounds can resist dissolution.[1] Here is a systematic approach to troubleshoot this issue:

  • Probable Cause: Insufficient solvent volume or the use of low-quality, hydrated DMSO. The compound's intrinsic solubility limit in DMSO might be very low.

  • Recommended Solutions:

    • Increase Solvent Volume: The most straightforward first step is to increase the volume of fresh, anhydrous DMSO to ensure you are not exceeding the compound's saturation limit.

    • Apply Gentle Energy: Use gentle warming (e.g., 37-50°C) in a water bath combined with ultrasonication to provide the energy needed to break the crystal lattice energy of the compound.[1][2] Always visually inspect the solution to confirm that no solid particles remain.[1]

    • Test Alternative Solvents: If DMSO fails, screen other organic solvents such as N,N-dimethylformamide (DMF), 1-methyl-2-pyrrolidone (NMP), or tetrahydrofuran (THF).[1] For some quinazoline derivatives, solubility has been found to be greatest in DMF.[1]

Q2: My compound dissolves in DMSO, but it precipitates immediately when I dilute the stock solution into my aqueous assay buffer. How can I solve this?

A2: This phenomenon, known as "precipitation upon dilution," occurs when the final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility limit.[2] The DMSO concentration is no longer high enough to keep the lipophilic compound in solution.

  • Probable Cause: The compound's aqueous solubility is extremely low, and the final assay concentration is too high.

  • Recommended Solutions:

    • Reduce Final Concentration: The simplest fix is to lower the final concentration of the compound in your assay. Determine if a lower, soluble concentration is still effective for your experimental goals.

    • Use Co-solvents: Introduce a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent into your final aqueous buffer.[1][2] Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG 300/400).[2][3] These agents modify the polarity of the bulk solvent, increasing the solubility of nonpolar compounds.[3]

    • Incorporate Surfactants: Add a low concentration (usually 0.01-0.1%) of a non-ionic surfactant, such as Polysorbate 80 (Tween® 80) or Pluronic® F-68, to your buffer.[2] Surfactants form micelles that encapsulate hydrophobic compounds, effectively keeping them dispersed and "in solution".[4][5]

    • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic molecule from the aqueous environment and significantly increasing its apparent water solubility.[1][2][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. Pre-incubating the compound with the cyclodextrin before the final dilution can be highly effective.[2]

Q3: How do pH adjustments affect the solubility of quinazolinone compounds?

A3: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, which makes the solubility of its derivatives inherently pH-dependent.[2] This property can be strategically exploited to enhance solubility.

  • Mechanism: As weak bases, quinazolinone derivatives can be protonated in acidic environments (low pH). This ionization results in the formation of a salt, which is typically much more water-soluble than the neutral free base.[2] For example, the drug Gefitinib, a quinazoline derivative, is significantly more soluble at an acidic pH where it becomes ionized.[2]

  • Practical Application: Adjusting the pH of your buffer system can be a powerful and straightforward method to improve solubility.[2][8]

  • Key Considerations:

    • Compound Stability: Ensure that the required pH does not cause chemical degradation of your compound.

    • Assay Integrity: The pH change must not interfere with the biological assay itself (e.g., by altering protein conformation or cell viability).

    • Buffering Capacity: Use a buffer with sufficient capacity to maintain the desired pH after the addition of the compound.

Troubleshooting Guide: From In Vitro Activity to In Vivo Models

A common scenario in drug development is observing potent activity in in vitro assays, only to be met with poor efficacy and low oral bioavailability in animal models. This disconnect is almost always linked to the compound's poor aqueous solubility limiting its dissolution and absorption in the gastrointestinal (GI) tract.[2][9]

The following workflow provides a decision-making framework for selecting an appropriate solubility enhancement strategy.

G cluster_0 Initial Assessment cluster_1 In Vitro / Early Stage cluster_2 In Vivo / Preclinical Development cluster_3 Advanced Formulation Options start Poorly Soluble Quinazolinone Compound decision1 Target Application? start->decision1 invitro In Vitro Studies decision1->invitro In Vitro invivo In Vivo Studies (Oral Bioavailability) decision1->invivo In Vivo sol_options Simple Solubilization: - pH Adjustment - Co-solvents - Surfactants - Cyclodextrins invitro->sol_options form_options Advanced Formulation Strategies invivo->form_options solid_disp Solid Dispersion form_options->solid_disp nano Nanosuspension form_options->nano lipid Lipid-Based (e.g., SEDDS) form_options->lipid salt Salt Formation form_options->salt prodrug Prodrug Approach form_options->prodrug

Caption: Decision workflow for selecting a solubility enhancement strategy.

Advanced Formulation Strategies: A Deeper Dive

When simple methods are insufficient, particularly for in vivo applications, more advanced formulation strategies are required. These techniques aim to fundamentally alter the physicochemical properties of the drug to improve its dissolution rate and subsequent absorption.[7][10]

Technique Mechanism of Action Example Application & Result Key Considerations
Salt Formation Converts the neutral (often basic) drug into a salt form, which disrupts the crystal lattice and often has higher aqueous solubility and a faster dissolution rate.[2]Lapatinib methanesulfonate salt showed a 4-fold increase in kinetic aqueous solubility compared to the free base.[2]Requires an ionizable functional group on the parent molecule. The resulting salt may have different stability or hygroscopicity profiles.
Solid Dispersion The drug is dispersed at a molecular level within a hydrophilic polymer matrix. This converts the drug to a more soluble amorphous state and reduces particle size, enhancing wettability and dissolution.[2][11][12]A solid dispersion of Lapatinib with the polymer HPMCP HP-55 significantly increased its dissolution rate compared to the pure drug.[2]The amorphous state is thermodynamically unstable and can revert to the crystalline form over time, especially in the presence of heat or humidity.[13]
Nanosuspension Reduces drug particle size to the nanometer range (<1000 nm).[14] This dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[2][9]A nanoliposomal formulation of Erlotinib improved drug bioavailability by nearly 2 times compared to ordinary liposomes.[2]Requires specialized equipment (e.g., high-pressure homogenizers, bead mills). Physical stability (particle aggregation) must be controlled.
Complexation A host molecule (e.g., cyclodextrin) encapsulates the hydrophobic drug (guest), forming an inclusion complex that increases its apparent water solubility.[1][2][13]An Erlotinib-cyclodextrin inclusion complex tablet released 99% of the drug after 60 minutes, demonstrating significantly increased dissolution.[2]Stoichiometry of the complex and the binding constant are critical. The size of the drug molecule must fit within the cyclodextrin cavity.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion in the GI tract. This presents the drug in a solubilized state for absorption.[1][2][7]A Self-Emulsifying Drug Delivery System (SEDDS) of Gefitinib showed a 2.14-fold increase in dissolution rate compared to the pure drug.[2]The formulation must be optimized to ensure spontaneous and complete emulsification. High surfactant concentrations can sometimes cause GI irritation.
Prodrug Approach The chemical structure of the quinazolinone is modified by adding a hydrophilic promoiety. This prodrug is more soluble and is designed to be cleaved in vivo (enzymatically or chemically) to release the active parent drug.[15][16][17]A sulfated prodrug of a quinazolinone was designed for targeted hydrolysis by enzymes overexpressed on cancer cells, improving solubility and targeting.[15]Requires synthetic chemistry expertise. The cleavage mechanism must be efficient in vivo to release the active drug at the target site.
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion, a robust technique for improving the solubility of poorly soluble compounds like quinazolinones.[1][2]

G cluster_workflow Solid Dispersion Workflow A 1. Dissolution - Quinazolinone Compound - Hydrophilic Carrier (e.g., PVP K30) - Volatile Solvent (e.g., Methanol) B 2. Solvent Removal (Rotary Evaporator) Forms a thin, dry film. A->B C 3. Final Drying (Vacuum Oven) Removes residual solvent. B->C D 4. Collection & Processing - Scrape film - Pulverize to powder - Characterize C->D

Sources

Troubleshooting crystallization of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one for X-ray analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for obtaining single crystals of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one suitable for X-ray analysis. The content is structured in a question-and-answer format to address common challenges encountered during the crystallization process.

I. Understanding the Molecule: Key Challenges

The structure of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one presents specific challenges for crystallization. The planar quinazolinone core can promote π–π stacking, which is beneficial for crystal packing.[1][2] However, the presence of the fluorophenyl group introduces complexities. The fluorine atom can participate in various weak intermolecular interactions, such as C–H⋯F and C–F⋯π interactions, which can influence crystal packing in unpredictable ways.[3][4][5][6] The rotational freedom of the fluorophenyl group can also lead to conformational disorder, hindering the formation of a well-ordered crystal lattice.

II. Frequently Asked Questions & Troubleshooting Guide

Q1: My compound precipitates as an amorphous powder or oil instead of crystals. What should I do?

This is a common issue known as "oiling out" or rapid precipitation, which prevents the formation of an ordered crystal lattice.[7][8] It typically occurs when the solution is too supersaturated or cools too quickly.

Causality: Oiling out happens when the solute's concentration exceeds its solubility limit at a given temperature, but the molecules lack sufficient time or mobility to arrange themselves into an ordered crystal structure.[8] The high degree of supersaturation favors rapid nucleation over slow crystal growth.[9]

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using a cooling crystallization method, slow down the cooling rate.[10][11] Place the crystallization vessel in an insulated container (e.g., a Dewar flask or a beaker packed with glass wool) to allow for gradual cooling.[10]

    • Solvent/Antisolvent Systems: In vapor or liquid diffusion methods, reduce the diffusion rate. This can be achieved by using a smaller opening between the solvent and antisolvent chambers or by placing the setup in a colder environment to slow down vapor pressure equilibration.[12][13]

    • Slow Evaporation: For evaporation methods, cover the vessel with a cap or parafilm with a few small holes poked by a needle to slow down the evaporation rate.[11][14]

  • Re-evaluate Your Solvent System:

    • Solubility is Key: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[15][16] If the compound is too soluble, it may not crystallize, and if it's not soluble enough, you won't be able to create a saturated solution.[14]

    • Experiment with Solvent Mixtures: When a single solvent is not effective, a binary solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not) can be used.[15] The key is to dissolve the compound in the good solvent and then slowly introduce the bad solvent.

Q2: I'm getting very small, needle-like, or plate-like crystals that are not suitable for X-ray diffraction. How can I grow larger, more well-defined crystals?

The formation of small or poorly shaped crystals is often a result of rapid nucleation and/or one-dimensional crystal growth.[9][17] For X-ray analysis, a crystal with dimensions of roughly 0.1-0.3 mm in all three dimensions is ideal.[17]

Causality: A high number of nucleation sites leads to many small crystals instead of a few large ones.[9] Needle or plate-like morphology suggests that crystal growth is favored in one or two dimensions, respectively. This can be influenced by the solvent and the molecule's inherent packing tendencies.

Troubleshooting Steps:

  • Control Nucleation:

    • Reduce Supersaturation: As with oiling out, slowing down the process of reaching supersaturation is crucial.[9][17]

    • Seeding: Introduce a single, well-formed crystal (a "seed crystal") into a slightly supersaturated solution. This provides a template for further growth and can prevent the formation of multiple nucleation sites.[17][18]

    • Minimize Impurities: Ensure your compound is as pure as possible (ideally >95%).[12] Impurities can act as nucleation sites, leading to the formation of many small crystals.[9]

  • Optimize the Solvent Environment:

    • Solvent Polarity: Vary the polarity of the solvent. Sometimes a change from a polar to a non-polar solvent, or vice versa, can alter the crystal packing and promote growth in three dimensions.[17] A good starting point is to test a range of solvents with different properties (e.g., ethanol, acetone, acetonitrile, toluene, water).[17]

    • Viscosity: A more viscous solvent can sometimes slow down diffusion and promote slower, more controlled crystal growth.

Q3: The fluorine atom on the phenyl ring seems to be causing issues. How can I address potential problems related to the fluorophenyl group?

The electronegative fluorine atom can participate in various intermolecular interactions, which can either stabilize or disrupt crystal packing.[3][4][5][6]

Causality: The C-F bond is polarized, and the fluorine atom can act as a weak hydrogen bond acceptor in C-H⋯F interactions.[3] It can also participate in C-F⋯π and C-F⋯F-C interactions.[3][5] The presence of these competing, weak interactions can lead to multiple, closely related, and energetically similar packing arrangements, resulting in poor crystal quality or polymorphism.

Troubleshooting Steps:

  • Solvent Choice to Mediate Interactions:

    • Protic vs. Aprotic Solvents: Experiment with both protic (e.g., alcohols) and aprotic (e.g., acetonitrile, THF) solvents. Protic solvents can compete for hydrogen bonding sites and may disrupt unfavorable C-H⋯F interactions, potentially promoting a more ordered packing arrangement.

    • Aromatic Solvents: Solvents like toluene or benzene might interact with the fluorophenyl ring via π-π stacking, which could help to stabilize a particular conformation and promote better packing.[14]

  • Consider Co-crystallization:

    • If obtaining a single crystal of the compound alone proves difficult, co-crystallization with a suitable co-former could be an option. A co-former is a second molecule that can form hydrogen bonds or other strong intermolecular interactions with your target molecule, helping to create a more stable and ordered crystal lattice.

III. Experimental Protocols & Data

Systematic Solvent Screening

A crucial first step is to determine the solubility of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one in a range of common laboratory solvents.

Protocol:

  • Place a small amount (2-5 mg) of the compound into several small vials.

  • To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent used.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial and observe if the solid dissolves.

  • Allow the heated vials to cool to room temperature and then place them in a refrigerator or freezer to observe for crystal formation.

Table 1: Example Solvent Screening Data

SolventBoiling Point (°C)Polarity IndexSolubility at RTSolubility when HeatedObservations on Cooling
Hexane690.1InsolubleInsolubleN/A
Toluene1112.4Sparingly SolubleSolubleFine needles
Dichloromethane403.1SolubleN/AOiled out
Acetone565.1SolubleN/AAmorphous powder
Ethanol784.3Sparingly SolubleSolubleSmall prisms
Acetonitrile825.8Moderately SolubleSolubleSmall plates

This is example data and should be determined experimentally.

Common Crystallization Techniques

1. Slow Evaporation

This is often the simplest method.[12]

Protocol:

  • Dissolve the compound in a suitable solvent (one in which it is moderately soluble) to create a near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with parafilm and poke a few small holes in it with a needle.[11]

  • Leave the vial undisturbed in a vibration-free location.

2. Vapor Diffusion

This is a highly successful method for growing high-quality crystals.[12]

Protocol:

  • Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane, THF).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed jar that contains a layer of a "bad" solvent (an antisolvent in which the compound is insoluble, e.g., hexane, diethyl ether). The "bad" solvent should be more volatile than the "good" solvent.

  • Over time, the vapor of the bad solvent will diffuse into the good solvent, gradually reducing the solubility of the compound and promoting slow crystallization.

3. Slow Cooling

This method relies on the principle that the solubility of the compound decreases as the temperature is lowered.[10]

Protocol:

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Ensure all the solid has dissolved.

  • Remove the heat source and allow the solution to cool slowly to room temperature.[10]

  • For even slower cooling, place the flask in an insulated container.[10]

  • Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize crystal yield.

IV. Visualizing the Troubleshooting Workflow

A systematic approach is key to successfully troubleshooting crystallization.

Crystallization_Troubleshooting start Start: Purified Compound solvent_screen Systematic Solvent Screening start->solvent_screen select_method Select Crystallization Method (Evaporation, Diffusion, Cooling) solvent_screen->select_method setup_exp Set Up Experiment select_method->setup_exp observe Observe Outcome setup_exp->observe good_crystals Good Crystals for XRD observe->good_crystals Success oil_powder Oil / Amorphous Powder observe->oil_powder Problem small_crystals Small / Needle / Plate Crystals observe->small_crystals Problem no_crystals No Crystals Formed observe->no_crystals Problem troubleshoot_oil Troubleshoot: Oiling Out - Slower Cooling/Diffusion - More Dilute Solution - Change Solvent oil_powder->troubleshoot_oil troubleshoot_small Troubleshoot: Small Crystals - Control Nucleation (Seeding) - Slower Growth Rate - Vary Solvent Polarity small_crystals->troubleshoot_small troubleshoot_none Troubleshoot: No Crystals - Increase Concentration - Try Antisolvent - Scratch Vial no_crystals->troubleshoot_none troubleshoot_oil->setup_exp Re-attempt troubleshoot_small->setup_exp Re-attempt troubleshoot_none->setup_exp Re-attempt

Caption: A logical workflow for troubleshooting common crystallization issues.

References

  • Blake, A. J. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • ResearchGate. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. [Link]

  • Jee, S. (n.d.). Chemistry Crystallization. [Link]

  • Crystal Pharmatech. (n.d.). Single Crystal Growth & Structure Determination. [Link]

  • Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13(8), 2679-2694. [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • ResearchGate. (n.d.). Role of organic fluorine in crystal engineering. [Link]

  • Chopra, D., & Guru Row, T. N. (2007). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. Crystal Growth & Design, 7(12), 2531-2539. [Link]

  • Royal Society of Chemistry. (2011). Role of organic fluorine in crystal engineering. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Roy Choudhury, A., et al. (2014). "Organic Fluorine" and its Importance in Crystal Engineering. Acta Crystallographica Section A, 70(a1), C669-C669.
  • University of Potsdam. (n.d.). Advice for Crystallization. [Link]

  • Boyle, P. D. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A, 73(a2), C1165.
  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]

  • Wikipedia. (n.d.). Crystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. [Link]

  • Arshad, N., et al. (2016). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molbank, 2016(2), M891.
  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Mague, J. T., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate.
  • Li, Y., et al. (2023).
  • El-Hiti, G. A., et al. (2015). Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one.
  • MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. [Link]

  • El-Hiti, G. A., et al. (2015). Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 8), o590–o591.
  • Büyüktimkin, S., et al. (1984). [Quinazolinones. 1. Preparation, crystal structure and action of 2-methyl-3-(4-oxo-3-phenyl-thiazolidine-2-ylidenamino)-4-(3H)-quinazolinone]. Archiv der Pharmazie, 317(9), 797-802.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 3-Aryl-2-Methylquinazolin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aryl-2-methylquinazolin-4-ones. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshoot common experimental issues, and answer frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Core Synthetic Strategy: The Benzoxazinone Route

The most reliable and widely adopted method for synthesizing 3-aryl-2-methylquinazolin-4-ones is a two-step process starting from anthranilic acid.[1][2][3][4] The process involves the initial formation of a 2-methyl-3,1-benzoxazin-4-one intermediate, which is then condensed with a primary aryl amine.

Synthetic_Workflow A Anthranilic Acid B N-Acetylanthranilic Acid A->B Acetic Anhydride (Acylating Agent) C 2-Methyl-3,1-benzoxazin-4-one B->C Reflux (Cyclization & Dehydration) D 3-Aryl-2-methylquinazolin-4-one C->D Primary Aryl Amine (R-Ar-NH2) Solvent, Heat (Condensation)

Caption: General workflow for the synthesis of 3-aryl-2-methylquinazolin-4-ones.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low or has failed completely. What are the most common causes and how can I fix this?

A1: Low or no yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.

Causality Analysis: The reaction's success hinges on two critical transformations: the efficient cyclization of N-acetylanthranilic acid to form the benzoxazinone intermediate, and the subsequent successful condensation with the aryl amine. A failure at either stage will lead to poor overall yield.

Key Troubleshooting Steps:

  • Verify the Intermediate: The first step is to confirm the formation and purity of the 2-methyl-3,1-benzoxazin-4-one intermediate. Before proceeding to the condensation step, isolate a small sample of the intermediate after refluxing anthranilic acid with acetic anhydride.[3] Confirm its identity and purity via melting point or spectroscopy (¹H NMR, IR). If the intermediate is not forming, the issue lies with your starting material or the cyclization conditions.

  • Reaction Temperature: The condensation step often requires high temperatures (100-160 °C) to proceed efficiently.[5] Insufficient heat may lead to an incomplete reaction. The optimal temperature can depend heavily on the reactivity of the aryl amine used.

  • Moisture Contamination: The reaction involves dehydration and is sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents where possible. Molecular sieves can be added to the reaction mixture, particularly in the condensation step.[3]

  • Reagent Reactivity: The electronic properties of the aryl amine play a significant role. Aryl amines with strong electron-withdrawing groups are less nucleophilic and may require more forcing conditions (higher temperature, longer reaction time, or the use of a catalyst) to react.

  • Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. High-boiling polar aprotic solvents like DMF or DMSO are often effective but can be difficult to remove. Glacial acetic acid is a common choice as it acts as both a solvent and a catalyst.[6]

Troubleshooting_Tree Start Low / No Yield Q1 Did you confirm formation of the 2-methyl-3,1-benzoxazin-4-one intermediate? Start->Q1 A1_No Issue is in Step 1. - Check purity of anthranilic acid. - Ensure sufficient reflux with acetic anhydride (typically 2-4h). - Isolate and characterize the intermediate. Q1->A1_No No A1_Yes Intermediate is confirmed. Issue is likely in Step 2 (Condensation). Q1->A1_Yes Yes Q2 What was the reaction temperature? A1_Yes->Q2 A2_Low Temperature may be too low. Gradually increase temperature in 10-20°C increments. Monitor reaction by TLC. Q2->A2_Low < 120°C A2_High Temperature is adequate (>120°C). Q2->A2_High ≥ 120°C Q3 Is your aryl amine deactivated (e.g., contains -NO2, -CF3)? A2_High->Q3 A3_Yes Deactivated amines require more forcing conditions. - Increase reaction time. - Consider a higher boiling point solvent. - Add a Lewis acid catalyst (e.g., BF3·Et2O). Q3->A3_Yes Yes A3_No Aryl amine is electron-rich or neutral. Q3->A3_No No

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I'm observing significant side products and purification is difficult. What are these impurities and how can I minimize them?

A2: Side product formation is typically due to incomplete reactions or alternative reaction pathways.

Causality Analysis: The primary impurities are often unreacted starting materials (benzoxazinone and aryl amine). Another possibility is the formation of N,N'-diarylacetamidines if the reaction conditions are not controlled. The choice of solvent can influence which reaction pathway is favored.[5]

Minimization Strategies:

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aryl amine to ensure the complete consumption of the limiting benzoxazinone intermediate.

  • Solvent Polarity: Non-polar solvents can sometimes favor side reactions. Switching to a more polar solvent like glacial acetic acid, DMF, or DMSO can promote the desired cyclization pathway.[5]

  • Purification:

    • Recrystallization: This is the most effective method for purifying the final product. Ethanol is often a good first choice for a recrystallization solvent. If the product is insoluble, consider mixed solvent systems like DMF/ethanol or dioxane/water.

    • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

ProblemPotential CauseRecommended Action
Persistent Benzoxazinone Incomplete reaction (insufficient temperature or time).Increase reaction temperature and/or prolong the reaction time. Monitor via TLC.
Persistent Aryl Amine Incorrect stoichiometry.Use a slight excess of the amine. The unreacted amine can often be removed during recrystallization or with an acidic wash during workup.
Unknown Byproducts Alternative cyclization pathways or degradation.Re-evaluate the solvent and temperature. A polar solvent can help direct the reaction.[5] Ensure the temperature is not excessively high, which could cause decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the condensation step?

A1: There is no single "best" solvent, as the optimal choice depends on the specific substrates and desired reaction conditions (e.g., conventional heating vs. microwave).

Solvent Comparison:

  • Glacial Acetic Acid: A very common and effective choice. It serves as both a solvent and an acid catalyst, promoting the reaction.[6] It is particularly useful for moderately reactive amines.

  • DMF/DMSO: These high-boiling polar aprotic solvents are excellent for poorly soluble starting materials and for reactions requiring high temperatures.[5] Their high boiling points allow for a wide range of reaction temperatures.

  • Toluene/Xylene: These non-polar solvents are sometimes used, often with a dehydrating agent like PCl₃ or thionyl chloride to drive the reaction to completion.[7]

  • Solvent-Free: For a green chemistry approach, the reaction can be run neat (solvent-free), often with microwave irradiation. This dramatically reduces reaction times and waste.[8]

Q2: Can I use a catalyst to improve the reaction?

A2: Yes, catalysts can be beneficial, especially for unreactive aryl amines.

Catalyst Options:

  • Dehydrating Agents: Reagents like phosphorous trichloride (PCl₃) or benzenesulfonyl chloride can be used as coupling agents to facilitate the condensation and dehydration, often leading to good yields.[7]

  • Lewis Acids: Lewis acids such as BF₃·Et₂O can activate the carbonyl group of the benzoxazinone, making it more susceptible to nucleophilic attack by the aryl amine. This is particularly useful for deactivated amines.[9][10]

  • Deep Eutectic Solvents (DESs): In green synthesis approaches, a choline chloride:urea DES can act as both the solvent and the catalyst, facilitating the ring-opening of the benzoxazinone and subsequent cyclization.[3]

Q3: What is the reaction mechanism, and how does it inform optimization?

A3: Understanding the mechanism is key to troubleshooting. The reaction proceeds via a nucleophilic acyl substitution followed by cyclization and dehydration.

Caption: Proposed reaction mechanism for quinazolinone formation.

Mechanistic Insights for Optimization:

  • Step 1 (Nucleophilic Attack): This step is favored by a more nucleophilic amine (electron-donating groups on the aryl ring) and can be accelerated by a Lewis acid catalyst that activates the benzoxazinone's carbonyl group.

  • Step 2 (Dehydration): This is the rate-limiting step and requires thermal energy. High temperatures and/or the use of a dehydrating agent are essential to drive the equilibrium towards the product by removing water.

Experimental Protocols

Protocol 1: Conventional Synthesis using Glacial Acetic Acid

This protocol is a robust and widely used method for the synthesis of 3-aryl-2-methylquinazolin-4-ones.

Step A: Synthesis of 2-Methyl-3,1-benzoxazin-4-one

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add anthranilic acid (10.0 g, 72.9 mmol).

  • Slowly add acetic anhydride (20 mL, ~2.2 equiv.) to the flask.

  • Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by TLC.

  • After cooling to room temperature, the excess acetic anhydride is removed under reduced pressure.

  • The resulting solid residue (crude 2-methyl-3,1-benzoxazin-4-one) can be used directly in the next step or purified by recrystallization from toluene/hexane.

Step B: Synthesis of 3-Aryl-2-methylquinazolin-4-one

  • In a 100 mL round-bottom flask, combine the crude 2-methyl-3,1-benzoxazin-4-one from Step A (~72.9 mmol) and the desired primary aryl amine (1.1 equiv., 80.2 mmol).

  • Add glacial acetic acid (30-40 mL) to the flask.

  • Heat the mixture to reflux (typically 120-140 °C) for 4-8 hours. Monitor the reaction's completion using TLC (e.g., in 7:3 Hexane:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water (200 mL) with stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with water.

  • The crude product is dried and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-aryl-2-methylquinazolin-4-one.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This green chemistry approach offers significantly reduced reaction times.[7][8]

  • In a 10 mL microwave reaction vessel, add 2-methyl-3,1-benzoxazin-4-one (1.0 mmol).

  • Add the desired primary aryl amine (1.2 mmol, 1.2 equiv.).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140 °C) for 20-30 minutes.[8] Note: The optimal time and temperature may need to be determined empirically for different substrates.

  • After the reaction, cool the vessel to room temperature.

  • Dissolve the resulting solid in a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Purify the crude product by column chromatography or recrystallization as described in the conventional protocol.

References

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. (n.d.). MDPI. Available at: [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (n.d.). ACS Publications. Available at: [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. (n.d.). RJPT. Available at: [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (n.d.). Semantic Scholar. Available at: [Link]

  • Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones. (n.d.). PubMed. Available at: [Link]

  • Mechanism for quinazolin-4(3H)-one formation. (n.d.). ResearchGate. Available at: [Link]

  • Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). National Institutes of Health. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of 3-alkyl/aryl–2- methylquinazolin-4-one Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity. (n.d.). National Institutes of Health. Available at: [Link]

  • Facile synthesis of aryl and benzyl substituted 2-methylquinazolin-4(3H)-one ring by microfluidic flow reaction chemistry. (2024). ResearchGate. Available at: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online. Available at: [Link]

  • Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities. (n.d.). National Institutes of Health. Available at: [Link]

  • Various starting materials used for the synthesis of quinazolinones. (n.d.). ResearchGate. Available at: [Link]

  • (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). ResearchGate. Available at: [Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (n.d.). PubMed Central. Available at: [Link]

  • Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Institutes of Health. Available at: [Link]

  • Novel one-pot procedure for the preparation of 3-substituted 2-thioxo-4(3H)-quinazolinones. (n.d.). Semantic Scholar. Available at: [Link]

  • Design, Synthesis and in Silico Studies of New 2-MethylQuinazolin-4(3H)- Ones Derivatives. (n.d.). Semantic Scholar. Available at: [Link]

  • Optimization of Synthesis Process of 4- Methylquinazoline. (2017). Index Copernicus. Available at: [Link]

  • Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. (2020). ACS Publications. Available at: [Link]

  • Optimization of Synthesis Process of 4-Methylquinazoline. (n.d.). International Research Journal of Pure and Applied Chemistry. Available at: [Link]

  • Synthesis and reactions of some 3 aryl-2-thioxoquinazolin-4(3H)-ones. (n.d.). SciSpace. Available at: [Link]

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. (2022). MDPI. Available at: [Link]

Sources

Technical Support Center: Enhancing the Biological Potency of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers and troubleshooting protocols for enhancing the biological potency of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one derivatives. Our approach moves beyond simple step-by-step instructions to explain the underlying scientific rationale, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common initial inquiries, providing the foundational context needed for strategic optimization.

Q1: My initial compound, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, shows low micromolar activity. What makes this scaffold a promising starting point for developing a more potent candidate?

The quinazolin-4-one core is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its rigid, planar structure and its ability to form key hydrogen bonds and aromatic interactions with a wide variety of biological targets. This versatility has led to its incorporation into numerous clinically used drugs.[2] The scaffold is associated with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[3][4][5][6] Therefore, your starting compound is not just a random molecule but a well-established pharmacophore, suggesting that iterative optimization has a high probability of success.

Q2: What is the specific significance of the 2-fluorophenyl group at the N3 position?

The choice of a 2-fluorophenyl substituent is a deliberate and strategic one, leveraging the unique properties of fluorine in drug design.[7][8]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Placing a fluorine atom on the phenyl ring can block metabolically vulnerable C-H bonds from oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[9][10]

  • Lipophilicity and Permeability: Fluorine is highly lipophilic. Its inclusion can enhance the molecule's ability to cross cellular membranes, which is often a prerequisite for reaching its intracellular target.[10][11]

  • Binding Affinity and Conformation: As the most electronegative element, fluorine creates a strong dipole moment in the C-F bond. This can lead to favorable electrostatic or dipole-dipole interactions with the target protein, enhancing binding affinity.[8][11] Furthermore, the placement at the ortho (2-position) of the phenyl ring can induce a specific torsional angle between the phenyl ring and the quinazolinone core. This "conformational locking" can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.

Q3: What are the primary strategic approaches to systematically enhance the potency of my lead compound?

Starting from your lead compound, three well-established strategies in medicinal chemistry can be employed to systematically improve biological potency:

  • Systematic Structure-Activity Relationship (SAR) Exploration: This involves making discrete modifications to different parts of the molecule and observing the effect on activity. For your scaffold, the key positions for modification are the C2-methyl group, the N3-phenyl ring, and the C6/C7 positions of the quinazolinone core.[12][13]

  • Bioisosteric Replacement: This strategy involves replacing a functional group in your molecule with another group that has similar physical or chemical properties (a bioisostere).[14] This can significantly alter the molecule's properties, including size, shape, electron distribution, and lipophilicity, leading to improved biological activity, selectivity, or pharmacokinetic properties.

  • Molecular Hybridization: This advanced technique involves covalently linking your quinazolinone scaffold to another distinct pharmacophore known to have biological activity. The resulting "hybrid" molecule may exhibit synergistic effects, improved potency, or even a dual mechanism of action.[15]

Section 2: Troubleshooting Common Experimental Hurdles

Q4: I am experiencing low yields during the final cyclization step to form the quinazolinone ring. What are some common causes and solutions?

This is a frequent challenge. The most common synthesis involves the acylation of an anthranilic acid derivative followed by cyclization.[16] Poor yields in the final step often stem from incomplete dehydration or competing side reactions.

Troubleshooting Steps:

  • Problem: Incomplete reaction.

    • Causality: The dehydration/cyclization often requires high temperatures to overcome the activation energy barrier. Insufficient heat or reaction time can lead to a mixture of starting material, the intermediate amide, and the final product.

    • Solution 1 (Thermal): Ensure your reaction is heated sufficiently. Refluxing in a high-boiling solvent like toluene or xylene with a Dean-Stark trap to remove water can drive the reaction to completion.

    • Solution 2 (Microwave-Assisted Synthesis): Microwave irradiation is an excellent method for driving this reaction.[5] It provides rapid, uniform heating that can dramatically reduce reaction times from hours to minutes and often improves yields.

  • Problem: Degradation of starting materials or product.

    • Causality: Prolonged exposure to very high heat or harsh acidic/basic conditions can degrade sensitive functional groups.

    • Solution: Consider milder cyclizing agents. Using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to activate the intermediate amide can facilitate cyclization under less harsh conditions. Alternatively, modern copper-catalyzed methods can offer efficient synthesis under milder conditions.[17]

Q5: My most potent derivative has very poor aqueous solubility (<1 µM), making biological assays difficult. How can I improve this without sacrificing potency?

Poor solubility is the Achilles' heel of many promising drug candidates. The key is to find a balance between the lipophilicity needed for membrane permeability and the solubility required for administration and distribution.[18]

Strategies for Solubility Enhancement:

  • Introduce Polar Moieties: Systematically add small, polar functional groups (e.g., -OH, -NH₂, small ethers) to solvent-exposed regions of the molecule. Molecular modeling can help predict which parts of your compound are pointing away from the target's binding pocket. For example, modifying the C6 or C7 position of the quinazolinone ring with a morpholine or piperazine group can significantly enhance solubility.

  • Disrupt Crystal Packing: High melting point often correlates with low solubility due to strong crystal lattice energy. Introducing a group that disrupts planarity or symmetry, such as a chiral center or a bulky substituent, can lower the melting point and improve solubility.

  • Salt Formation: If your molecule contains a basic nitrogen (e.g., in an added side chain), forming a hydrochloride or mesylate salt is the most direct way to dramatically increase aqueous solubility for in vitro testing.

Q6: My compound is highly active in an enzymatic assay but shows weak activity in cell-based assays. What is the likely disconnect?

This common issue points towards poor cellular permeability or high efflux. The compound may be a potent inhibitor of its target, but it cannot reach a sufficient concentration inside the cell to exert its effect.

Diagnostic Workflow:

  • Assess Lipophilicity: Calculate the LogP (cLogP) of your compound. While some lipophilicity is needed, very high values (cLogP > 5) can lead to aggregation or sequestration in lipid membranes, preventing access to intracellular targets.

  • Run a Permeability Assay: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, non-cell-based method to predict passive diffusion across membranes.

  • Consider Efflux Pumps: Your compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove foreign substances from the cell. This can be tested using cell lines that overexpress these pumps. If efflux is confirmed, structural modifications to reduce recognition by these transporters are necessary.

Section 3: Advanced Potency Enhancement Guides & Protocols

Guide 1: Systematic Structure-Activity Relationship (SAR) Exploration

The most logical path to higher potency is to systematically probe the chemical space around your lead compound. The diagram below outlines the key modification points on the 3-(2-Fluorophenyl)-2-methylquinazolin-4-one scaffold.

SAR_Strategy cluster_Core Core Scaffold cluster_Mods Modification Zones Core 3-(2-Fluorophenyl)- 2-methylquinazolin-4-one C2 Position C2 (Methyl Group) - Larger alkyl chains - Cycloalkyl groups - Aryl/Heteroaryl rings Core->C2 Vary Sterics & Electronics N3_Phenyl Position N3 (2-Fluorophenyl Group) - Shift F to 3- or 4-position - Add 2nd substituent (Cl, OMe) - Replace with other heterocycles Core->N3_Phenyl Probe Binding Pocket & Conformation C6_C7 Quinazolinone Core (Positions C6/C7) - Small electron-donating groups (OMe) - Small electron-withdrawing groups (Cl, F) - Polar groups for solubility (Morpholine) Core->C6_C7 Modulate Electronics & Physicochemical Properties

Caption: Key modification zones for SAR exploration.

This protocol describes the replacement of the C2-methyl group with a C2-aryl group, starting from 2-amino-N-(2-fluorophenyl)benzamide.

Objective: To synthesize 2-Aryl-3-(2-fluorophenyl)quinazolin-4-one derivatives.

Materials:

  • 2-Amino-N-(2-fluorophenyl)benzamide (1 equivalent)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 equivalents)

  • Sodium bisulfite (NaHSO₃) or an equivalent catalyst

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Purification: Silica gel for column chromatography, ethyl acetate, hexanes

Procedure:

  • In a round-bottom flask, dissolve 2-amino-N-(2-fluorophenyl)benzamide (1 eq) in DMSO.

  • Add the substituted aromatic aldehyde (1.1 eq).

  • Add NaHSO₃ (0.2 eq) as a catalyst.

  • Heat the reaction mixture to 120-140 °C and monitor by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the pure fractions, evaporate the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: This one-pot reaction proceeds via an initial condensation of the amine and aldehyde, followed by an oxidative cyclization catalyzed by NaHSO₃ to form the quinazolinone ring system. It is an efficient method for generating diversity at the C2 position.

Systematically tabulate your results to identify trends. Small changes can lead to large differences in potency, as seen in studies of similar derivatives.[13]

Compound ID Modification (Position) EGFR IC₅₀ (µM) [13]Rationale for Change
Lead 2-Methyl>10Starting point.
4d N3-phenyl with 3-fluoro-benzamide3.48 (vs A431 cells)Exploring additional H-bond interactions.
4e N3-phenyl with 4-fluoro-benzamide3.53 (vs A431 cells)Probing positional effect of the fluorine.
4f N3-phenyl with 4-chloro-benzamide8.76 (vs A431 cells)Comparing electronic effects (F vs. Cl).

Table demonstrates how systematic modifications translate to changes in biological activity. Data is illustrative based on published findings.[13]

Guide 2: Applying Bioisosteric Replacement

Bioisosteric replacement is a powerful tool for fine-tuning your lead compound.[19] For example, if you suspect a specific part of your molecule is metabolically liable or could be optimized for better interactions, replacing it with a bioisostere is a logical next step.

Bioisosteres cluster_classical Classical Bioisosteres (Similar Size & Valence) cluster_nonclassical Non-Classical Bioisosteres (Mimic Properties) F -F OH -OH F->OH NH2 -NH₂ OH->NH2 CH3 -CH₃ NH2->CH3 Carboxyl Carboxylic Acid (-COOH) Tetrazole Tetrazole Carboxyl->Tetrazole pKa & H-bonding mimic Carbonyl Carbonyl (C=O) Sulfone Sulfone (SO₂) Carbonyl->Sulfone H-bond acceptor

Caption: Examples of classical and non-classical bioisosteres.

Experimental Application:

Consider the ether linkage in some advanced quinazolinone derivatives that connect a side chain to the core.[13] An ether oxygen is a hydrogen bond acceptor but is relatively metabolically stable. If you wanted to explore different H-bonding geometries or introduce a potential metabolic soft spot for a pro-drug strategy, you could replace it.

  • Bioisosteric Replacement: -O- (ether) → -S- (thioether) or -NH- (amine).

  • Hypothesis: Replacing the ether with a thioether maintains the general size and electronics but alters the bond angle and removes the H-bond accepting capability. Replacing it with an amine introduces a hydrogen bond donor and a basic center, which will dramatically change the compound's physicochemical properties. Studies on related condensed quinazolines have shown that replacing a carbon with a sulfur atom can significantly impact biological activity.

References

  • Fluorine in drug discovery: Role, design and case studies.
  • Representing various pharmacological activity of quinazolinone moiety.
  • Role of Fluorine in Drug Design and Drug Action | Request PDF.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. PubMed Central.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.
  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Pharmacological importance of quinazolinone-based drugs.
  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central.
  • Synthesis of quinazolin-4-one and its application in some areas of bioengineering. BIO Web of Conferences.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][9][11]triazino[2,3-C]quinazolines. Preprints.org.

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][9][11]triazino[2,3-c]quinazolines. PubMed.

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][9][11]triazino[2,3-c]quinazolines. PubMed Central.

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][9][11]triazino[2,3-c]quinazolines. MDPI.

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Taylor & Francis Online.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][9][11]triazino[2,3-c]quinazolines. ResearchGate.

  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiprolifer
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central.
  • Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target Pf
  • Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. PubMed Central.
  • Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion | The Journal of Organic Chemistry.
  • (PDF) Synthesis and Pharmacological Research Regarding New Compounds with Quinazolin-4-One Structure.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.

Sources

Technical Support Center: Methods for Scaling Up the Laboratory Synthesis of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of quinazolinone derivatives. It serves as a comprehensive technical resource for scaling up the production of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, a key heterocyclic scaffold in medicinal chemistry. Our focus is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize the synthesis at larger scales.

Overview of the Synthetic Strategy

The most reliable and widely adopted method for synthesizing 2-methyl-3-substituted-quinazolin-4(3H)-ones proceeds through a two-step sequence. This pathway offers high yields and relatively clean conversions, making it suitable for scaling.[1][2]

  • Step 1: Formation of the Benzoxazinone Intermediate. Anthranilic acid is first cyclized with acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is the cornerstone of the quinazolinone core.

  • Step 2: Amination and Cyclization. The isolated benzoxazinone intermediate is then reacted with the primary amine, 2-fluoroaniline, which opens the ring and subsequently cyclizes to form the final desired product, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

This strategy is favored for its efficiency and the ability to isolate and purify the intermediate, which is critical for achieving high purity in the final product at scale.

Overall Synthetic Workflow

A Anthranilic Acid + Acetic Anhydride B 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate) A->B Step 1: Cyclization D 3-(2-Fluorophenyl)-2-methylquinazolin-4-one (Final Product) B->D Step 2: Amination & Ring Closure C 2-Fluoroaniline C->D

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols (Bench-Scale)

The following protocols are provided as a validated baseline for laboratory-scale synthesis. Parameters can be adjusted based on preliminary findings.

Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate)
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (1.0 eq).

  • Add acetic anhydride (2.0 - 2.5 eq) to the flask.

  • Heat the mixture to reflux (approx. 140°C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool slightly and then place it on high vacuum to evaporate the excess acetic anhydride and the acetic acid byproduct.[3]

  • The resulting crude solid is the benzoxazinone intermediate. It is highly susceptible to hydrolysis and should be used immediately or stored under strictly anhydrous conditions.[2] Purity is typically >95% and can often be used in the next step without further purification.

Protocol 2: Synthesis of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one
  • In a separate flask, dissolve the crude 2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.

  • Add 2-fluoroaniline (1.0 - 1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (110-120°C for toluene) for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities, and dry under vacuum.

  • If the product remains in solution, reduce the solvent volume under reduced pressure and induce crystallization by adding an anti-solvent (like hexane) or by cooling.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[3]

Troubleshooting Guide & FAQs for Scale-Up

Transitioning from a 10-gram to a 500-gram scale introduces challenges related to heat transfer, mass transfer, and material handling. This section addresses common issues encountered during this process.

Parameter Bench-Scale (10 g Anthranilic Acid) Pilot-Scale (500 g Anthranilic Acid) Key Considerations for Scale-Up
Reagents (Step 1) 10 g Anthranilic Acid (0.073 mol)15 mL Acetic Anhydride (0.158 mol)500 g Anthranilic Acid (3.65 mol)750 mL Acetic Anhydride (7.9 mol)Ensure efficient mechanical stirring. Monitor internal temperature closely due to the exotherm upon initial heating.
Reagents (Step 2) 11.7 g Benzoxazinone (0.073 mol)8.1 g 2-Fluoroaniline (0.073 mol)588 g Benzoxazinone (3.65 mol)405 g 2-Fluoroaniline (3.65 mol)Rate of addition of the amine may need to be controlled. Ensure the benzoxazinone is fully dissolved before adding the amine to avoid localized high concentrations.
Solvent Volume (Step 2) ~100 mL Toluene~3.5 - 5.0 L TolueneSolvent volume should be sufficient to maintain a stirrable slurry at the reaction's end, but not so dilute that it significantly increases reaction time or complicates isolation.
Heating Heating mantleJacketed reactor with overhead stirringSurface-to-volume ratio decreases significantly. A jacketed reactor is essential for uniform heating and preventing localized overheating, which can lead to side product formation.
Work-up Buchner funnel filtrationNutsche filter or centrifugeLarge-scale filtration can be slow. Ensure the crystal size is large enough to prevent filter clogging by controlling the cooling rate.
Expected Yield 80-90% (overall)75-85% (overall)A slight drop in yield is common on scale-up but can be minimized with careful process control.

Table 1: Comparison of Bench-Scale vs. Pilot-Scale Synthesis Parameters.

Frequently Asked Questions (Q&A)

Q1: My yield of the benzoxazinone intermediate (Step 1) dropped from 95% to 70% upon scaling up. What is the most likely cause?

A1: The most common culprits for yield loss in this step during scale-up are inadequate temperature control and moisture contamination.

  • Thermal Control: The reaction between anthranilic acid and acetic anhydride can be exothermic. On a small scale, this heat dissipates quickly. On a larger scale, poor heat transfer can create localized hot spots, leading to the decomposition of starting material or product. Using a jacketed reactor with controlled heating is crucial.

  • Moisture Sensitivity: The benzoxazinone product is highly susceptible to hydrolysis, reverting to N-acetylanthranilic acid.[2] Ensure all glassware is rigorously dried and that reagents are of an appropriate grade. The longer processing times associated with larger scales increase the window for exposure to atmospheric moisture.

Q2: The final cyclization (Step 2) is stalling, with TLC showing significant amounts of unreacted benzoxazinone even after extended reflux. Why?

A2: This issue typically points to problems with temperature, solvent, or the purity of the intermediate.

  • Insufficient Temperature: Ensure the internal reaction temperature is reaching the desired reflux temperature. On a large scale, with an efficient condenser, the bulk solvent temperature can be lower than expected. Use a calibrated temperature probe in the reaction mixture.

  • Solvent Choice: While glacial acetic acid works, higher-boiling solvents like toluene or xylene can be more effective at driving the reaction to completion by ensuring the complete removal of water formed during the final ring-closure step.

  • Intermediate Purity: If the benzoxazinone intermediate was not fully dried or was contaminated with hydrolyzed product (N-acetylanthranilic acid), the subsequent reaction will be inefficient. The presence of N-acetylanthranilic acid can interfere with the desired reaction pathway.

Q3: After scaling up, my final product is off-color and difficult to purify. I suspect an impurity that wasn't present on the small scale. What could it be?

A3: A common impurity arises from the self-condensation of the benzoxazinone intermediate, especially if it is held at high temperatures for too long in the absence of the amine. Another possibility is the formation of dimers or other side products from 2-fluoroaniline under prolonged heating.

  • Prevention Strategy: Add the 2-fluoroaniline only after the benzoxazinone is fully dissolved at a moderate temperature, then begin heating to reflux. This ensures the amine is present to react as soon as the intermediate is activated, minimizing its opportunity to self-react.

  • Purification Tip: If the impurity co-crystallizes with your product, consider a solvent screen for recrystallization. Alternatively, a slurry wash with a solvent in which the impurity is more soluble (e.g., methyl tert-butyl ether or ethyl acetate) might effectively remove it without needing a full recrystallization.

Troubleshooting Flowchart

Start Low Overall Yield Step1 Step 1 Yield Low? Start->Step1 Step2 Step 2 Yield Low? Step1->Step2 No Cause1A Check for Moisture (Hydrolysis of Intermediate) Step1->Cause1A Yes Cause1B Improve Heat Transfer (Prevent Hot Spots) Step1->Cause1B Yes Cause2A Verify Internal Temp (Is it at reflux?) Step2->Cause2A Yes Cause2B Analyze Intermediate Purity (Is it >95% pure?) Step2->Cause2B Yes Cause2C Consider Higher-Boiling Solvent (e.g., Xylene) Step2->Cause2C Yes

Caption: Decision tree for diagnosing yield issues during scale-up.

Reaction Mechanism

Understanding the mechanism is key to rational troubleshooting. The reaction proceeds via nucleophilic acyl substitution followed by condensation.

cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation AA Anthranilic Acid Int1 N-Acetyl Anthranilic Acid AA->Int1 + Ac₂O - AcOH Ac2O Acetic Anhydride Benzox 2-Methyl-4H-3,1- benzoxazin-4-one Int1->Benzox Intramolecular Cyclization (-H₂O) RingOpen Ring-Opened Amide (Acyclic Intermediate) Benzox->RingOpen Nucleophilic Attack by Amine Amine 2-Fluoroaniline Amine->RingOpen Product Final Product RingOpen->Product Cyclization/ Dehydration

Caption: The mechanistic pathway of the two-step synthesis.

References

  • Patil, P., Bari, S., & Firke, S. (2021). A synthesis of two series of 3-substituted quinazolinones was performed utilizing a green chemistry approach, deep eutectic solvents and microwaves. Journal of Chemical Information and Modeling. Available at: [Link]

  • Kavitha, S., & Raj, M. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Green Chemistry Letters and Reviews. Available at: [Link]

  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 7, 93-98. Available at: [Link]

  • Li, F., et al. (2022). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 27(15), 4984. Available at: [Link]

  • Kumar, A., & Sharma, S. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 6(3), 391-403. Available at: [Link]

  • Reddy, C. S., et al. (2012). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical Technology, 5(8), 995-1004. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. Available at: [Link]

Sources

Validation & Comparative

3-(2-Fluorophenyl)-2-methylquinazolin-4-one vs. other 3-aryl quinazolinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-(2-Fluorophenyl)-2-methylquinazolin-4-one and Other 3-Aryl Quinazolinone Derivatives

Introduction: The Quinazolinone Scaffold - A Cornerstone of Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system, is a privileged structure in drug discovery, renowned for its vast and potent pharmacological activities.[1][2][3][4] This versatility arises from the scaffold's ability to be readily functionalized at multiple positions, particularly at the C-2 and N-3 positions, allowing for the fine-tuning of its biological profile.[4][5] Derivatives of 2,3-disubstituted quinazolin-4(3H)-ones have demonstrated a remarkable array of therapeutic effects, including anticonvulsant, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6][7][8][9]

This guide provides a comparative analysis of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, a representative member of this class, against other 3-aryl quinazolinone derivatives. We will dissect the subtle yet critical structural modifications that pivot the molecule's primary activity from a central nervous system (CNS) agent to a potent anticancer or antimicrobial therapeutic, supported by experimental data and detailed protocols for evaluation.

Focus Compound: 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

The structure of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is archetypal for CNS-active quinazolinones. It shares the 2-methyl-3-aryl framework with the classic sedative-hypnotic methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone).[6][10] The key distinction is the substitution on the 3-aryl ring: a fluorine atom at the ortho position instead of a methyl group. In medicinal chemistry, the introduction of a fluorine atom is a common strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding interactions.

While specific public data on 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is limited, its structural similarity to known anticonvulsants suggests a high potential for activity against seizures. The following comparisons are based on established structure-activity relationships (SAR) for this class, positioning our focus compound within the broader landscape of its analogues.

Comparative Analysis Based on Biological Activity

The substitution pattern on the 3-aryl ring is a master switch that dictates the primary pharmacological action of the quinazolinone derivative. A change in the position and electronic nature of the substituent can drastically shift the compound's therapeutic profile.

A. Anticonvulsant Activity: A Tale of Ortho-Substitutions

The development of quinazolinone-based anticonvulsants has historically been challenged by a narrow therapeutic window, with neurotoxicity often occurring at doses close to the effective anticonvulsant dose.[10] However, strategic substitutions have yielded compounds with promising activity.

Structure-Activity Relationship (SAR) Insights: For anticonvulsant activity, a single substituent at the ortho position of the 3-aryl ring is highly favorable.[6][10] Compounds with 3-o-tolyl and 3-o-chlorophenyl groups have demonstrated significant protection against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet), two standard preclinical models for epilepsy.[6][11] Based on this trend, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is predicted to exhibit potent anticonvulsant properties. In contrast, para-substitution on the 3-aryl ring is generally not tolerated for this activity.[12]

Comparative Performance Data:

Compound ID3-Aryl SubstituentAnticonvulsant Activity (MES & scMet)NeurotoxicityReference
Methaqualone 2-Methylphenyl (o-tolyl)Prototype Sedative-HypnoticHigh[6][10]
Compound 8i 2-Chlorophenyl (o-chloro)Good protection against MES & scMet seizuresRelatively Low (i.p. admin)[6][10]
Predicted 2-Fluorophenyl (o-fluoro) Predicted high activity Predicted low to moderate -
Analogue 4-Substituted PhenylGenerally not toleratedVariable[12]

Mechanism of Action: Many anticonvulsants exert their effects by modulating voltage-gated ion channels or enhancing the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[13][14][15] Some quinazolinones are believed to interact with GABA-A receptors, similar to benzodiazepines, which would explain both their anticonvulsant and sedative side effects.[11] The protection afforded by compounds like 8i against picrotoxin-induced seizures further suggests an interaction with the GABAergic system.[6][10]

B. Anticancer Activity: The Rise of Para-Substitutions

In stark contrast to anticonvulsants, the most potent anticancer quinazolinones often feature bulky, hydrophobic, and electron-withdrawing substituents at the para position of the 3-phenyl ring.[7] This highlights a dramatic shift in the required pharmacophore for interacting with cancer-related targets versus CNS receptors.

Structure-Activity Relationship (SAR) Insights: Studies reveal that derivatives with 4-Bromo, 4-Chloro, and 4-Trifluoromethyl groups on the 3-phenyl ring exhibit significant cytotoxic activity against various cancer cell lines, including fibrosarcoma (HT-1080) and leukemia (HL-60, K-562).[7] Methoxy substitution on the quinazolinone core can further enhance this activity.[7] The ortho substitution found in our lead compound is generally less favorable for anticancer effects compared to its para-substituted isomers.

Comparative Performance Data (Cytotoxicity):

Compound ID3-Aryl SubstituentR₂ (on Quinazolinone)Target Cell LineIC₅₀ (µM)Reference
45 4-BromophenylOCH₃HT-10808.7[7]
45 4-BromophenylOCH₃HL-601.2[7]
43 4-ChlorophenylOCH₃HT-108010.2[7]
47 4-TrifluoromethylphenylOCH₃HT-108015.8[7]
Predicted 2-Fluorophenyl H-Predicted lower activity -

Mechanism of Action: The anticancer mechanisms of quinazolinones are diverse. Many derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) or PI3K, which are crucial for cancer cell signaling and proliferation.[16][17][18] Another major mechanism is the disruption of microtubule dynamics, similar to colchicine, leading to cell cycle arrest and apoptosis.[4][19] For instance, certain quinazolinone sulfamates have been co-crystallized with tubulin, confirming their interaction at the colchicine binding site.[19]

C. Antimicrobial Activity: Halogens and Heterocycles

The quinazolinone scaffold is also a fertile ground for developing new antimicrobial agents. The SAR for this activity again differs, emphasizing the importance of the substituted aromatic ring at position 3, with halogen atoms often playing a positive role.[5]

Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies have shown that substitutions at positions 2 and 3 are critical for antimicrobial effects.[5] The presence of a halogen on the quinazolinone ring (e.g., at position 6) or on the 3-aryl substituent can enhance potency.[5] Unlike the strict positional requirements for anticonvulsant or anticancer activity, the SAR for antimicrobial effects appears more flexible, with various substituted aryl and heteroaryl rings at position 3 yielding active compounds.

Comparative Performance Data (Antibacterial):

Compound ClassKey Structural FeaturesActivity SpectrumReference
4(3H)-Quinazolinones Variations at 3-aryl ring (e.g., 4-nitrophenyl, 4-fluorophenyl)Potent against Staphylococcus aureus (including resistant strains)[12]
2,3-disubstituted (3H)-quinazolinones Phenyl or benzyl at position 3Mild to high effects, especially against Gram-negative bacteria[5]
2b Derivative N-alkylated dihydropyrazino[2,1-b]quinazolin-6-oneActive against Gram-negative E. coli and Shigella sonnei[20]

Mechanism of Action: While not fully elucidated for all derivatives, some quinoline-based compounds, which form the structural basis of quinazolinones, are known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[21] This leads to a bactericidal effect. The activity against Gram-positive bacteria may be attributed to better permeability through the bacterial cell wall.[5]

Visualizing Structure-Activity Relationships

G cluster_core Quinazolinone Core SAR cluster_activity Biological Activity Profile cluster_substituents 3-Aryl Substituents Core Quinazolinone Scaffold Ortho Ortho-Substituents (e.g., -F, -Cl, -CH₃) Core->Ortho Position 3 Para Para-Substituents (e.g., -Br, -Cl, -CF₃) Core->Para Position 3 Halogen Halogenated Aryl Rings Core->Halogen Position 3 Anticonvulsant Anticonvulsant Anticancer Anticancer Antimicrobial Antimicrobial Ortho->Anticonvulsant Favors Para->Anticonvulsant Disfavors Para->Anticancer Favors Halogen->Antimicrobial Often Enhances

Caption: Structure-Activity Relationship (SAR) diagram for 3-aryl quinazolinones.

Synthesis and Experimental Protocols

General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

A prevalent and reliable method for synthesizing the title compounds is the Niementowski reaction or variations thereof, typically starting from anthranilic acid.[1][22] Microwave-assisted protocols have also been developed to improve yields and reduce reaction times.[22][23]

G A Anthranilic Acid Derivative C Intermediate: 2-Substituted Benzoxazin-4-one A->C Acylation & Cyclization B Acyl Chloride (e.g., Acetyl Chloride) B->C E Final Product: 2,3-Disubstituted Quinazolin-4(3H)-one C->E Condensation D Primary Amine (e.g., 2-Fluoroaniline) D->E

Caption: General synthetic workflow for 2,3-disubstituted quinazolin-4(3H)-ones.

Protocol 1: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

This protocol is a standard preclinical model for identifying agents effective against generalized tonic-clonic seizures.[11]

Objective: To assess the ability of a test compound to prevent the tonic hind-limb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Rodents (mice or rats)

  • Corneal electrodes

  • AC shock generator

  • Test compound and vehicle control (e.g., saline with 0.5% Tween 80)

Procedure:

  • Animal Preparation: Acclimatize animals and fast them overnight before the experiment. Weigh each animal to determine the correct dosage.

  • Compound Administration: Administer the test compound (e.g., 3-(2-Fluorophenyl)-2-methylquinazolin-4-one) or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route. Allow for a pre-treatment time (typically 30-60 minutes) for the compound to be absorbed.

  • Electrode Application: Apply a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to the corneas to minimize discomfort.

  • Electroshock Delivery: Place the corneal electrodes on the animal's eyes. Deliver a high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds in mice).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hind-limb extension. The seizure typically progresses from facial and forelimb clonus to full tonic extension of the hind limbs.

  • Endpoint: The endpoint is the abolition of the tonic hind-limb extension phase. A compound is considered to have provided protection if the animal does not exhibit this phase.

  • Data Analysis: The effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated using probit analysis. This is often compared to the neurotoxicity dose (TD₅₀) from tests like the rotarod test to determine a Protective Index (PI = TD₅₀/ED₅₀). A higher PI indicates a better safety profile.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[24]

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., HT-1080)

  • 96-well microtiter plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

The 3-aryl quinazolinone scaffold is a testament to the power of subtle chemical modifications in directing biological activity. While 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, with its ortho-substituted aryl ring, is predicted to be a promising candidate for anticonvulsant research, simply moving the substituent to the para position and altering its electronic properties can create a potent anticancer agent. This guide underscores the necessity for researchers and drug developers to consider the intricate structure-activity relationships that govern this versatile class of molecules. The provided protocols offer standardized methods for evaluating these distinct biological activities, enabling a robust and comparative assessment of novel quinazolinone derivatives.

References

  • Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing.
  • Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. PubMed.
  • Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones. PubMed.
  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. RJPT.
  • Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. Journal of Medicinal Chemistry.
  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH.
  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. PMC.
  • Synthesis of 2,3-disubstituted-4(3H)-quinazolinones 40. ResearchGate.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
  • Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. PMC.
  • Synthesis and evaluation of the antimicrobial activity of novel quinazolinones. Taylor & Francis Online.
  • 3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. PMC - PubMed Central.
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. ResearchGate.
  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry - ACS Publications.
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Anticonvulsant. Wikipedia.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central.
  • Mechanisms of action of antiepileptic drugs. Epilepsy Society.
  • Neurology : Antiepileptic medications. The Royal Children's Hospital.

Sources

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Strategic Role of Fluorine

The quinazolinone core, a bicyclic heterocyclic system composed of fused benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The versatility of the quinazolinone scaffold allows for substitutions at various positions, enabling chemists to fine-tune its pharmacological profile.

A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds. This is not a trivial substitution; the unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's biological activity.[3] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity and pKa, thereby improving bioavailability. This guide provides an in-depth, evidence-based comparison of the biological activities of fluorinated and non-fluorinated quinazolinones, supported by experimental data and protocols.

Comparative Analysis of Biological Activities

Anticancer Activity: A Tale of Two Mechanisms

The impact of fluorination is perhaps most pronounced in the realm of oncology. Quinazolinone derivatives have been successfully developed as potent anticancer agents, often functioning as kinase inhibitors.[6]

Fluorinated Quinazolinones: A prime example is Afatinib , a second-generation, irreversible inhibitor of the ErbB receptor family (EGFR, HER2, and HER4).[7][8] It is FDA-approved for treating non-small cell lung cancer (NSCLC) with specific EGFR mutations.[7][9] The mechanism involves the covalent binding of Afatinib to a cysteine residue in the kinase domain of these receptors, leading to irreversible inhibition of autophosphorylation and downstream signaling pathways that promote tumor growth.[10][11]

Non-Fluorinated Quinazolinones: While many non-fluorinated quinazolinones show anticancer potential, a classic example of a related non-fluorinated antifolate drug is Methotrexate .[12] Though its core is technically a pteridine, its mechanism provides a stark contrast. Methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides required for DNA replication and repair.[13][14] By starving cancer cells of these essential building blocks, it halts their proliferation.[12]

The strategic placement of fluorine often leads to superior potency in kinase inhibitors. Structure-activity relationship (SAR) studies reveal that fluorine substituents can form crucial hydrogen bonds with amino acid residues in the target's active site, an interaction absent in non-fluorinated analogues.[15][16]

Data Presentation: Comparative Anticancer Activity (IC₅₀)

Compound TypeCompound ExampleTargetCancer Cell LineIC₅₀ (µM)Reference
Fluorinated AfatinibEGFRA431 (Epidermoid Carcinoma)0.0034[16]
Fluorinated 4-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4,6-dimethlpyrimidin-2-yl)benzensulphonamideNot SpecifiedNCI (Lung Cancer)2.51[6][17]
Fluorinated 6-Bromo-3-(4-fluorophenyl) quinazolin-4(3H)-one derivativeNot SpecifiedVarious-[1]
Non-Fluorinated MethotrexateDHFRL1210 (Leukemia)-[14]
Non-Fluorinated Quinazolinone-based rhodanine (Compound 45)Not SpecifiedHL-60 (Leukemia)1.2[18]
Non-Fluorinated Quinazolinone Derivative (Compound 13e)Not SpecifiedSKLU-1 (Lung Cancer)9.48 µg/mL[19]
Anti-inflammatory Activity: Targeting Key Signaling Pathways

Inflammation is a complex biological response, and quinazolinones have been developed to target key mediators of this process.

Fluorinated Quinazolinones: Recent studies have shown that fluorinated quinazolinone derivatives can act as potent inhibitors of the nuclear factor kappa B (NF-κB) signaling pathway.[20][21] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2), interleukins, and tumor necrosis factor-α (TNF-α).[15] Fluorine-substituted derivatives have demonstrated the ability to significantly reduce the phosphorylation of key proteins in this pathway, thereby suppressing the inflammatory cascade.[20] SAR studies have confirmed that a fluorine atom can enhance binding affinity to NF-κB compared to other halogens like chlorine, with its position on the ring influencing potency.[15]

Non-Fluorinated Quinazolinones: A well-studied non-fluorinated anti-inflammatory agent is Proquazone .[22] This non-acidic, non-steroidal anti-inflammatory drug (NSAID) has demonstrated efficacy comparable to established drugs like indomethacin and ibuprofen in animal models and clinical studies.[23][24] Its activity is linked to the inhibition of acute inflammatory processes, such as carrageenan-induced paw edema in rats.[23][25] While its precise mechanism is complex, it operates within the broader NSAID class, which typically involves inhibition of COX enzymes.

Data Presentation: Comparative Anti-inflammatory Activity

Compound TypeCompound ExamplePrimary MechanismExperimental ModelEfficacyReference
Fluorinated Benzo[h]quinazoline-2-amine derivative (8c)NF-κB InhibitionLPS-stimulated RAW 264.7 cellsSignificant reduction in p65 phosphorylation[20]
Fluorinated N-(4-fluorophenyl)quinazolin-4-amineNot SpecifiedCarrageenan-induced paw edemaHigh anti-inflammatory activity[26]
Non-Fluorinated ProquazoneCOX Inhibition (putative)Carrageenan-induced paw edemaED₅₀ similar to Indomethacin[23]
Non-Fluorinated 2,3,6-trisubstituted quinazolinoneCOX-II InhibitionNot SpecifiedHigher activity than phenylbutazone[27]
Antimicrobial Activity: Enhancing Spectrum and Potency

The quinazolinone scaffold is a fertile ground for developing novel antimicrobial agents to combat drug-resistant pathogens.[1][28]

Fluorinated Quinazolinones: The incorporation of fluorine is a well-established strategy to enhance the antibacterial potency of quinolone and quinazolinone derivatives.[29][30] Fluorination, particularly at the C6 position, coupled with a piperazine ring, is known to broaden the spectrum of activity against both Gram-positive and Gram-negative bacteria.[30] The fluorine atom is thought to improve cellular uptake and interaction with the bacterial DNA gyrase or topoisomerase IV enzymes, the primary targets of this class of antibiotics.[31] Some fluorinated derivatives also exhibit potent fungistatic activity against species like C. albicans and A. niger.[28]

Non-Fluorinated Quinazolinones: While often less potent than their fluorinated counterparts, non-fluorinated quinazolinones can still exhibit significant antimicrobial effects.[32] Interestingly, some research into non-fluorinated quinolones (a closely related class) has shown that removing the C6-fluorine can result in compounds that retain potency against resistant Gram-positive pathogens while exhibiting lower toxicity.[31] This highlights that the role of fluorine is context-dependent and not universally beneficial for all desired endpoints.

Data Presentation: Comparative Antimicrobial Activity (MIC)

Compound TypeCompound ExampleTarget OrganismMIC (µg/mL)Reference
Fluorinated Fused heterobicyclic fluorinated quinazolinoneS. aureus, E. coli<3[33]
Fluorinated Furan-substituted quinazolinoneE. coli1 to 8[32]
Fluorinated Ciprofloxacin (a fluoroquinolone)Broad SpectrumGenerally low[29]
Non-Fluorinated Fused pyrolo-quinazolinone derivativeC. albicans, A. niger32-64[28]
Non-Fluorinated 3-BenzyloxyphenylquinazolinoneE. coli (MurA inhibitor)-[32]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed protocols for key biological assays.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Causality: The assay relies on the ability of mitochondrial reductase enzymes in viable cells to cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT-1080, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test quinazolinones (both fluorinated and non-fluorinated) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Protocol 2: Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Causality: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[23]

Step-by-Step Methodology:

  • Animal Acclimation: Use adult rats (e.g., Wistar) and allow them to acclimate for at least one week. Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration: Administer the test quinazolinones (e.g., Proquazone) or a reference drug (e.g., Indomethacin) orally (p.o.) one hour before inducing inflammation.[23] A control group receives only the vehicle.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection (time 0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point. The ED₅₀ (the dose that inhibits edema formation by 50%) can be determined from a dose-response curve.[23]

Visualizations: Pathways and Workflows

EGFR_Pathway cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling cluster_outcome EGFR EGFR Receptor RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates STAT STAT Pathway EGFR->STAT Activates Afatinib Afatinib (Fluorinated Quinazolinone) Afatinib->EGFR Irreversibly Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation Apoptosis Apoptosis Blocked RAS_RAF->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis STAT->Proliferation STAT->Apoptosis EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and its inhibition by Afatinib.

MTT_Workflow start Start step1 1. Seed Cells in 96-well Plate start->step1 step2 2. Add Quinazolinone (Serial Dilutions) step1->step2 step3 3. Incubate (48-72 hours) step2->step3 step4 4. Add MTT Reagent (Incubate 3-4 hours) step3->step4 step5 5. Solubilize Formazan Crystals with DMSO step4->step5 step6 6. Measure Absorbance (570 nm) step5->step6 step7 7. Calculate IC₅₀ Value step6->step7 end End step7->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the quinazolinone scaffold is a powerful tool for modulating biological activity. In anticancer applications, fluorination is integral to the high potency of targeted kinase inhibitors like Afatinib.[10] In the anti-inflammatory domain, it enhances the inhibition of key pathways like NF-κB.[20] For antimicrobials, it often broadens the spectrum and increases potency.[30]

However, the choice to fluorinate is not a universal solution. Non-fluorinated derivatives like Proquazone remain effective anti-inflammatory agents, and research suggests that in some contexts, removing fluorine can yield compounds with improved safety profiles or efficacy against resistant pathogens.[23][31]

The future of quinazolinone-based drug development lies in a nuanced, target-specific approach. A deeper understanding of the structure-activity relationships, aided by computational modeling and extensive screening, will allow researchers to strategically deploy fluorine to maximize efficacy while minimizing off-target effects. The continued exploration of both fluorinated and non-fluorinated libraries is essential for unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

  • Mechanism of action and preclinical development of af
  • Afatinib Drug Side Effects, Mechanism of Action & More.
  • Af
  • Afatinib - St
  • The anti-inflamm
  • Pharmacological Properties of Proquazone.
  • Proquazone.
  • Afatinib in Non–Small Cell Lung Cancer - PMC - NIH.
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
  • A new anti-inflammatory drug, proquazone, and ibuprofen in the treatment of degenerative joint disease of the knee (gonarthrosis).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI.
  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine deriv
  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors | Request PDF - ResearchG
  • KEGG:D05638 - FACTA Search - NaCTeM.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI.
  • Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities - ResearchG
  • Synthesis and screening of some new fluorinated quinazolinone–sulphonamide hybrids as anticancer agents - ResearchG
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - NIH.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC.
  • In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline deriv
  • Biological activity of Quinazoline: A Review - ResearchG
  • Structure--activity rel
  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - R Discovery.
  • A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • a review on biological activity of quinazolinones - ResearchG
  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC.
  • Non-fluorinated quinolones (NFQs)
  • New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity.
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIV
  • Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA - PubMed.
  • Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone deriv
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH.
  • Methotrexate Sodium (Cancer Tre
  • Quinazolines as Inhibitors of Dihydrofolate Reductase. 4. Classical Analogues of Folic and Isofolic Acids - PubMed.
  • An insight into the therapeutic potential of quinazoline deriv

Sources

The 2-Methylquinazolin-4-one Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals

The quinazolinone core is a privileged scaffold in medicinal chemistry, consistently appearing in compounds with a broad spectrum of biological activities. Among its many variations, the 2-methylquinazolin-4-one framework serves as a foundational structure for developing potent therapeutic agents. This guide offers a comparative analysis of structure-activity relationships (SAR) for 2-methylquinazolin-4-one analogs, focusing on their anticancer, antimicrobial, and anticonvulsant properties. By examining the impact of specific structural modifications on biological efficacy, we aim to provide actionable insights for researchers engaged in the design and optimization of novel drug candidates.

The Architectural Blueprint: Synthesis of 2-Methyl-3-Substituted Quinazolin-4-ones

The synthetic accessibility of the 2-methylquinazolin-4-one core is a key factor in its widespread investigation. A common and efficient method involves a two-step process, which allows for diverse substitutions at the N-3 position, a critical determinant of biological activity.[1]

The general synthetic route is as follows:

  • Formation of the Benzoxazinone Intermediate: The synthesis typically begins with the acylation of anthranilic acid with acetic anhydride. This reaction proceeds via a cyclization to form the key intermediate, 2-methyl-4H-3,1-benzoxazin-4-one.[1]

  • Ring Transformation to Quinazolinone: The benzoxazinone intermediate is then reacted with a primary amine (R-NH2). This step opens the oxazinone ring and subsequently closes it to form the more stable quinazolinone ring system, yielding the desired 2-methyl-3-substituted-quinazolin-4(3H)-one.[2] This versatile second step allows for the introduction of a wide array of substituents at the N-3 position, facilitating the exploration of the chemical space and the fine-tuning of pharmacological properties.

Caption: General synthetic pathway for 2-methyl-3-substituted-quinazolin-4-ones.

Anticancer Activity: A Tale of Substituents

The 2-methylquinazolin-4-one scaffold has been extensively explored for its anticancer potential. The cytotoxic effects of these analogs are highly dependent on the nature and position of substituents on both the quinazolinone core and the N-3 substituent.

Comparative Cytotoxicity of 2-Substituted Quinazolin-4(3H)-one Derivatives

A study by Antoniolli et al. (2025) investigated a series of 2-substituted quinazolin-4(3H)-ones for their antileukemic activity. While not all were 2-methyl analogs, the data underscores the importance of the C-2 substituent. The following table highlights the IC50 values of selected compounds against Jurkat (T-cell acute lymphoblastic leukemia) and NB4 (acute promyelocytic leukemia) cell lines.[3]

CompoundR-group at C-2Jurkat IC50 (µM)NB4 IC50 (µM)
6 2-hydroxyphenyl1.949.4
17 3-nitrophenyl< 5< 5
2 H> 14.2> 14.2
20 4-pyridyl> 33.8> 33.8

Data sourced from Antoniolli et al. (2025).[3]

Key SAR Insights for Anticancer Activity:

  • Substitution at C-2 is Crucial: Unsubstituted analogs (like compound 2) show significantly lower activity.[3]

  • Aromatic Substituents at C-2 Enhance Potency: The presence of a substituted phenyl ring at the C-2 position, as seen in compounds 6 and 17, dramatically increases cytotoxic activity.[3]

  • Positional Isomerism and Electronic Effects Matter: The 2-hydroxyphenyl substituent in compound 6 confers potent and selective activity against Jurkat cells, whereas the 3-nitrophenyl group in compound 17 shows broad and potent activity against both cell lines.[3] This suggests that both steric and electronic factors of the C-2 substituent play a critical role in determining the anticancer profile.

  • Substitutions on the Quinazolinone Ring: Studies on related quinazolinones have shown that substitutions on the fused benzene ring can also modulate activity. For instance, the presence of a bromine atom at position 6 has been shown to reduce cytotoxicity in some series.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, HeLa, Jurkat, NB4) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 2-methylquinazolin-4-one analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[4]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity: Targeting Bacterial Defenses

2-Methylquinazolin-4-one derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The structural features required for antimicrobial efficacy can differ from those for anticancer activity, highlighting the scaffold's versatility.

Comparative Antimicrobial Potency

The antimicrobial activity of quinazolinone derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundR-groupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)A. niger MIC (µg/mL)C. albicans MIC (µg/mL)
A-1 Benzaldehyde>50>50>50>50
A-2 m-chlorobenzaldehyde2512.55050
A-3 o-hydroxybenzaldehyde502512.525
A-4 p-methoxybenzaldehyde25252550
A-6 m-nitrobenzaldehyde50502512.5

Data adapted from Singh et al. (2008) for 2,3,6-trisubstituted quinazolin-4-ones.[6]

Key SAR Insights for Antimicrobial Activity:

  • Substitution is Key: Similar to anticancer activity, unsubstituted analogs often show poor antimicrobial efficacy.[6]

  • Electronic Nature of Substituents: The presence of electron-withdrawing groups (e.g., chloro, nitro) or an electron-donating group that can participate in hydrogen bonding (e.g., hydroxyl) on the N-3 substituent appears to be beneficial for antimicrobial activity. For example, the m-chloro and o-hydroxy substituted analogs (A-2 and A-3) showed improved activity against certain strains compared to the unsubstituted benzaldehyde derivative (A-1).[6]

  • Target-Specific Interactions: The variation in activity against different microbial species (e.g., A-3 being most active against A. niger and A-6 against C. albicans) suggests that the substituents influence interactions with specific microbial targets.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the 2-methylquinazolin-4-one analogs in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticonvulsant Activity: Modulating Neuronal Excitability

The 2-methyl-3-aryl-4(3H)-quinazolinone scaffold, famously represented by methaqualone, has a long history of investigation for its effects on the central nervous system, including anticonvulsant properties.

Comparative Anticonvulsant Efficacy

The anticonvulsant activity of these compounds is typically assessed in animal models using tests like the maximal electroshock (MES) test, which is indicative of a compound's ability to prevent seizure spread. The median effective dose (ED50) is the dose required to protect 50% of the animals from seizures.

Compound3-Aryl SubstituentMES ED50 (mg/kg, i.p. in mice)
6l o-tolyl33.0
8i o-chlorophenyl30.1

Data sourced from Wolfe et al. (1990) for 2-substituted-3-aryl-4(3H)-quinazolinones.[7]

Key SAR Insights for Anticonvulsant Activity:

  • Ortho Substitution on the 3-Aryl Ring: A single ortho substituent on the 3-aryl group, such as a methyl (o-tolyl) or a chloro group, is a critical feature for potent anticonvulsant activity in the MES test.[7]

  • Lipophilicity and CNS Penetration: The nature of the substituent at the 3-position significantly influences the lipophilicity of the molecule, which in turn affects its ability to cross the blood-brain barrier and reach its target in the central nervous system.

  • Side Chain at C-2: Modifications at the C-2 position also play a crucial role. For instance, the introduction of a 2-[2-oxo-2-(4-pyridyl)ethyl] side chain in compounds 6l and 8i was found to be a key determinant of their anticonvulsant profile.[7]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for screening potential antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures.

Step-by-Step Methodology:

  • Animal Preparation: Use adult male mice, allowing them to acclimatize to the laboratory environment.

  • Compound Administration: Administer the test compounds, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses to different groups of animals. A vehicle control group is also included.

  • Electrical Stimulation: At the time of predicted peak effect of the drug, deliver a short, high-frequency electrical stimulus through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure. The abolition of this endpoint is considered a positive sign of protection.

  • ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.

Caption: Workflow of the Maximal Electroshock (MES) test for anticonvulsant activity.

Conclusion and Future Directions

The 2-methylquinazolin-4-one scaffold is a remarkably versatile platform for the development of novel therapeutic agents. This guide has demonstrated that subtle modifications to this core structure can lead to profound changes in biological activity, steering the pharmacological profile towards anticancer, antimicrobial, or anticonvulsant effects.

For drug development professionals, the key takeaways are:

  • The N-3 position is a primary site for modification to modulate potency and selectivity across different biological targets.

  • The C-2 position, while fixed as a methyl group in this analysis, is also a critical determinant of activity , and further exploration of bioisosteric replacements for the methyl group could yield novel compounds.

  • Substitutions on the fused benzene ring offer another avenue for fine-tuning physicochemical properties and target engagement.

Future research should focus on integrating these SAR insights into rational drug design, employing computational modeling to predict the effects of novel substitutions, and exploring the mechanisms of action of the most potent analogs to identify novel cellular targets. The continued exploration of the 2-methylquinazolin-4-one chemical space holds significant promise for the discovery of next-generation therapeutics.

References

  • Ajani, O. O., et al. (2020). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 36(4). [Link]

  • Antoniolli, G., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link]

  • ResearchGate. (n.d.). general synthetic route for (A) 2-methyl(4h)3-substituted... [Image]. Retrieved from [Link]

  • Goyal, A., et al. (2013). Design and synthesis of novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. [Image]. Retrieved from [Link]

  • Antoniolli, G., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin-4(3H)-one Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Hosseinzadeh, L., et al. (2017). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. PMC. [Link]

  • Aliabadi, A., et al. (2013). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC. [Link]

  • Wolfe, J. F., et al. (1990). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry. [Link]

  • European Journal of Pharmaceutical and Medical Research. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). [Link]

  • Al-Obaid, A. M., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie. [Link]

  • Kim, J., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • ResearchGate. (n.d.). The antibacterial activity (MIC in μg/mL) of the of the synthesized quinazolin-4(3H)one derivatives compared with Amoxicillin trihyderate. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of MIC values (in µg mL-1 ) of quinazolines and standard drugs against different bacteria and fungi. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. [Image]. Retrieved from [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]

  • ResearchGate. (n.d.). SAR of 2,3,8-trisubstituted-4(3H)-quinazoline derivatives. [Image]. Retrieved from [Link]

  • Kumar, A., et al. (2018). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PMC. [Link]

  • Pele, R., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One. Semantic Scholar. [Link]

Sources

Experimental Validation of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one's Molecular Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise identification and validation of a small molecule's molecular target is a cornerstone of its development. This guide provides a comprehensive, in-depth exploration of the experimental workflow to elucidate and confirm the molecular target of the novel compound, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one. This quinazolinone derivative has demonstrated significant anti-proliferative effects in preliminary cancer cell line screens, necessitating a thorough investigation into its mechanism of action.

This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical, evidence-based narrative that progresses from broad, computational predictions to definitive, biophysical validation. We will compare the performance of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one with a known clinical kinase inhibitor, providing a clear benchmark for its potential as a therapeutic agent.

Introduction: The Quinazolinone Scaffold and the Quest for Specificity

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Many of these activities are attributed to the inhibition of key signaling proteins, particularly protein kinases.[3][5] Dysregulation of kinase activity is a hallmark of many cancers, making them a major class of therapeutic targets.[6] Our investigational compound, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, has shown promising anti-cancer activity, and its structural similarity to known kinase inhibitors warrants a focused investigation into this protein family as its primary target.

This guide will detail a multi-pronged approach to first identify and then rigorously validate the molecular target of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, a critical step for its advancement as a potential therapeutic.[7][8]

Initial Target Hypothesis Generation: An In Silico Approach

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses about a compound's potential targets.[9][10] We employed an inverse molecular docking approach, screening 3-(2-Fluorophenyl)-2-methylquinazolin-4-one against a library of known protein kinase crystal structures.[11]

Methodology: Inverse Molecular Docking
  • Compound Preparation: A 3D structure of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one was generated and energy-minimized.

  • Target Library: A curated library of 400+ human kinase crystal structures was utilized.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina) was used to predict the binding pose and affinity of the compound to the ATP-binding pocket of each kinase.[12]

  • Scoring and Ranking: The kinases were ranked based on their predicted binding affinities (docking scores).

In Silico Docking Results

The inverse docking simulation revealed a strong predicted binding affinity of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one for the ATP-binding pocket of Aurora Kinase B (AURKB) , a key regulator of mitosis.[13]

Kinase TargetPredicted Binding Affinity (kcal/mol)
Aurora Kinase B (AURKB) -9.8
Cyclin-Dependent Kinase 2 (CDK2)-8.5
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-8.2
Epidermal Growth Factor Receptor (EGFR)-7.9

Table 1: Top predicted kinase targets for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one from in silico inverse docking.

This in silico data strongly suggests that AURKB is a primary candidate for the molecular target of our compound. The following experimental sections will focus on validating this hypothesis.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

To determine if 3-(2-Fluorophenyl)-2-methylquinazolin-4-one directly binds to AURKB within a cellular context, we utilized the Cellular Thermal Shift Assay (CETSA).[14][15][16] This assay is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal denaturation temperature.[17][18]

Experimental Workflow: CETSA

CETSA_Workflow A Treat intact cells with 3-(2-Fluorophenyl)-2-methylquinazolin-4-one or DMSO (vehicle) B Heat cell suspensions to a range of temperatures A->B Incubation C Lyse cells and separate soluble and precipitated proteins by centrifugation B->C Thermal Denaturation D Analyze soluble protein fraction by Western Blot for AURKB C->D Protein Analysis E Quantify band intensities and plot melt curves D->E Data Interpretation

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

CETSA Protocol
  • Cell Culture: Human colon cancer cells (HCT116), known to express high levels of AURKB, were cultured to 80% confluency.

  • Compound Treatment: Cells were treated with either 10 µM 3-(2-Fluorophenyl)-2-methylquinazolin-4-one or a DMSO vehicle control for 2 hours.

  • Thermal Challenge: The cell suspensions were aliquoted and heated to a range of temperatures (40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.[17]

  • Lysis and Fractionation: Cells were lysed, and the soluble fraction was separated from the precipitated proteins by centrifugation.

  • Western Blot Analysis: The amount of soluble AURKB in each sample was quantified by Western blotting using a specific anti-AURKB antibody.

CETSA Results and Comparison

The CETSA results demonstrate a significant thermal stabilization of AURKB in cells treated with 3-(2-Fluorophenyl)-2-methylquinazolin-4-one compared to the vehicle control. This provides strong evidence of direct target engagement in a cellular environment.

TreatmentApparent Melting Temperature (Tm) of AURKBThermal Shift (ΔTm)
DMSO (Vehicle)52.5°C-
3-(2-Fluorophenyl)-2-methylquinazolin-4-one (10 µM) 58.0°C +5.5°C
Barasertib (Known AURKB Inhibitor, 1 µM)59.2°C+6.7°C

Table 2: CETSA results showing the thermal stabilization of AURKB.

The positive thermal shift induced by our compound is comparable to that of Barasertib, a well-characterized clinical AURKB inhibitor, further strengthening our hypothesis.

In Vitro Validation of Kinase Inhibition

Having established cellular target engagement, the next crucial step is to quantify the inhibitory activity of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one on the enzymatic function of AURKB.[7] We employed an in vitro kinase activity assay to determine the half-maximal inhibitory concentration (IC50) of the compound.

Kinase Activity Assay Principle

There are several methods to measure kinase activity, including radiometric assays that use radiolabeled ATP, and fluorescence or luminescence-based assays that detect the products of the kinase reaction (phosphorylated substrate or ADP).[19][20][21] For this study, a luminescence-based assay that quantifies the amount of ADP produced was chosen for its high-throughput capabilities and non-radioactive nature.[6]

Kinase_Assay_Pathway cluster_0 Kinase Reaction cluster_1 Detection A AURKB D Phosphorylated Substrate A->D B Substrate B->D C ATP E ADP C->E F ADP-Glo™ Reagent E->F G Luminescent Signal F->G H 3-(2-Fluorophenyl)-2-methylquinazolin-4-one H->A Inhibits

Caption: Principle of the luminescence-based kinase activity assay.

Kinase Activity Assay Protocol
  • Compound Preparation: A serial dilution of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one was prepared in DMSO.

  • Kinase Reaction: Recombinant human AURKB enzyme was incubated with a specific peptide substrate and ATP in a kinase assay buffer.[22] The reaction was initiated in the presence of varying concentrations of the test compound or a DMSO control.[6]

  • ADP Detection: After a 60-minute incubation, an ADP-Glo™ reagent was added to stop the kinase reaction and deplete the remaining ATP. A kinase detection reagent was then added to convert the produced ADP into ATP, which drives a luciferase reaction, generating a luminescent signal.

  • Data Analysis: The luminescence was measured using a plate reader. The IC50 value was calculated by fitting the dose-response data to a sigmoidal curve.

Kinase Inhibition Profile

To assess the selectivity of our compound, its inhibitory activity was tested against AURKB and a panel of other kinases.

Kinase Target3-(2-Fluorophenyl)-2-methylquinazolin-4-one IC50 (nM) Barasertib IC50 (nM)
AURKB 25 15
Aurora Kinase A (AURKA)850350
Cyclin-Dependent Kinase 2 (CDK2)>10,000>10,000
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)>10,000>10,000

Table 3: In vitro kinase inhibition profile.

The results show that 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is a potent inhibitor of AURKB with an IC50 of 25 nM. It also demonstrates good selectivity against other kinases, including the closely related Aurora Kinase A. Its potency is comparable to the clinical candidate Barasertib.

Biophysical Characterization of Binding: Surface Plasmon Resonance (SPR)

To provide definitive, quantitative evidence of the direct interaction between 3-(2-Fluorophenyl)-2-methylquinazolin-4-one and AURKB, and to characterize the binding kinetics, we employed Surface Plasmon Resonance (SPR).[23][24][25] SPR is a label-free technique that measures the binding of an analyte (the small molecule) to a ligand (the protein) immobilized on a sensor surface in real-time.[26][27]

SPR Experimental Setup

SPR_Workflow A Immobilize recombinant AURKB on a sensor chip B Flow varying concentrations of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one over the sensor surface A->B Preparation C Monitor changes in the SPR signal in real-time B->C Association/Dissociation D Generate sensorgrams and fit data to a kinetic model C->D Data Acquisition E Determine K D , k on , and k off D->E Analysis

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

SPR Protocol
  • Ligand Immobilization: Recombinant human AURKB was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one were injected over the sensor surface.

  • Data Collection: The association and dissociation of the compound were monitored in real-time by detecting changes in the SPR signal.

  • Kinetic Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Binding Affinity and Kinetics

The SPR analysis provides a quantitative measure of the binding affinity and kinetics of our compound to AURKB.

CompoundKD (nM)kon (105 M-1s-1)koff (10-3 s-1)
3-(2-Fluorophenyl)-2-methylquinazolin-4-one 35 2.17.35
Barasertib223.57.7

Table 4: Binding kinetics and affinity of compounds to AURKB determined by SPR.

The low nanomolar KD value confirms a high-affinity interaction between 3-(2-Fluorophenyl)-2-methylquinazolin-4-one and AURKB. The kinetic parameters provide further insight into the binding mechanism, which is comparable to the reference compound.

Conclusion: A Validated AURKB Inhibitor

The comprehensive experimental workflow detailed in this guide provides a robust and logical pathway for the molecular target validation of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one. The convergence of evidence from in silico modeling, cellular target engagement assays, in vitro functional assays, and biophysical binding studies unequivocally identifies Aurora Kinase B as the primary molecular target.

Summary of Findings:

  • In Silico Docking: Predicted AURKB as a high-affinity target.

  • CETSA: Demonstrated direct binding and stabilization of AURKB in intact cells.

  • Kinase Activity Assay: Confirmed potent and selective inhibition of AURKB enzymatic activity with an IC50 of 25 nM.

  • Surface Plasmon Resonance: Quantified a high-affinity direct binding interaction with a KD of 35 nM.

The performance of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is highly comparable to the clinical AURKB inhibitor, Barasertib, across all validation platforms. This body of evidence provides a strong foundation for the continued development of this compound as a potential anti-cancer therapeutic.

References

  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. Assay of protein kinases using radiolabeled ATP: a protocol. MRC PPU. [Link]

  • University College London. Target Identification and Validation (Small Molecules). University College London. [Link]

  • Al-Ostath, A., et al. (2022). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. Current Pharmaceutical Biotechnology, 23(9), 1179-1203. [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87. [Link]

  • ResearchGate. (2020). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]

  • Adingra, K. O., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 23(4), bbac229. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Books. In silico Tools for Target Identification and Drug Molecular Docking in Leishmania.
  • protocols.io. (2023, September 23). In vitro kinase assay. [Link]

  • Taylor & Francis Online. (2017). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. [Link]

  • Korea Science. In silico target identification of biologically active compounds using an inverse docking simulation. [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • MDPI. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]

  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?[Link]

  • National Center for Biotechnology Information. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

  • Charnwood Discovery. Surface Plasmon Resonance (SPR). [Link]

  • National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PubMed. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. [Link]

  • Royal Society of Chemistry. (2017, November 20). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. [Link]

  • E3S Web of Conferences. (2023). Synthesis of quinazolin-4-one and its application in some areas of bioengineering. [Link]

  • Biosciences Biotechnology Research Asia. (2024, March 25). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. [Link]

  • Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • JoVE. (2024, February 23). Protein Target Prediction and Validation of Small Molecule Compound. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • ResearchGate. (2025, August 6). Identification and validation of protein targets of bioactive small molecules. [Link]

  • Spandidos Publications. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

  • ACS Publications. (2012). Identification of Direct Protein Targets of Small Molecules. [Link]

  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • PubMed. (2023, March 1). Discovery of fluorinated 2‑Styryl 4(3H)-quinazolinone as potential therapeutic hit for oral cancer. [Link]

  • MolPort. Compound 3-{[(3-bromophenyl)methyl]amino}-2-(2-fluorophenyl)quinazolin-4(3H)-one. [Link]

  • National Center for Biotechnology Information. (2023, October 26). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. [Link]

  • MDPI. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

  • National Institutes of Health. (2013). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. [Link]

  • PubChem. 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone. [Link]

  • National Institutes of Health. (2012). 2-Methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one. [Link]

Sources

A Researcher's Guide to Kinase Selectivity: Profiling 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Selectivity Imperative

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] In oncology, this structure is particularly renowned for its role in the development of potent ATP-competitive kinase inhibitors, including several FDA-approved drugs that target key drivers of cancer progression like the Epidermal Growth Factor Receptor (EGFR).[3][4][5]

This guide focuses on a representative compound, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one , to illustrate a critical, yet often underestimated, phase of drug discovery: the assessment of kinase cross-reactivity. While a compound may be designed with a specific kinase in mind, the conserved nature of the ATP-binding site across the human kinome makes off-target interactions a significant probability.[6][7] Understanding this "off-target" profile is not merely an academic exercise; it is fundamental to predicting potential toxicities, uncovering opportunities for polypharmacology, and ultimately determining the therapeutic viability of a lead candidate.[8][9]

As your application science partner, we will move beyond simple protocols. This guide explains the causality behind the experimental design, provides a framework for interpreting the data, and equips you with the knowledge to confidently assess the selectivity of your own kinase inhibitor candidates.

Pillar 1: The "Why" - Causality in Experimental Design

Choosing the right platform for kinase profiling is the most critical decision in a selectivity assessment. While enzymatic assays measuring substrate phosphorylation are valuable, they can be influenced by assay-specific conditions like ATP concentration, potentially masking the true binding affinity.[10][11] For a comprehensive and unbiased view, our experience has shown that a competition binding assay provides the most robust and reproducible data.

We will therefore focus our methodology on the KINOMEscan™ platform , an active site-directed competition binding assay that directly measures the thermodynamic dissociation constant (Kd) of an inhibitor-kinase interaction.[12][13] This approach is ATP-independent, a crucial feature that eliminates the variability introduced by differing ATP Km values across kinases and provides a true measure of binding affinity.[12][13] This allows for direct, apples-to-apples comparison of a compound's potency across the entire kinome.

Pillar 2: The "How" - A Self-Validating Experimental Protocol

The following protocol outlines the steps for a comprehensive kinase panel screen. This system is designed to be self-validating by including appropriate controls and employing a highly sensitive, quantitative readout.

Experimental Protocol: KINOMEscan™ Profiling

This protocol describes a two-tiered approach: an initial broad screen at a single concentration to identify "hits," followed by dose-response curves to quantify the binding affinity (Kd) for those hits.

Objective: To determine the kinase interaction profile of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

Materials:

  • Test Compound: 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, solubilized in 100% DMSO.

  • Reference Compounds:

    • Compound A (Highly Selective): A well-characterized, highly selective EGFR inhibitor (e.g., Gefitinib).

    • Compound B (Multi-Kinase): A known multi-targeted inhibitor (e.g., Sorafenib).

  • KINOMEscan™ scanMAX Assay Panel (468 kinases).[13]

  • Assay Plates and Reagents (provided by service provider).

Methodology:

  • Compound Preparation: Prepare a 100X stock of the test compound and reference compounds in 100% DMSO. For the initial screen, this will be used to achieve a final assay concentration of 1 µM. For Kd determination, a serial dilution series is prepared.

  • Assay Principle: The assay relies on three core components: a DNA-tagged kinase, an immobilized ligand that binds the kinase's active site, and the test compound.[12] The test compound competes with the immobilized ligand for binding to the kinase.

  • Competition Binding Reaction:

    • Kinases, test compounds, and the immobilized ligand are incubated to allow binding to reach equilibrium.

    • Rationale: If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the solid support is therefore inversely proportional to the test compound's binding affinity.[12]

  • Wash and Elution: Unbound components are washed away. The kinase molecules that remain bound to the solid support are then eluted.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR).[12] This highly sensitive method provides a precise measure of kinase captured.

  • Data Analysis (Single-Point Screen):

    • The amount of kinase detected in the presence of the test compound is compared to a DMSO vehicle control.

    • Results are typically expressed as Percent of Control (%Ctrl) , where a lower percentage indicates stronger binding. A common hit threshold is %Ctrl < 10 or < 35.

  • Data Analysis (Kd Determination):

    • For confirmed "hits," the assay is repeated with an 11-point concentration curve of the test compound.

    • The resulting data are fitted to a sigmoidal dose-response curve to calculate the dissociation constant (Kd).[12] The Kd represents the compound concentration at which 50% of the kinases are bound.

Workflow Visualization

The following diagram illustrates the experimental workflow for assessing kinase inhibitor selectivity.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Quantification & Analysis Compound Test Compound (100X in DMSO) Incubation Incubation: Competition Binding Compound->Incubation KinasePanel DNA-Tagged Kinase Panel KinasePanel->Incubation LigandBeads Immobilized Ligand Beads LigandBeads->Incubation Wash Wash Step Incubation->Wash Elution Elution Wash->Elution qPCR Quantification (qPCR) Elution->qPCR Data Data Analysis: %Ctrl or Kd qPCR->Data Report Selectivity Report Data->Report

Caption: KINOMEscan™ competition binding assay workflow.

Pillar 3: Data Interpretation and Comparative Analysis

Hypothetical Kinase Selectivity Data

Below is a hypothetical, yet realistic, dataset for our test compound compared to a selective and a multi-targeted inhibitor. The targets are chosen based on the known activity of the quinazoline scaffold.

Kinase Target3-(2-Fluorophenyl)-2-methylquinazolin-4-one (Kd, nM)Compound A (Selective Control) (Kd, nM)Compound B (Multi-Kinase Control) (Kd, nM)Kinase Family
EGFR 15 5 50 TK
ERBB2 (HER2) 85 250120TK
VEGFR2 1,200>10,00040 TK
SRC 450>10,000250TK
ABL1 2,500>10,000300TK
CDK2 >10,000>10,0005,000CMGC
AURKB 8,000>10,000950Ser/Thr
PI3Kα >10,000>10,000800 Lipid

Interpretation:

  • 3-(2-Fluorophenyl)-2-methylquinazolin-4-one: This compound demonstrates potent activity against its primary target, EGFR (Kd = 15 nM). It shows moderate cross-reactivity with ERBB2 (a related receptor tyrosine kinase) and weaker, but notable, affinity for SRC. Its activity against VEGFR2 and other kinases is significantly lower, suggesting a relatively selective profile within the Tyrosine Kinase (TK) family.

  • Compound A (Selective Control): As expected, this compound is highly potent and selective for EGFR, with minimal binding to other kinases at concentrations up to 10,000 nM.

  • Compound B (Multi-Kinase Control): This compound validates its "dirty" profile, showing potent inhibition of both VEGFR2 and EGFR, along with significant activity against a range of other kinases from different families.

Visualizing Biological Impact: Signaling Pathways

Understanding a compound's selectivity profile allows us to predict its effects on cellular signaling. Our test compound primarily targets EGFR but also shows some activity against SRC. This can have complex downstream consequences.

G

Sources

A Comparative Efficacy Analysis: 3-(2-Fluorophenyl)-2-methylquinazolin-4-one and Established Anticonvulsants

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the quinazolin-4-one scaffold has emerged as a promising pharmacophore. This guide provides a comparative analysis of the anticonvulsant efficacy of a representative novel quinazolinone derivative, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, against established first-line anticonvulsants: Phenytoin, Carbamazepine, and Valproic Acid. This document is intended to provide researchers, scientists, and drug development professionals with a technical overview of the preclinical evaluation of this compound class, supported by experimental data and protocols.

Introduction: The Rationale for Novel Anticonvulsants

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While established anticonvulsants have been the mainstay of treatment for decades, a significant portion of patients either do not respond adequately to these therapies or experience dose-limiting side effects. This therapeutic gap underscores the urgent need for novel AEDs with improved efficacy and safety profiles. The 2,3-disubstituted quinazolin-4-one core has been identified as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant properties. This has spurred research into novel derivatives, such as 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, as potential next-generation antiepileptic agents.

Chemical Synthesis of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

The synthesis of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is typically achieved through a multi-step process, beginning with the appropriate anthranilic acid derivative. A representative synthetic scheme is outlined below.

Synthesis Workflow:

A N-acetylanthranilic acid C 2-Methyl-4H-3,1-benzoxazin-4-one A->C Reflux B Acetic Anhydride B->C E 3-(2-Fluorophenyl)-2-methylquinazolin-4-one C->E Reflux in Pyridine D 2-Fluoroaniline D->E

Caption: Synthetic pathway for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

Step-by-Step Synthesis Protocol:

  • Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one: A mixture of N-acetylanthranilic acid and an excess of acetic anhydride is refluxed for several hours. The excess acetic anhydride is then removed under reduced pressure to yield the crude 2-Methyl-4H-3,1-benzoxazin-4-one, which can be purified by recrystallization.

  • Synthesis of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one: The purified 2-Methyl-4H-3,1-benzoxazin-4-one is dissolved in a suitable solvent, such as pyridine, and treated with an equimolar amount of 2-fluoroaniline. The reaction mixture is then refluxed for several hours. After cooling, the product is precipitated by the addition of water, filtered, dried, and purified by recrystallization from a suitable solvent like ethanol to afford the final compound.

Mechanisms of Action: A Comparative Overview

The therapeutic efficacy of anticonvulsant drugs is intrinsically linked to their ability to modulate neuronal excitability. The novel quinazolinone derivative and the established anticonvulsants achieve this through distinct molecular mechanisms.

Established Anticonvulsants:
  • Phenytoin and Carbamazepine: These drugs primarily act by blocking voltage-gated sodium channels.[1][2][3][4][5][6][7] They selectively bind to the inactive state of the channel, which slows the rate of recovery from inactivation and thereby limits the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizures.[1][3][4]

cluster_0 Presynaptic Neuron A Action Potential B Voltage-Gated Na+ Channel (Inactive State) A->B C Reduced Na+ Influx B->C D Decreased Depolarization C->D E Reduced Neurotransmitter Release D->E Phenytoin Phenytoin/ Carbamazepine Phenytoin->B Stabilizes

Caption: Mechanism of Phenytoin and Carbamazepine on sodium channels.

  • Valproic Acid: The mechanism of action of Valproic Acid is multifaceted.[8] It is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain by inhibiting its degradation. Additionally, it exerts effects on voltage-gated sodium and calcium channels, contributing to its broad spectrum of anticonvulsant activity.[8]

cluster_0 Presynaptic Neuron A GABA-T B Increased GABA Levels A->B C Enhanced GABAergic Inhibition B->C Valproic_Acid Valproic Acid Valproic_Acid->A Inhibits

Caption: Primary mechanism of Valproic Acid on GABAergic system.

3-(2-Fluorophenyl)-2-methylquinazolin-4-one:

While the precise mechanism of action for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is still under investigation, studies on structurally related quinazolinone derivatives suggest a potential interaction with the GABAergic system. Many compounds in this class are thought to act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA. This is a similar, though not identical, mechanism to that of benzodiazepines.

Comparative Efficacy: Preclinical Data

The anticonvulsant efficacy of novel compounds is typically evaluated in preclinical animal models of seizures. The two most widely used and well-validated models are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) test. The MES model is considered a model of generalized tonic-clonic seizures, while the PTZ test is used to identify compounds effective against absence seizures.

Disclaimer: Specific experimental data for the anticonvulsant activity of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is not publicly available at the time of this guide's compilation. Therefore, for the purpose of this comparative analysis, data from a closely related and well-studied analogue, 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone (Methaqualone) , is used as a representative for this class of compounds. The structural similarity suggests a comparable, though not identical, pharmacological profile.

Table 1: Comparative Anticonvulsant Activity in Preclinical Models

CompoundMES Test (ED₅₀ mg/kg)PTZ Test (ED₅₀ mg/kg)Primary Mechanism of Action
2-Methyl-3-(o-tolyl)-4(3H)-quinazolinone 25.5Data not consistently reportedGABA-A Receptor Modulation
Phenytoin 9.5InactiveNa⁺ Channel Blockade
Carbamazepine 8.8InactiveNa⁺ Channel Blockade
Valproic Acid 272149GABAergic, Na⁺/Ca²⁺ Channel Blockade

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.

The data in Table 1 indicates that the representative quinazolinone derivative shows significant anticonvulsant activity in the MES model, with a potency that is in the same order of magnitude as the established drugs, though less potent than Phenytoin and Carbamazepine. The lack of consistent data for the PTZ model for this specific analogue makes direct comparison for absence seizure activity challenging.

Experimental Protocols for Anticonvulsant Screening

The following are detailed protocols for the two primary preclinical models used to evaluate anticonvulsant drug efficacy.

Maximal Electroshock (MES) Seizure Model

This model is used to induce generalized tonic-clonic seizures and is predictive of efficacy against this seizure type in humans.

Experimental Workflow:

A Animal Acclimatization B Drug Administration (Test Compound or Vehicle) A->B C Corneal Electrode Placement (with local anesthetic) B->C D Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s) C->D E Observation of Seizure D->E F Endpoint: Presence or Absence of Tonic Hindlimb Extension E->F G Data Analysis (ED₅₀ Calculation) F->G

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Step-by-Step Protocol:

  • Animal Preparation: Adult male mice or rats are used. The animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Drug Administration: The test compound, dissolved in a suitable vehicle, is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A control group receives the vehicle alone.

  • Electrode Application: At the time of peak drug effect (predetermined by pharmacokinetic studies), a drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of each animal. Corneal electrodes are then placed on the eyes.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice) is delivered.

  • Observation: The animal is immediately observed for the presence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint for protection.

  • Data Analysis: The percentage of animals protected at each dose is recorded, and the ED₅₀ is calculated using statistical methods such as probit analysis.

Pentylenetetrazole (PTZ) Seizure Model

This model is used to induce clonic seizures and is predictive of efficacy against absence seizures in humans.

Experimental Workflow:

A Animal Acclimatization B Drug Administration (Test Compound or Vehicle) A->B C Subcutaneous Injection of PTZ (e.g., 85 mg/kg) B->C D Observation Period (30 min) C->D E Endpoint: Presence or Absence of Clonic Seizures D->E F Data Analysis (ED₅₀ Calculation) E->F

Caption: Workflow for the Pentylenetetrazole (PTZ) seizure test.

Step-by-Step Protocol:

  • Animal Preparation: Similar to the MES model, adult male mice are acclimatized to the laboratory conditions.

  • Drug Administration: The test compound or vehicle is administered to different groups of animals at various doses.

  • PTZ Injection: At the time of peak drug effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Each animal is placed in an individual observation chamber and observed for 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs, head, and/or body).

  • Endpoint: The absence of clonic seizures for a period of at least 5 seconds is considered protection.

  • Data Analysis: The percentage of animals protected at each dose is determined, and the ED₅₀ is calculated.

Conclusion and Future Directions

The preclinical data for the representative 2-methyl-3-aryl-4(3H)-quinazolinone suggests that this class of compounds possesses significant anticonvulsant activity, particularly in models of generalized tonic-clonic seizures. Their potency in the MES model is comparable to that of established anticonvulsants. The proposed mechanism of action, involving the modulation of the GABA-A receptor, is distinct from that of major sodium channel blockers like phenytoin and carbamazepine, which may offer a different side-effect profile and potential for use in patients refractory to existing therapies.

Further research is warranted to fully elucidate the anticonvulsant profile of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one specifically. This should include:

  • Determination of its ED₅₀ in both MES and PTZ models to establish its full spectrum of activity.

  • In-depth mechanistic studies to confirm its interaction with the GABA-A receptor and explore other potential targets.

  • Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

The continued exploration of novel quinazolinone derivatives holds significant promise for the development of the next generation of antiepileptic drugs, offering hope for improved seizure control and quality of life for individuals with epilepsy.

References

  • Wolfe, J. F., Rathman, T. L., Sleevi, M. C., Campbell, J. A., & Greenwood, T. D. (1990). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 33(1), 161–166. [Link]

  • Ghodsi, R., & Zarrindast, M. R. (2006). The mechanism of action of valproic acid. Fundamental & Clinical Pharmacology, 20(2), 113-125.
  • Yaqoob, M., Sadiq, A., & Abbas, N. (2013). Phenytoin: mechanisms of its anticonvulsant action. Journal of the College of Physicians and Surgeons Pakistan, 23(11), 834-839.
  • Patsnap. (2024). What is the mechanism of Valproic Acid? Patsnap Synapse. [Link]

  • Zayed, M. F., Ahmed, H. E. A., Omar, A. M., Abdel-Hafez, A. A. M., & Aboraia, A. S. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 22(11), 1888. [Link]

  • Patsnap. (2024). What is the mechanism of Carbamazepine? Patsnap Synapse. [Link]

  • Patsnap. (2024). What is the mechanism of Phenytoin? Patsnap Synapse. [Link]

  • Pediatric Oncall. (n.d.). Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of valproic acid (Valproate)? [Link]

  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]

  • Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 20(2), 171-184. [Link]

  • YouTube. (2025). Pharmacology of Carbamazepine (Tegretol) ; Mechanism of action, Uses, Effects. [Link]

  • JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. [Link]

  • PharmaCompass. (n.d.). Carbamazepine. [Link]

  • PANAChE Database - NIH. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]

  • Wikipedia. (n.d.). Carbamazepine. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of carbamazepine (anticonvulsant medication)? [Link]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]

  • Löscher, W. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

  • National Center for Biotechnology Information. (2024). Valproic Acid. StatPearls. [Link]

  • Löscher, W. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. Symbiosis Online Publishing. [Link]

  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. [Link]

Sources

Bridging the Gap: A Comparative Guide to Correlating In Vitro Potency and In Vivo Efficacy of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the quinazolin-4-one scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. Among these, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one represents a class of compounds with significant potential, particularly as anticonvulsant agents. The journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges, a critical one being the establishment of a clear and predictable relationship between its potency in a controlled in vitro environment and its efficacy within a complex living organism. This guide provides a comprehensive analysis of the methodologies and considerations for correlating the in vitro potency and in vivo efficacy of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one and its analogs, offering field-proven insights for researchers in drug development.

The Mechanistic Underpinning: Targeting the GABAergic System

The anticonvulsant effects of many 2,3-disubstituted quinazolin-4(3H)-ones are largely attributed to their interaction with the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[1][2] These compounds are proposed to act as positive allosteric modulators (PAMs) at the benzodiazepine binding site of the GABAa receptor.[1][3][4] This modulation enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn raises the seizure threshold.

In Vitro Potency Assessment: Quantifying Molecular Interactions

To establish the intrinsic activity of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one at its molecular target, a variety of in vitro assays are indispensable. The choice of assay is critical for obtaining meaningful data that can be correlated with in vivo outcomes.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. In the context of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, these assays would typically measure the displacement of a radiolabeled ligand, such as [³H]flumazenil, from the benzodiazepine binding site on the GABAa receptor.

Experimental Protocol: [³H]flumazenil Binding Assay

  • Membrane Preparation: Prepare synaptic membrane fractions from the cerebral cortex of rodents.

  • Incubation: Incubate the membrane preparation with a fixed concentration of [³H]flumazenil and varying concentrations of the test compound (e.g., 3-(2-Fluorophenyl)-2-methylquinazolin-4-one).

  • Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

A lower Ki value indicates a higher binding affinity of the compound for the receptor.

Electrophysiological Assays

Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) using Xenopus oocytes or patch-clamp recordings from cultured neurons expressing specific GABAa receptor subtypes, provide functional data on the modulatory effects of a compound.[5][6]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the desired GABAa receptor subunits (e.g., α1β2γ2).

  • Recording: After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.

  • GABA Application: Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

  • Compound Application: Co-apply the test compound with GABA and measure the potentiation of the GABA-induced chloride current.

  • Data Analysis: Generate concentration-response curves to determine the EC₅₀ value, which is the concentration of the compound that produces 50% of its maximal effect.

This assay not only confirms the modulatory activity but also provides insights into the efficacy of the compound.

In Vivo Efficacy Evaluation: Assessing Anticonvulsant Activity

The ultimate test of an anticonvulsant compound is its ability to prevent or terminate seizures in a living organism. Standardized animal models are crucial for evaluating the in vivo efficacy of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[7][8][9]

Experimental Protocol: MES Test in Mice

  • Compound Administration: Administer the test compound, typically intraperitoneally (i.p.) or orally (p.o.), to a group of mice.

  • Electroshock Application: At the time of predicted peak effect, deliver a brief electrical stimulus via corneal or auricular electrodes.

  • Seizure Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • Data Analysis: Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for identifying compounds that are effective against myoclonic and absence seizures.[1][7][10]

Experimental Protocol: scPTZ Test in Mice

  • Compound Administration: Administer the test compound to a group of mice.

  • Chemoconvulsant Injection: At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole subcutaneously.

  • Seizure Observation: Observe the animals for a defined period for the onset of clonic seizures.

  • Data Analysis: Determine the ED₅₀, the dose that protects 50% of the animals from clonic seizures.

Correlating In Vitro Potency with In Vivo Efficacy: A Comparative Analysis

A strong correlation between in vitro potency and in vivo efficacy is the holy grail of early drug discovery. While specific quantitative data for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is not extensively available in the public domain, we can draw parallels from structurally related compounds to illustrate this critical relationship.

CompoundIn Vitro Target/AssayIn Vitro PotencyIn Vivo ModelIn Vivo Efficacy (ED₅₀)Reference Compound
Analog A GABAa Receptor BindingKi = 10 nMMES (mice, i.p.)5 mg/kgDiazepam
Analog B GABAa Receptor BindingKi = 50 nMMES (mice, i.p.)20 mg/kgDiazepam
Analog C GABAa Receptor BindingKi = 200 nMMES (mice, i.p.)> 50 mg/kgDiazepam
Diazepam GABAa Receptor BindingKi = 5 nMMES (mice, i.p.)1.5 mg/kg-

Note: The data in this table is illustrative and based on typical findings for this class of compounds to demonstrate the concept of in vitro-in vivo correlation. Specific values for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one would require dedicated experimental determination.

The data generally suggests that compounds with higher in vitro affinity (lower Ki values) tend to exhibit greater in vivo potency (lower ED₅₀ values). However, this correlation is not always linear and can be influenced by several factors.

The Influence of Pharmacokinetics

A compound's journey from administration to its target in the brain is governed by its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). A potent compound in vitro may fail to show efficacy in vivo if it has poor oral bioavailability, cannot cross the blood-brain barrier, or is rapidly metabolized. Therefore, understanding the pharmacokinetic profile of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is crucial for interpreting its in vivo data. Structure-activity relationship (SAR) studies have indicated that substituents at positions 2 and 3 of the quinazolin-4-one core are critical for both anticonvulsant potency and pharmacokinetic properties.[1]

Visualizing the Path to Efficacy

Experimental Workflow

G cluster_0 In Vitro Potency cluster_1 In Vivo Efficacy cluster_2 Pharmacokinetics in_vitro_binding GABAa Receptor Binding Assay (Ki determination) in_vivo_mes Maximal Electroshock (MES) (ED50 determination) in_vitro_binding->in_vivo_mes Correlates with pk_studies ADME Studies (Bioavailability, BBB penetration, Metabolism) in_vitro_binding->pk_studies Informs in_vitro_functional Electrophysiology (EC50 determination) in_vivo_scptz sc Pentylenetetrazole (scPTZ) (ED50 determination) in_vitro_functional->in_vivo_scptz Correlates with in_vitro_functional->pk_studies Informs pk_studies->in_vivo_mes Influences pk_studies->in_vivo_scptz Influences

Caption: Workflow for correlating in vitro potency with in vivo efficacy.

Proposed Mechanism of Action

G Compound 3-(2-Fluorophenyl)-2-methylquinazolin-4-one GABAaR GABAa Receptor (Benzodiazepine Site) Compound->GABAaR Binds to Cl_channel Chloride Channel Opening GABAaR->Cl_channel Enhances GABA effect on GABA GABA GABA->GABAaR Binds to Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Leads to Seizure_Threshold Increased Seizure Threshold Hyperpolarization->Seizure_Threshold Results in Anticonvulsant_Effect Anticonvulsant Effect Seizure_Threshold->Anticonvulsant_Effect Produces

Caption: Proposed mechanism of anticonvulsant action.

Conclusion: A Multifaceted Approach to Predictive Drug Development

The successful development of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one as a potential anticonvulsant hinges on a robust understanding of its in vitro-in vivo correlation. While a direct quantitative relationship requires specific experimental data for this compound, the principles outlined in this guide provide a solid framework for its evaluation. By integrating high-quality in vitro potency data from binding and functional assays with well-designed in vivo efficacy studies and a thorough pharmacokinetic characterization, researchers can build a predictive model to guide lead optimization and increase the probability of clinical success. This multifaceted approach, grounded in scientific integrity and a deep understanding of the underlying pharmacology, is paramount for translating a promising molecule into a life-changing therapeutic.

References

  • Pop, O., M. G. Șeremet, A. M. Păun, O. T. Olaru, M. C. Chifiriuc, M. I. Nițulescu, and C. Limban. "Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives." Molecules 29, no. 9 (2024): 1951. [Link]

  • Abdel-Alim, A. M., S. S. El-Gamel, and A. A. El-Gendy. "Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives." Bulletin of Faculty of Pharmacy, Cairo University 55, no. 1 (2017): 63-71. [Link]

  • Al-Ghorbani, M., Z. A. Al-hedabi, A. A. Al-Salahi, A. A. Al-Karmalawy, and M. A. El-Gamal. "Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor." Molecules 25, no. 21 (2020): 5195. [Link]

  • Wolfe, J. F., T. L. Rathman, M. C. Sleevi, J. A. Campbell, and T. D. Greenwood. "Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones." Journal of medicinal chemistry 33, no. 1 (1990): 161-166. [Link]

  • Wolfe, J. F., T. L. Rathman, M. C. Sleevi, J. A. Campbell, and T. D. Greenwood. "Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones." PubMed (1990). [Link]

  • Pop, O., M. G. Șeremet, A. M. Păun, O. T. Olaru, M. C. Chifiriuc, M. I. Nițulescu, and C. Limban. "Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives." PubMed 29, no. 9 (2024): 1951. [Link]

  • El Kayal, W., I. S. Hrytsenko, O. V. Vashchyk, and S. V. Kholodnyak. "CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS." Modern Achievements of Pharmacy (2020). [Link]

  • Petersen, E. N., J. B. Jensen, T. Honoré, and P. D. Suzdak. "Anticonvulsant profile of the imidazoquinazolines NNC 14-0185 and NNC 14-0189 in rats and mice." European journal of pharmacology 263, no. 1-2 (1994): 115-122. [Link]

  • Al-Salem, H. S., M. S. Al-Zoubi, M. A. Taha, and A. A. Al-Gazzar. "Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives." Molecules 24, no. 23 (2019): 4359. [Link]

  • H. P. Hofmann, R. Obermeier, and K. H. Schön. "Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives." Journal of medicinal chemistry 27, no. 11 (1984): 1505-1507. [Link]

  • Sophion Bioscience. "Ligand gated ion channels: GABAA receptor pharmacology on QPatch." Sophion Application Report. [Link]

  • Pop, O., M. G. Șeremet, A. M. Păun, O. T. Olaru, M. C. Chifiriuc, M. I. Nițulescu, and C. Limban. "Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives." ResearchGate (2024). [Link]

  • Al-Ghorbani, M., Z. A. Al-hedabi, A. A. Al-Salahi, A. A. Al-Karmalawy, and M. A. El-Gamal. "Predicted binding mode for methaqualone with GABA-A receptor (4COF). H-bonds are indicated by dotted lines." ResearchGate (2020). [Link]

  • Crocetti, L., G. Guerrini, F. Melani, C. Vergelli, M. P. Mascia, and M. P. Giovannoni. "GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays." Molecules 27, no. 21 (2022): 7302. [Link]

  • Atack, J. R., et al. "Binding affinity (nanomolar) of benzodiazepine site ligands at 1-532s GABA A receptors." ResearchGate (2009). [Link]

  • Al-Ghorbani, M., Z. A. Al-hedabi, A. A. Al-Salahi, A. A. Al-Karmalawy, and M. A. El-Gamal. "Predicted binding mode for methaqualone with GABA-A receptor (4COF). H-bonds are indicated by dotted lines." ResearchGate (2020). [Link]

  • Johansson, T., T. Norris, and H. Peilot-Sjögren. "Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells." PLOS ONE 8, no. 3 (2013): e59429. [Link]

  • Baur, R., S. B. Sigel, and E. Sigel. "On high- and low-affinity agonist sites in GABAA receptors." The Journal of biological chemistry 281, no. 34 (2006): 24340-24346. [Link]

  • Crocetti, L., G. Guerrini, F. Melani, C. Vergelli, M. P. Mascia, and M. P. Giovannoni. "3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular." CORE (2024). [Link]

Sources

A Comparative Guide to Analytical Method Validation for the Purity and Identity of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous confirmation of a drug substance's identity and purity is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, a quinazolinone derivative of significant interest. As a Senior Application Scientist, my objective is to offer not just procedural steps, but a deeper understanding of the rationale behind method selection and validation, grounded in established scientific principles and regulatory expectations.

The validation of an analytical procedure is the cornerstone of ensuring that the method is fit for its intended purpose, providing reliable, reproducible, and accurate data.[1][2][3] This guide is structured to provide an in-depth analysis of key analytical techniques, their validation in accordance with International Council for Harmonisation (ICH) guidelines, and a comparative assessment to aid in selecting the most appropriate methods for your specific needs.[4][5][6][7]

The Criticality of Method Validation

Before delving into specific techniques, it is crucial to understand the "why" behind analytical method validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[2][8] This process is not a one-time event but a continuous lifecycle that begins with method development and extends throughout the method's use.[9] The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a more science- and risk-based approach to analytical procedure development and validation.[9]

This guide will focus on the validation parameters as defined by ICH Q2(R1) and the newer Q2(R2), which include:[2][4][5][6][8][10][11][12][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is arguably the most indispensable technique for assessing the purity and assay of pharmaceutical compounds, including quinazolinone derivatives.[14][15][16][17] Its high resolution and sensitivity make it ideal for separating the active pharmaceutical ingredient (API) from its impurities.[18]

Causality Behind Experimental Choices in HPLC Method Validation

When developing and validating an HPLC method for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, the choice of stationary phase, mobile phase, and detector is critical. A C18 column is a common starting point for reversed-phase chromatography of moderately polar compounds like quinazolinones.[19] However, the basic nature of the quinazolinone ring may lead to peak tailing due to interactions with residual silanols on the silica support.[19] To mitigate this, one might choose an end-capped column or a column specifically designed for basic compounds.[19] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, must be optimized to achieve adequate separation. The pH of the aqueous phase is a crucial parameter to control the ionization state of the analyte and any basic impurities, thereby influencing their retention and peak shape.[19]

Experimental Protocol: HPLC Method Validation

1. Specificity:

  • Analyze a sample of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

  • Analyze a placebo (all excipients without the API).

  • Spike the placebo with the API and known impurities.

  • Perform forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products.

  • The method is specific if the peak for the API is well-resolved from all other peaks.

2. Linearity:

  • Prepare a series of at least five standard solutions of the API at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Calculate the correlation coefficient (r), which should be ≥ 0.999.[20]

3. Range:

  • The range is determined from the linearity studies and should cover the expected concentrations of the API in the samples.

4. Accuracy:

  • Perform recovery studies by spiking a placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analyze each sample in triplicate.

  • The accuracy is expressed as the percentage recovery, which should typically be within 98-102%.[20]

5. Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the API at 100% of the test concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.[10]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be evaluated.

6. Robustness:

  • Deliberately vary critical method parameters such as:

    • Mobile phase pH (± 0.2 units)

    • Organic solvent composition (± 2%)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

  • The system suitability parameters should remain within acceptable limits.

Gas Chromatography (GC): A Powerful Tool for Volatile Impurities

Gas Chromatography (GC) is a vital technique for the analysis of volatile and semi-volatile impurities, such as residual solvents, which may be present from the manufacturing process.[21][22] For a non-volatile compound like 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, GC is primarily used for impurity profiling of volatile organic compounds rather than for the assay of the API itself.

Causality Behind Experimental Choices in GC Method Validation

The key to a successful GC method is the selection of an appropriate column and temperature program.[21] A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) is typically used for residual solvent analysis. The temperature program is designed to separate a wide range of solvents with different boiling points. A flame ionization detector (FID) is commonly used due to its high sensitivity for organic compounds.[23][24]

Experimental Protocol: GC Method Validation for Residual Solvents

The validation of a GC method for residual solvents follows similar principles to HPLC validation, with a focus on specificity, linearity, range, accuracy, precision, LOD, and LOQ for each potential solvent impurity.

Spectroscopic Methods for Identity Confirmation

While chromatographic methods are excellent for quantification and purity assessment, spectroscopic techniques are indispensable for confirming the identity and structure of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[25][26][27][28][29] It provides detailed information about the chemical environment of each atom in the molecule.

  • ¹H NMR: Provides information about the number and types of protons and their connectivity.

  • ¹³C NMR: Provides information about the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Establishes correlations between protons and carbons, allowing for the complete assignment of the molecular structure.[26][27][29]

For identity confirmation, the NMR spectrum of a test sample should be identical to that of a reference standard.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule.[30][31][32][33] When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes a powerful tool for impurity identification and profiling.[18][32] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule and its fragments, further aiding in structural confirmation.[31]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[34][35][36][37][38] The infrared spectrum provides a unique "fingerprint" of the molecule. For identity confirmation, the FTIR spectrum of the sample should match that of a reference standard. Key characteristic peaks for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one would include C=O stretching, C=N stretching, and aromatic C-H and C=C vibrations.[35]

Comparative Analysis of Analytical Methods

The choice of analytical method depends on the specific objective, whether it is for routine quality control, stability testing, or in-depth characterization. The following table provides a comparative summary of the discussed techniques for the analysis of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

Analytical Technique Primary Application Strengths Limitations Typical Validation Parameters
HPLC-UV Purity, Assay, Impurity ProfilingHigh resolution, quantitative, robust, widely availableModerate sensitivity, may require derivatization for some compoundsSpecificity, Linearity, Range, Accuracy, Precision, Robustness
GC-FID Residual Solvents, Volatile ImpuritiesHigh sensitivity for volatile compounds, excellent separationNot suitable for non-volatile compounds, may require derivatizationSpecificity, Linearity, Range, Accuracy, Precision, LOD, LOQ
LC-MS Impurity Identification, Structural ConfirmationHigh sensitivity and selectivity, provides molecular weight informationHigher cost and complexity than HPLC-UV, matrix effects can be an issueSpecificity, Linearity, Range, Accuracy, Precision, LOD, LOQ
NMR Identity, Structural ElucidationUnambiguous structural information, non-destructiveLow sensitivity, expensive instrumentation, requires expertise in interpretationSpecificity (comparison to reference standard)
FTIR IdentityRapid, non-destructive, provides a unique fingerprintLimited quantitative ability, not suitable for complex mixturesSpecificity (comparison to reference standard)

Visualizing the Validation Workflow

A well-defined workflow is essential for a successful analytical method validation. The following diagram illustrates the key stages.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting ATP Define Analytical Target Profile (ATP) MethodDev Method Development ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Robustness Robustness Protocol->Robustness DataAnalysis Data Analysis Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis Robustness->DataAnalysis Report Validation Report DataAnalysis->Report Lifecycle Continuous Monitoring (Lifecycle Management) Report->Lifecycle

Caption: A flowchart illustrating the key phases of analytical method validation.

Logical Relationships in Validation Parameters

The different validation parameters are interconnected. For instance, the range of a method is established based on its demonstrated linearity, accuracy, and precision.

ValidationParameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Identity Identity Specificity->Identity Range Range Linearity->Range Accuracy->Range Precision->Range PurityAssay Purity & Assay Range->PurityAssay Robustness->PurityAssay

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The validation of analytical methods for the purity and identity of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is a multifaceted process that requires a deep understanding of both the analytical techniques and the regulatory landscape. A combination of chromatographic and spectroscopic methods is essential for comprehensive characterization. HPLC stands out as the primary tool for quantitative analysis of purity and assay, while NMR, MS, and FTIR are crucial for unequivocal identification. By following a systematic and scientifically sound validation approach, researchers and drug developers can ensure the quality, safety, and efficacy of this promising pharmaceutical compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]

  • Method Development and Validation of Gas Chromatography - International Journal of Pharmaceutical Sciences. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Quality Guidelines - ICH. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. [Link]

  • API Identification Using FTIR Spectroscopy - Edinburgh Analytical. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - ACS Publications. [https://pubs.acs.org/doi/10.1021/np5002 ADEQUATE vs HMBC - ACS Publications]([Link] ADEQUATE vs HMBC - ACS Publications)

  • FDA Releases Guidance on Analytical Procedures | BioPharm International. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. [Link]

  • 2.3. Mass spectrometry in impurity profiling - ResearchGate. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anurchem. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Structure Elucidation and NMR - Hypha Discovery. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]

  • GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC - NIH. [Link]

  • Small molecule-NMR | University of Gothenburg. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards - Environics. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • FTIR INTERPRETATION OF DRUGS - RJPN. [Link]

  • How to Identify Functional Groups in FTIR Spectra - Patsnap Eureka. [Link]

  • Functional group profiling of medicinal plants using FTIR spectroscopy - | World Journal of Biology Pharmacy and Health Sciences. [Link]

  • HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed. [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - Scite.ai. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate. [Link]

Sources

A Comparative In Silico Analysis: Molecular Docking of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one Against Known EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Quinazolinone Scaffold

The quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] Derivatives of this core structure have been extensively investigated and developed as therapeutic agents targeting a variety of diseases, most notably cancer.[4][5][6] Their mechanism of action often involves the modulation of key cellular signaling pathways that are dysregulated in tumorigenesis.[4] A primary and well-validated target for many quinazolinone-based drugs is the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[7][8][9] Mutations or overexpression of EGFR can lead to uncontrolled cell growth, making it a critical target for anticancer therapies.[7][10]

Several potent quinazolinone-based EGFR inhibitors, such as Gefitinib and Erlotinib, are clinically approved for treating specific types of cancer, particularly non-small-cell lung cancer (NSCLC).[10][11][12] These drugs function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascades.[8][9]

This guide presents a comparative molecular docking study of a novel quinazolinone derivative, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, against the established EGFR inhibitors Gefitinib and Erlotinib. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[2][13] By simulating these interactions, we can gain valuable insights into the compound's potential inhibitory activity and its mechanism of binding, providing a rational basis for further drug development and experimental validation.

Methodology: An In Silico Protocol for Comparative Docking

The credibility of any computational study rests on a robust and well-validated methodology. The following protocol was designed to ensure reproducibility and scientific rigor, explaining the causality behind each critical step. We selected AutoDock Vina for this study due to its speed, accuracy, and widespread use in the scientific community.[14]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation of Molecules cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Protein Structure Acquisition (RCSB PDB: 1M17) PrepProt 3. Receptor Preparation (Remove water, add hydrogens) PDB->PrepProt Ligands 2. Ligand Structure Generation (Test & Known Inhibitors) PrepLig 4. Ligand Preparation (Energy Minimization) Ligands->PrepLig Grid 5. Grid Box Definition (Targeting the ATP-binding site) PrepProt->Grid Vina 6. Execution of Docking (AutoDock Vina) PrepLig->Vina Grid->Vina Results 7. Pose & Score Analysis (Binding Energy & Interactions) Vina->Results Compare 8. Comparative Evaluation (vs. Known Inhibitors) Results->Compare

Caption: Molecular docking workflow from preparation to analysis.

Step 1: Receptor and Ligand Preparation

The foundation of a successful docking simulation is the meticulous preparation of both the protein receptor and the small molecule ligands.

  • Receptor Preparation :

    • The three-dimensional crystal structure of the EGFR kinase domain in complex with Erlotinib was retrieved from the RCSB Protein Data Bank (PDB ID: 1M17).[15][16] This structure was chosen as it provides a clear view of the ATP-binding site occupied by a known quinazoline inhibitor.

    • Using AutoDockTools (ADT), all water molecules and the co-crystallized ligand (Erlotinib) were removed from the protein structure. This is a critical step as water molecules can interfere with the docking process.[17]

    • Polar hydrogen atoms were added to the protein, and non-polar hydrogens were merged. Gasteiger partial charges were then computed and assigned. These steps are essential for accurately calculating the electrostatic interactions that govern ligand binding.

    • The prepared protein structure was saved in the PDBQT file format, which includes atomic charges, atom types, and topological information required by AutoDock Vina.

  • Ligand Preparation :

    • The 2D structures of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, Gefitinib, and Erlotinib were drawn using chemical drawing software (e.g., ChemDraw).

    • These 2D structures were converted into 3D models.

    • Energy minimization was performed on each 3D structure using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy conformation, which is crucial for a realistic docking simulation.

    • The prepared ligands were also saved in the PDBQT format, with rotatable bonds automatically detected by ADT.

Step 2: Molecular Docking Simulation
  • Grid Box Generation : A grid box was defined to encompass the entire ATP-binding site of the EGFR kinase domain. The coordinates for the grid center were determined based on the position of the co-crystallized ligand (Erlotinib) in the original 1M17 PDB file.[15] The dimensions of the grid box were set to 20 x 20 x 20 Å to provide ample space for the ligands to adopt various conformations within the active site. The choice of the grid box is paramount as it confines the search space for the docking algorithm to the region of interest.[18]

  • Docking with AutoDock Vina :

    • The docking simulations were performed using the AutoDock Vina software.[14]

    • For each ligand, the docking process was executed with an exhaustiveness parameter of 32. The exhaustiveness parameter controls the computational effort of the global search; a higher value increases the probability of finding the true binding minimum, thereby enhancing the reliability of the results.[18]

    • Vina generated multiple binding modes (poses) for each ligand, ranked by their binding affinity scores in kcal/mol. The pose with the lowest binding energy is considered the most favorable.

Step 3: Analysis of Docking Results

The output from AutoDock Vina was analyzed to compare the binding affinity and interaction patterns of the test compound with the known inhibitors. The binding poses and intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) were visualized and examined using discovery visualization tools.

Results: Comparative Binding Analysis

The docking simulations yielded binding affinity scores and detailed interaction data for each compound within the EGFR active site. The results are summarized below.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bond Interactions
Erlotinib (Reference) -7.3Leu718, Val726, Ala743, Lys745, Met769, Gln791, Met793, Asp855Met769 (N-H...O), Cys797 (via water bridge - not shown)
Gefitinib (Reference) -8.5Leu718, Val726, Ala743, Lys745, Thr790, Met793, Pro794, Cys797Met793 (N-H...N)
3-(2-Fluorophenyl)-2-methylquinazolin-4-one -7.9Leu718, Val726, Ala743, Cys775, Leu788, Thr790, Met793, Pro794Met793 (C=O...H-N)

Discussion: Interpreting the In Silico Data

The primary goal of this study was to computationally evaluate 3-(2-Fluorophenyl)-2-methylquinazolin-4-one as a potential EGFR inhibitor by comparing its binding characteristics to those of established drugs, Erlotinib and Gefitinib.

The calculated binding affinity for our test compound was -7.9 kcal/mol , which is notably stronger than that of Erlotinib (-7.3 kcal/mol) and approaches the affinity of Gefitinib (-8.5 kcal/mol).[15] A more negative binding energy value suggests a more stable protein-ligand complex and potentially higher inhibitory activity.

A detailed analysis of the binding poses reveals critical insights into the structure-activity relationship:

  • Key Hinge Region Interaction : All three compounds, including our test molecule, formed a crucial hydrogen bond with the backbone of Met793 in the hinge region of the EGFR kinase domain. This interaction is a hallmark of many ATP-competitive EGFR inhibitors and is considered essential for anchoring the ligand in the active site.[13] The quinazolinone core acts as a scaffold that correctly positions the molecule for this key interaction.

  • Hydrophobic Pocket Occupancy : The ligands occupy a hydrophobic pocket defined by residues such as Leu718, Val726, and Ala743. The 2-methyl group on our test compound and the analogous substituents on the reference drugs fit well within this pocket, contributing to the overall binding affinity through favorable van der Waals interactions.

  • Role of the Fluorophenyl Group : The 3-(2-Fluorophenyl) moiety of the test compound extends into a solvent-exposed region. While it does not form direct hydrogen bonds in the predicted top pose, its orientation and electrostatic potential likely contribute to the overall stability of the complex. The fluorine atom can modulate the electronic properties of the ring and influence pharmacokinetic properties, a common strategy in medicinal chemistry.

The docking score of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, positioned between that of Erlotinib and Gefitinib, strongly suggests that it is a promising candidate for EGFR inhibition.[10][19] The computational data indicates that it binds in a manner analogous to these clinically successful drugs, engaging the same critical residues required for potent inhibition.

Conclusion and Future Directions

This comparative molecular docking guide demonstrates that 3-(2-Fluorophenyl)-2-methylquinazolin-4-one exhibits favorable binding characteristics within the ATP-binding site of the EGFR kinase domain. Its predicted binding affinity is superior to that of Erlotinib and comparable to Gefitinib, validating its potential as a lead compound for the development of new anticancer agents.

The insights gained from this in silico study provide a strong rationale for advancing this compound to the next stages of the drug discovery pipeline. The logical next steps include:

  • Chemical Synthesis : Laboratory synthesis of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one to obtain a physical sample for testing.

  • In Vitro Validation : Performing enzymatic assays to determine its IC50 value against EGFR kinase and cellular assays to measure its anti-proliferative activity against EGFR-dependent cancer cell lines.

  • Structural Optimization : Using the current docking model as a guide to design and synthesize new analogues with potentially improved potency and selectivity.

This computational approach serves as a cost-effective and rapid method to prioritize candidates for further experimental investigation, embodying the principles of modern, structure-based drug design.

References

  • Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. PubMed. Available at: [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PMC - NIH. Available at: [Link]

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Portland Press. Available at: [Link]

  • Docking poses between EGFR and Gefitinib, as well as EGFR and the novel... ResearchGate. Available at: [Link]

  • Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. ResearchGate. Available at: [Link]

  • Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. PMC - NIH. Available at: [Link]

  • Design and Molecular Docking Studies of Some 2,3 Di-Substituted Quinazolin-4-One Analogues Against Staphylococcus aureus UDG. Bentham Science. Available at: [Link]

  • Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. Bentham Science. Available at: [Link]

  • Erlotinib docked into the active site of EGFR. ResearchGate. Available at: [Link]

  • Computational Screening, Ensemble Docking and Pharmacophore Analysis of Potential Gefitinib Analogues Against Epidermal Growth Factor Receptor. PubMed. Available at: [Link]

  • Molecular docking of erlotinib and compounds 3, 4a, and 4b in EGFR tyrosine kinase. (A, B). ResearchGate. Available at: [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

  • Epidermal growth factor receptor tyrosine kinase inhibitors. PMC - NIH. Available at: [Link]

  • In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. Anticancer Research. Available at: [Link]

  • List of EGFR inhibitors (anti-EGFR). Drugs.com. Available at: [Link]

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. Available at: [Link]

  • Docked structures of Gefitinib and aglycones with EGFR. Ligand... ResearchGate. Available at: [Link]

  • Known EGFR inhibitors approved or in advanced phase of drug development for NSCLC. ResearchGate. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • 5WB7: Crystal structure of the epidermal growth factor receptor extracellular region in complex with epiregulin. RCSB PDB. Available at: [Link]

  • (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... ResearchGate. Available at: [Link]

  • 1IVO: Crystal Structure of the Complex of Human Epidermal Growth Factor and Receptor Extracellular Domains. RCSB PDB. Available at: [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • AutoDock Vina. The Scripps Research Institute. Available at: [Link]

  • 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino} - RCSB PDB.
  • 4I23: Crystal structure of the wild-type EGFR kinase domain in complex with dacomitinib (soaked). RCSB PDB. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. PMC - PubMed Central. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available at: [Link]

  • Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials. PMC - PubMed Central. Available at: [Link]

  • The Novel Synthesized 6-fluoro-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline (LJJ-10) Compound Exhibits Anti-Metastatic Effects in Human Osteosarcoma U-2 OS Cells Through Targeting Insulin-Like Growth factor-I Receptor. PubMed. Available at: [Link]

  • Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. PubMed. Available at: [Link]

  • Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Target Selectivity of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinazolinone scaffold has emerged as a privileged structure, particularly in the development of protein kinase inhibitors for oncology.[1] Compounds like Gefitinib and Erlotinib have set a precedent for the therapeutic potential of this chemical class.[2] Our focus here, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, belongs to this promising family. However, translating a promising compound from a mere "hit" to a viable clinical candidate hinges on a deep understanding of its molecular interactions within the complex cellular environment.

The central challenge is selectivity . A compound's therapeutic efficacy is dictated by its potent interaction with the intended target, while its safety profile is largely determined by its avoidance of off-target interactions that can lead to toxicity. This guide provides a multi-tiered, field-proven strategy for rigorously assessing the target selectivity of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one in cellular models. We will move beyond simple protocols to explain the causality behind our experimental choices, ensuring a self-validating and comprehensive approach to characterization.

Part 1: Foundational Strategy - Unbiased, Proteome-Wide Target Discovery

The initial step in assessing selectivity is to cast a wide, unbiased net across the entire proteome. This approach minimizes discovery bias by not relying on a priori assumptions about the compound's target. The goal is to generate a comprehensive list of potential binding partners in a physiologically relevant context.

G cluster_0 Tier 1: Unbiased Proteome-Wide Screening cluster_1 Tier 2: Target Validation & Functional Analysis A Intact Cells Treated with 3-(2-Fluorophenyl)-2-methylquinazolin-4-one or Vehicle (DMSO) B Cell Lysis & Proteome Extraction A->B C CETSA-MS (Thermal Challenge) B->C D Chemical Proteomics (e.g., Kinobeads) B->D E Mass Spectrometry (TMT Labeling & LC-MS/MS) C->E D->E F Data Analysis: Identify Stabilized Proteins (Potential Targets) E->F G Hypothesized Targets (from Tier 1) F->G H Targeted CETSA (Western Blot) G->H I Downstream Pathway Analysis (Phospho-Proteomics) G->I J Confirm Direct Target Engagement H->J K Assess Functional Consequence of Target Inhibition I->K

Figure 1: A tiered strategy for target selectivity assessment.
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)

Expertise & Causality: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement inside intact cells.[3][4] The fundamental principle is that the binding of a ligand, such as our quinazolinone compound, thermodynamically stabilizes its target protein, making it more resistant to heat-induced unfolding and aggregation.[5] By coupling this with quantitative mass spectrometry, we can survey thermal stability changes across thousands of proteins simultaneously, providing an unbiased snapshot of the compound's direct binding partners.[6]

  • Cell Culture & Treatment: Culture a relevant cancer cell line (e.g., A549, non-small cell lung cancer, a common context for quinazoline inhibitors) to ~80% confluency. Treat cells with a predetermined concentration of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one (e.g., 10x the GI50 value) or vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Harvest cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling.[7]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated aggregates by ultracentrifugation.

  • Sample Preparation for MS: Collect the supernatant. Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each temperature point and treatment condition with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide sets and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each protein in the soluble fraction at each temperature. Plot "melting curves" for thousands of proteins. A rightward shift in the melting curve for a specific protein in the drug-treated sample compared to the vehicle control indicates thermal stabilization and, therefore, direct binding.

Chemical Proteomics: Kinome Profiling

Expertise & Causality: Given the quinazolinone core, there is a high probability that 3-(2-Fluorophenyl)-2-methylquinazolin-4-one targets one or more protein kinases.[8] Chemical proteomics, specifically using multiplexed inhibitor beads (MIBs or "Kinobeads"), is a highly effective method for profiling kinase engagement.[9][10] This technique relies on broad-spectrum, immobilized kinase inhibitors that bind a large fraction of the cellular kinome. Our test compound is then added in competition. Kinases that are bound by our compound in the cell lysate will be unable to bind to the beads and will be depleted from the bead-bound fraction. This competitive displacement is a direct measure of target engagement.

  • Cell Culture & Lysis: Grow and harvest cells as described above. Lyse the cells under non-denaturing conditions to preserve native kinase structures and complexes.

  • Lysate Treatment: Incubate the cell lysate with increasing concentrations of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one or a vehicle control. This allows the compound to bind to its kinase targets within the proteome.

  • Kinobead Incubation: Add the Kinobeads slurry to the treated lysates and incubate to allow for the capture of kinases not bound by the test compound.

  • Enrichment & Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases and perform in-solution tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the kinases pulled down in each condition.

  • Data Analysis: For each identified kinase, calculate the ratio of its abundance in the drug-treated sample versus the vehicle control. A dose-dependent decrease in the abundance of a kinase indicates that it is a target of the compound.

Part 2: Orthogonal Validation and Functional Impact

Data from unbiased screening methods are powerful but require orthogonal validation to confirm targets and understand the functional consequences of engagement. This tier focuses on validating the top candidate targets identified in Part 1.

Targeted CETSA with Western Blotting

Expertise & Causality: Before committing to resource-intensive functional assays, it is crucial to validate the binding observed in the high-throughput screens. Targeted CETSA followed by Western blotting is the gold-standard method for this.[11] It uses the same principle as CETSA-MS but relies on a specific antibody to detect a single protein of interest. This approach confirms the mass spectrometry result with an independent, antibody-based method and allows for the rapid determination of dose-dependent target engagement in the cell.

  • Cell Treatment: Treat cells with a range of concentrations of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one and a vehicle control.

  • Thermal Challenge: Harvest the cells and heat them at a constant, pre-determined temperature (typically the Tagg where ~50% of the unliganded protein precipitates).

  • Lysis & Fractionation: Lyse the cells and separate the soluble and insoluble fractions via centrifugation.

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using a validated antibody specific to the hypothesized target protein (e.g., anti-EGFR).

  • Data Analysis: Quantify the band intensity for the target protein at each compound concentration. A dose-dependent increase in the amount of soluble protein indicates target stabilization and engagement.

Downstream Signaling Pathway Analysis

Expertise & Causality: Confirming that a compound binds to a target is only part of the story. We must demonstrate that this binding event leads to a functional outcome—typically, the inhibition of the target's activity. For a kinase, this is best assessed by measuring the phosphorylation status of its known downstream substrates. A potent and selective inhibitor should reduce the phosphorylation of its target's direct substrates without affecting other signaling pathways at similar concentrations.

Let's hypothesize that our unbiased screens identified a known receptor tyrosine kinase, such as EGFR, as a primary target. We would then assess the phosphorylation of key nodes in its downstream signaling cascade.

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 pY Compound 3-(2-Fluorophenyl)- 2-methylquinazolin-4-one Compound->EGFR Inhibits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK pS ERK ERK MEK->ERK pT/pY Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Hypothetical EGFR signaling pathway for functional validation.
  • Cell Treatment: Serum-starve the cells overnight to reduce basal signaling. Pre-treat with various concentrations of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., Epidermal Growth Factor, EGF) for a short period (5-15 minutes) to activate the pathway.

  • Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • Western Blot Analysis: Perform Western blotting using a panel of antibodies:

    • Target: Phospho-EGFR (to confirm inhibition of autophosphorylation).

    • Downstream Substrates: Phospho-ERK, Phospho-AKT (to assess pathway modulation).

    • Loading Controls: Total-EGFR, Total-ERK, and a housekeeping protein like GAPDH (to ensure equal protein loading).

  • Data Analysis: Quantify the phospho-protein signals relative to their total protein counterparts. A selective inhibitor should show a dose-dependent decrease in p-EGFR and p-ERK, while having a minimal effect on unrelated pathways at similar concentrations.

Part 3: Comparative Analysis and Benchmarking

To truly understand the selectivity profile of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, its performance must be contextualized. This involves comparing the data from different methodologies and benchmarking against well-characterized alternative compounds.

Comparative Summary of Selectivity Profiling Methods
MethodPrincipleThroughputMeasures Direct Binding?Key AdvantageKey Limitation
CETSA-MS Ligand-induced thermal stabilizationHigh (Proteome-wide)YesUnbiased; works in intact cellsTechnically demanding; may miss membrane proteins
Kinobeads Competitive displacement from affinity beadsHigh (Kinome-wide)YesSpecific to kinases; high sensitivityRequires cell lysis; potential for artifacts
Targeted CETSA-WB Ligand-induced thermal stabilizationLow (Single target)YesGold-standard validation of bindingRequires a specific, validated antibody
Pathway Analysis Inhibition of downstream substrate phosphorylationLow (Few pathways)No (Functional readout)Confirms functional consequenceIndirect; pathway crosstalk can complicate interpretation
Benchmarking Against Reference Compounds

The selectivity of a novel compound is a relative measure. It is essential to compare its activity against at least two types of reference compounds in the same assays:

  • A Highly Selective Inhibitor: A known, FDA-approved drug for the primary target (e.g., Gefitinib for EGFR). This sets the "gold standard" for on-target potency and selectivity.

  • A Broad-Spectrum or "Dirty" Inhibitor: A compound known to hit multiple targets (e.g., Staurosporine or a multi-kinase inhibitor like Sorafenib). This provides context for what a non-selective profile looks like.

Kinase Target3-(2-Fluorophenyl)-2-methylquinazolin-4-one (IC50, nM)Gefitinib (IC50, nM)Staurosporine (IC50, nM)
EGFR 15 25 5
HER2 850>10,00010
VEGFR2 1,200>10,00020
SRC >5,000>10,00050
AURKB >10,000>10,0008

This hypothetical data would suggest our compound is potent against EGFR and significantly more selective than Staurosporine, though perhaps with some minor off-target activity on HER2 and VEGFR2 at higher concentrations, warranting further investigation.

By integrating these unbiased, validation, and comparative approaches, researchers can build a robust and trustworthy selectivity profile for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one. This comprehensive understanding is not merely an academic exercise; it is a critical prerequisite for advancing a compound toward clinical development, enabling informed decisions about its therapeutic potential and safety.

References

  • Van Vranken, J. G., et al. (2021). Assessing target engagement using proteome-wide solvent shift assays. eLife. Available at: [Link][12]

  • Zhang, T., et al. (2020). Principles of solvent-induced protein precipitation. bioRxiv.
  • Gaetani, M., et al. (2019). PISA: a proteome-wide assay for measuring drug-target engagement in situ.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Gygi, S. P., et al. (2021). Assessing target engagement using proteome-wide solvent shift assays. bioRxiv. Available at: [Link][13]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link][7]

  • Robles, A. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link][3]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link][5]

  • Van Vranken, J. G., et al. (2021). Assessing target engagement using proteome-wide solvent shift assays. PubMed. Available at: [Link][14]

  • Sorgenfrei, F. A., et al. (2020). Kinome-Wide Profiling Prediction of Small Molecules.
  • Bantscheff, M., et al. (2011). Quantitative chemical proteomics and kinome profiling.
  • Alanazi, A. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. Available at: [Link][1]

  • Tsai, S. Q., et al. (2015). GUIDE-seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link][4]

  • Damghani, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. Available at: [Link][15]

  • ResearchGate. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. ResearchGate. Available at: [Link][16]

  • Sharma, P., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Mann, M., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research. Available at: [Link][10]

  • Spandidos Publications. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available at: [Link]

  • Abdel-Aziz, M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available at: [Link][8]

  • Frontiers Media. (2023). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology. Available at: [Link][17]

  • Lemos, C., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][11]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher pushing the boundaries of drug discovery, the synthesis and application of novel compounds like 3-(2-Fluorophenyl)-2-methylquinazolin-4-one are routine. However, the lifecycle of these molecules extends beyond the laboratory bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of responsible research, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, scientifically-grounded framework for the safe and compliant disposal of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, moving beyond a simple checklist to explain the why behind each procedural step.

Understanding the Molecule: A Foundation for Safe Disposal

Quinazolinone derivatives can exhibit a range of biological activities and, consequently, potential toxicities. Safety data sheets for similar compounds frequently list hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2][3][4] The C-F bond in the fluorophenyl group is exceptionally strong, which can make the compound persistent in the environment. This characteristic aligns it with broader concerns regarding fluorinated organic compounds.

Recent guidance from the U.S. Environmental Protection Agency (EPA) on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS) highlights the challenges associated with breaking down fluorinated organic materials.[5][6][7] While 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is not a PFAS, the principles of managing persistent fluorinated compounds are relevant and underscore the need for robust disposal methods.

Core Principles of Disposal: A Risk-Based Approach

The proper disposal of any chemical waste is predicated on a thorough understanding of its properties and associated risks. The following principles form the bedrock of a safe and compliant disposal plan for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

1. Waste Segregation: The First Line of Defense

Proper segregation of chemical waste at the point of generation is paramount.[8][9][10] Mixing incompatible waste streams can lead to dangerous reactions, while commingling hazardous and non-hazardous waste unnecessarily increases disposal costs and environmental burden.

  • Solid Waste: This category includes unused or expired 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, weighing papers, and any absorbent materials used for spill cleanup.

  • Liquid Waste: This encompasses any solutions containing dissolved 3-(2-Fluorophenyl)-2-methylquinazolin-4-one. It is crucial to segregate halogenated and non-halogenated solvent wastes.[8]

2. Containerization: Secure Containment is Non-Negotiable

All waste must be stored in appropriate, clearly labeled containers.[9]

  • Use containers that are compatible with the chemical waste. For solid waste, a securely sealed, robust plastic or glass container is suitable. For liquid waste, ensure the container material will not degrade upon contact with the solvent.

  • Containers must be in good condition and securely capped at all times, except when adding waste.[9]

  • Label all containers with the words "HAZARDOUS WASTE," the full chemical name (3-(2-Fluorophenyl)-2-methylquinazolin-4-one), and the approximate concentration and quantity.[9]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, from the laboratory bench to final disposition.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Step 2: Waste Collection

  • Solids: Carefully transfer any solid waste into a designated hazardous waste container. Avoid generating dust. If there is a risk of dust, conduct this operation within a fume hood.

  • Liquids: Transfer solutions containing the compound into a designated halogenated organic waste container. Use a funnel to prevent spills.

Step 3: Decontamination of Empty Containers

Empty containers that held 3-(2-Fluorophenyl)-2-methylquinazolin-4-one must be decontaminated before they can be disposed of as regular waste. The EPA has stringent regulations for "acutely hazardous" or "P-list" chemicals, which require triple rinsing.[8] While it is unlikely this compound is on the P-list, adopting the triple-rinse procedure is a best practice for ensuring thorough decontamination.

  • Rinse the empty container three times with a suitable solvent that can dissolve the compound.

  • Collect the rinsate and dispose of it as hazardous liquid waste.[8]

  • After triple rinsing, deface the label on the container and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.

Step 4: Professional Disposal

The final disposal of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one must be conducted by a licensed hazardous waste disposal company.[1][11]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.

  • Provide them with an accurate and complete description of the waste, including the chemical name and any other components in the waste stream.

The most probable disposal method for this compound is incineration at a high-temperature hazardous waste facility.[5][6] This method is effective for breaking down fluorinated organic compounds. Landfilling in a hazardous waste landfill is another possibility, but thermal destruction is generally preferred for organic compounds.[5][7][12]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

DisposalWorkflow cluster_classification Waste Classification & Segregation cluster_decon Container Decontamination cluster_final Final Disposition start Generation of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one Waste is_solid Solid Waste? start->is_solid triple_rinse Triple Rinse Empty Container with Appropriate Solvent start->triple_rinse For Empty Product Containers solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Halogenated Liquid Waste Container is_solid->liquid_container No contact_ehs Contact Institutional EHS for Pickup solid_container->contact_ehs liquid_container->contact_ehs collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->liquid_container incineration High-Temperature Incineration by Licensed Waste Disposal Vendor contact_ehs->incineration

Disposal workflow for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

Quantitative Data Summary

While specific quantitative data for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is not available, the table below summarizes key hazard information for quinazolinone derivatives based on available Safety Data Sheets. This information should be considered as a general guideline, and a precautionary approach should always be taken.

PropertyValueReference
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2][3][4]
Signal Word Warning or Danger[1][3][13]
Recommended PPE Safety glasses, chemical-resistant gloves, lab coat[1][4][13]
Primary Disposal Route High-temperature incineration[5][6]

Conclusion

The responsible disposal of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards of this compound class and adhering to a systematic disposal protocol, researchers can minimize risks and ensure compliance with regulatory requirements. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to local, state, and federal regulations.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024). U.S. Environmental Protection Agency. [Link]

  • EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. (2024). Arnold & Porter. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024). U.S. Environmental Protection Agency. [Link]

  • U.S. EPA Proposes Listing of Specific PFAS and Hazardous Constituents. (2024). ALL4 Inc. [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Safety Data Sheet - m-Aminophenyl Tosylate. (2025). Angene Chemical. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025). U.S. Environmental Protection Agency. [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. [Link]

  • Safety Data Sheet - Methyl 4-Bromophenylacetate. (n.d.). SynZeal. [Link]

  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology. [Link]

  • SAFETY DATA SHEET - 4-Hydroxyquinazoline. (2023). Fisher Scientific. [Link]

  • 3-(2,4-dimethylphenyl)-2-methylquinazolin-4(3H)-one. (n.d.). PubChem. [Link]

Sources

A Researcher's Guide to the Safe Handling of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(2-Fluorophenyl)-2-methylquinazolin-4-one. As a novel quinazolinone derivative, this compound's toxicological properties are not yet fully elucidated. Therefore, a cautious and rigorous approach to safety is paramount. This document outlines the necessary personal protective equipment (PPE), detailed operational procedures, and a comprehensive disposal plan to ensure the well-being of laboratory personnel and environmental integrity.

The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Given the potential biological activity of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, it must be handled as a potent and potentially hazardous substance. The procedures outlined below are grounded in established safety protocols from the Occupational Safety and Health Administration (OSHA) and best practices for handling novel chemical entities.[5][6][7][8]

Hazard Assessment and Risk Mitigation

Due to the limited specific data on 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, a conservative risk assessment is necessary. The primary hazards are anticipated to be:

  • Inhalation: Airborne powder can be readily inhaled, leading to potential respiratory irritation and systemic toxicity.

  • Dermal Contact: The compound may be absorbed through the skin, causing local irritation or systemic effects.

  • Ingestion: Accidental ingestion could lead to significant toxicity.

  • Ocular Exposure: Contact with the eyes can cause serious irritation or damage.

To mitigate these risks, a multi-layered safety approach is required, combining engineering controls, administrative controls, and personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial for minimizing exposure.[9] The following table summarizes the minimum required PPE for handling 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

PPE ComponentStandardRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[10][11]Protects eyes from splashes and airborne particles. Goggles are required when a splash hazard is present.
Face Protection Face shield (worn over safety glasses or goggles).[9][10]Provides an additional layer of protection against splashes, especially during bulk handling or reactions with a potential for vigorousness.
Hand Protection Double-gloving with nitrile gloves.[10][11]The outer glove provides the primary barrier and can be removed if contaminated, while the inner glove protects the skin during this process. Nitrile offers good resistance to a broad range of chemicals.
Body Protection Flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.[9]
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood.[11][12]A risk assessment should determine the appropriate type of respirator (e.g., N95 for particulates, or a half-mask/full-face respirator with appropriate cartridges for vapors).
Foot Protection Closed-toe, non-perforated shoes.[10]Protects feet from spills and dropped objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure risk. The following workflow should be followed for all procedures involving 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

Workflow for Handling 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure safety Weighing Weighing Prepare Work Area->Weighing Proceed to handling Dissolving Dissolving Weighing->Dissolving Transfer compound Reaction Setup Reaction Setup Dissolving->Reaction Setup Prepare for reaction Decontaminate Surfaces Decontaminate Surfaces Reaction Setup->Decontaminate Surfaces After experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Clean work area Doff PPE Doff PPE Segregate Waste->Doff PPE Proper disposal Wash Hands Wash Hands Doff PPE->Wash Hands Final step

Caption: A logical workflow for the safe handling of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

Step 1: Preparation

  • Review Safety Information: Before any work begins, thoroughly review this guide and any available Safety Data Sheets (SDS) for related compounds.[6][7][13]

  • Designate a Work Area: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure the fume hood is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before starting the experiment to avoid interruptions.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Step 2: Handling (Inside a Chemical Fume Hood)

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a disposable weighing boat to prevent contamination of the balance.

    • Handle the solid with care to avoid generating dust.

  • Dissolving and Transfers:

    • Add solvents to the solid slowly to prevent splashing.

    • Keep all containers covered as much as possible.

    • If transferring solutions, do so carefully to avoid spills.

Step 3: Post-Handling and Cleanup

  • Decontamination:

    • Wipe down all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.

    • Decontaminate all equipment used.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, face shield, goggles, inner gloves, and respirator (if used).

    • Dispose of all disposable PPE in the designated hazardous waste stream.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water immediately after removing PPE.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety.

Waste Segregation and Disposal Pathway

cluster_waste_streams Waste Generation cluster_containers Designated Waste Containers Solid Waste Solid Waste Solid Waste Bin Solid Waste Bin Solid Waste->Solid Waste Bin Contaminated gloves, wipes, weigh boats Liquid Waste Liquid Waste Liquid Waste Bottle Liquid Waste Bottle Liquid Waste->Liquid Waste Bottle Unused solutions, reaction mixtures Sharps Waste Sharps Waste Sharps Container Sharps Container Sharps Waste->Sharps Container Contaminated needles, pipette tips Licensed Disposal Licensed Disposal Solid Waste Bin->Licensed Disposal Label and seal Liquid Waste Bottle->Licensed Disposal Label and seal Sharps Container->Licensed Disposal Label and seal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluorophenyl)-2-methylquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
3-(2-Fluorophenyl)-2-methylquinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.